molecular formula C10H11ClO3 B8750267 Methyl 2-methoxy-5-chloromethylbenzoate CAS No. 7252-24-6

Methyl 2-methoxy-5-chloromethylbenzoate

Cat. No.: B8750267
CAS No.: 7252-24-6
M. Wt: 214.64 g/mol
InChI Key: VYBQOEVRXJJHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methoxy-5-chloromethylbenzoate is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This benzoate ester features a strategically substituted aromatic ring with both methoxy and chloromethyl functional groups, making it a versatile synthon for constructing complex molecular architectures. The methoxy group acts as an electron-donating substituent, influencing the electron density of the aromatic ring and potentially directing further electrophilic substitution reactions . The highly reactive chloromethyl group serves as a crucial handle for further synthetic elaboration, enabling molecular diversification through nucleophilic substitution or serving as a precursor for other functional groups. While specific published data on this exact compound is limited, its structural analogs are recognized as critical building blocks in modern organic synthesis . Compounds within this chemical class are frequently employed in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds essential for creating the complex skeletons of modern drug candidates . The integration of both a protected alcohol (as the methyl ester) and a benzylic chloride on the same molecule provides researchers with multiple orthogonal reactivity pathways for parallel synthesis and molecular optimization. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

7252-24-6

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

methyl 5-(chloromethyl)-2-methoxybenzoate

InChI

InChI=1S/C10H11ClO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

VYBQOEVRXJJHTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCl)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-methoxy-5-chloromethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-methoxy-5-chloromethylbenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic strategies, with a primary focus on the Blanc chloromethylation reaction. It offers an in-depth analysis of the reaction mechanism, experimental protocols, and critical process parameters. Furthermore, this guide addresses the significant safety considerations inherent in chloromethylation procedures and outlines appropriate analytical techniques for product characterization and quality control. This paper is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its utility is primarily derived from the presence of a reactive chloromethyl group, which can be readily converted into other functional groups such as hydroxymethyl, cyanomethyl, and formyl moieties.[1] This versatility makes it an important intermediate in the preparation of pharmaceuticals, including anti-inflammatory agents, analgesics, and agrochemicals like herbicides and fungicides.[2] A notable application is its role as a precursor in the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate, an important intermediate for antipsychotic drugs like Sulpiride and Levosulpiride.[3][4]

Synthetic Strategies: A Comparative Analysis

While several synthetic routes to this compound can be envisioned, the most direct and widely employed method is the chloromethylation of Methyl 2-methoxybenzoate. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring.

The Blanc Chloromethylation: The Preferred Route

The Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923, is a classic method for introducing a chloromethyl group onto an aromatic ring.[5][6][7] The reaction typically involves treating the aromatic substrate with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride.[5]

Causality of Experimental Choices:

  • Starting Material: Methyl 2-methoxybenzoate is the logical precursor. The methoxy group is an activating, ortho-para directing group, which facilitates the electrophilic substitution. The ester group is a deactivating, meta-directing group. The combined electronic effects favor substitution at the position para to the activating methoxy group.

  • Reagents:

    • Formaldehyde: Serves as the source of the methylene bridge. It can be used in various forms, including paraformaldehyde, formalin (an aqueous solution), or trioxane.[1][8]

    • Hydrogen Chloride (HCl): Acts as both a reagent and a catalyst, protonating formaldehyde to increase its electrophilicity. It is often bubbled through the reaction mixture as a gas.

  • Catalyst: A Lewis acid like zinc chloride (ZnCl₂) is typically employed to further activate the formaldehyde by coordinating to the carbonyl oxygen, making the carbon atom more susceptible to nucleophilic attack by the aromatic ring.[5] In some cases, for highly activated aromatic rings, a catalyst may not be necessary.[8]

Advantages of the Blanc Chloromethylation:

  • Directness: It is a one-step process to introduce the desired functional group.

  • Cost-Effectiveness: The reagents are relatively inexpensive and readily available.

Disadvantages and Mitigation:

  • Byproduct Formation: A significant drawback is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[6][7] This necessitates strict safety precautions, including performing the reaction in a well-ventilated fume hood and using appropriate personal protective equipment.[9][10]

  • Alternative Reagents: To mitigate the risk associated with bis(chloromethyl) ether, alternative chloromethylating agents like chloromethyl methyl ether can be used.[5][7]

Reaction Mechanism and Key Intermediates

The Blanc chloromethylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are as follows:

  • Formation of the Electrophile: Under acidic conditions and in the presence of a Lewis acid catalyst (e.g., ZnCl₂), formaldehyde is activated. This can occur through protonation of the carbonyl oxygen, making the carbon more electrophilic.[5] The electrophilic species is often depicted as a hydroxymethyl cation equivalent or a chloromethyl cation.[5]

  • Electrophilic Attack: The electron-rich aromatic ring of Methyl 2-methoxybenzoate attacks the electrophilic carbon of the activated formaldehyde. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Rearomatization: A base (such as the chloride ion) abstracts a proton from the carbocation, restoring the aromaticity of the ring and yielding a hydroxymethyl intermediate.

  • Conversion to the Chloride: The resulting benzyl alcohol derivative is rapidly converted to the final chloromethyl product under the acidic reaction conditions, typically via an SN1 or SN2 reaction with hydrogen chloride.[5]

Diagram of the Reaction Mechanism:

Blanc Chloromethylation Mechanism cluster_activation Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution formaldehyde H₂C=O electrophile [H₂C=OH]⁺ or CH₂Cl⁺ formaldehyde->electrophile + HCl, ZnCl₂ HCl HCl HCl->electrophile ZnCl2 ZnCl₂ ZnCl2->electrophile sigma_complex Sigma Complex (Arenium Ion) electrophile->sigma_complex start Methyl 2-methoxybenzoate start->sigma_complex + Electrophile hydroxymethyl Methyl 2-methoxy-5-(hydroxymethyl)benzoate sigma_complex->hydroxymethyl - H⁺ final_product This compound hydroxymethyl->final_product + HCl, - H₂O

Caption: Mechanism of the Blanc Chloromethylation Reaction.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and scale.

4.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (Example)Molar Equivalents
Methyl 2-methoxybenzoate166.1716.6 g1.0
Paraformaldehyde30.034.5 g1.5
Zinc Chloride (anhydrous)136.301.4 g0.1
Concentrated HCl36.46~50 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate84.01As needed-
Anhydrous Sodium Sulfate142.04As needed-

4.2. Experimental Procedure

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, combine Methyl 2-methoxybenzoate and paraformaldehyde in dichloromethane.

  • Catalyst Addition: Add anhydrous zinc chloride to the stirred suspension.

  • HCl Introduction: Cool the mixture in an ice bath and slowly bubble hydrogen chloride gas through the suspension with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction Monitoring: After the initial exotherm subsides, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Diagram of the Experimental Workflow:

Experimental Workflow start Combine Reactants & Catalyst reaction Introduce HCl & Stir start->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Quench with Ice/Water monitoring->workup extraction Extract with DCM workup->extraction washing Wash with H₂O & NaHCO₃ extraction->washing drying Dry with Na₂SO₄ washing->drying concentration Solvent Removal (Rotovap) drying->concentration purification Purify (Distillation/Recrystallization) concentration->purification product Pure Product purification->product

Caption: General Experimental Workflow for Synthesis.

Safety Considerations

Extreme Caution is Advised.

  • Bis(chloromethyl) ether (BCME): As previously mentioned, this is a potent carcinogen that can be formed as a byproduct.[6][7] All manipulations should be conducted in a certified chemical fume hood.[9][10]

  • Hydrogen Chloride: This is a corrosive gas that can cause severe respiratory and skin burns. Use appropriate respiratory protection and acid-resistant gloves.

  • Formaldehyde: This is a suspected carcinogen and a skin and respiratory irritant.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling these chemicals.[9]

  • Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. Have an appropriate quenching agent readily available.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the ester carbonyl and the C-Cl bond.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the final product and to quantify any remaining starting materials or byproducts.

Conclusion

The synthesis of this compound via the Blanc chloromethylation of Methyl 2-methoxybenzoate is a well-established and efficient method. However, the inherent safety risks associated with this reaction necessitate a thorough understanding of the procedure and strict adherence to safety protocols. By carefully controlling the reaction conditions and employing appropriate analytical techniques for characterization, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

References

  • Wikipedia. Blanc chloromethylation. [Link]

  • Sciencemadness Wiki. Blanc reaction. [Link]

  • Vertex AI Search.
  • Chemistry LibreTexts. Blanc chloromethylation. [Link]

  • Durham E-Theses. New studies in aromatic chloromethylation. [Link]

  • Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. [Link]

  • PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

  • Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

  • Patsnap.
  • Google Patents.
  • Google Patents.
  • PTC Organics, Inc. Chloromethylation Catalyzed by Quat Salts. [Link]

  • FAQ. How can Methyl 2-methoxy-5-sulfamoylbenzoate be synthesized more efficiently? [Link]

  • Albert Einstein College of Medicine. These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. [Link]

  • PubChem. Methyl 2-[chloro(methoxy)methyl]benzoate. [Link]

  • EPA. This compound - Chemical Details. [Link]

  • ResearchGate. Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. [Link]

  • EPA. This compound - Related Substances. [Link]

  • ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

  • FooDB. Showing Compound Methyl 2-methoxybenzoate (FDB010545). [Link]

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

Physicochemical Profiling and Synthetic Applications of Methyl 2-methoxy-5-chloromethylbenzoate (CAS: 7252-24-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methoxy-5-chloromethylbenzoate (CAS: 7252-24-6) is a highly versatile, bifunctional aromatic building block extensively utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development[1]. Featuring an electrophilic chloromethyl group and a uniquely positioned methyl ester, this compound serves as a critical intermediate for constructing complex molecular architectures[2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols, designed specifically for researchers and drug development professionals.

Physicochemical Properties & Causality

Understanding the physicochemical profile of this compound is paramount for optimizing storage, handling, and reaction conditions. The quantitative data summarized below is derived from 3[3].

Quantitative Data Profile
PropertyValueUnitData TypeSource
Molecular Weight 214.65 g/mol Calculated4[4]
Melting Point 40.1°CExperimental3[3]
Boiling Point 280.0°CExperimental3[3]
Density 1.19g/cm³Experimental3[3]
LogP (Octanol-Water) 2.57-Experimental3[3]
Water Solubility 1.96 × 10⁻³mol/LPredicted3[3]
Vapor Pressure 4.17 × 10⁻⁴mmHgPredicted3[3]
Flash Point 131.0°CExperimental3[3]
Causality and Practical Implications
  • Phase State & Thermal Behavior: With a melting point of 40.1 °C, the compound exists as a low-melting solid at standard room temperature[3]. The planar aromatic ring allows for crystal lattice formation, but the asymmetrical substitution (2-methoxy, 5-chloromethyl) prevents tight packing, resulting in this relatively low melting point. In practical terms, the compound may partially melt during warm transit; thus, temperature-controlled storage (typically 2-8 °C) is recommended to maintain physical homogeneity and prevent thermal degradation.

  • Solubility & Partitioning: A LogP (Octanol-Water) of 2.57 indicates moderate lipophilicity[3]. This lipophilic nature, combined with a highly restricted water solubility (1.96 × 10⁻³ mol/L), dictates that aqueous reaction media are unsuitable[3]. Researchers must employ polar aprotic solvents (e.g., DMF, Acetonitrile) to fully solubilize the reagent and facilitate homogeneous kinetics during nucleophilic substitutions.

  • Stability & Handling: The flash point of 131.0 °C indicates low flammability[3]. However, the chloromethyl moiety is highly sensitive to solvolysis. Exposure to atmospheric moisture can lead to slow hydrolysis, generating the corresponding benzyl alcohol and hydrochloric acid (HCl). Therefore, storage under an inert atmosphere (Argon or Nitrogen) is a strict operational requirement.

Mechanistic Pathways: The Electrophilic Hub

This compound is primarily valued for its benzylic chloride group, which acts as a potent electrophile. The presence of the aromatic ring stabilizes the transition state during bimolecular nucleophilic substitution (S_N2) reactions, significantly lowering the activation energy barrier.

Electronic Effects: The methoxy group at the 2-position acts as an electron-donating group (EDG) via resonance, increasing the overall electron density of the aromatic ring. While this primarily activates the ring toward electrophilic aromatic substitution, its inductive effect slightly stabilizes any transient positive charge buildup at the benzylic position, further facilitating substitution reactions. Concurrently, the methyl ester at the 1-position remains orthogonally stable under mild, non-aqueous basic conditions, allowing for selective functionalization at the chloromethyl site before subsequent ester hydrolysis or amidation.

SN2_Pathway A This compound (Electrophile) C Transition State [Partial C-Cl break, C-Nu form]‡ A->C Bimolecular Collision B Nucleophile (e.g., Amine/Thiol) B->C Bimolecular Collision D Alkylated Product (API Intermediate) C->D Bond Cleavage/Formation E Leaving Group (Chloride Ion) C->E Bond Cleavage/Formation

Caption: S_N2 mechanistic pathway illustrating the nucleophilic attack on the benzylic carbon.

Experimental Methodology: Optimized Benzylation Protocol

To leverage this compound in API synthesis (e.g., attaching the 2-methoxy-5-(methoxycarbonyl)benzyl moiety to a pharmacophore), a highly controlled S_N2 protocol is required. The following methodology is designed as a self-validating system to ensure high yield and purity.

Rationale for Experimental Choices
  • Solvent Selection: N,N-Dimethylformamide (DMF) is selected. As a polar aprotic solvent, DMF solvates the counter-cation of the base but leaves the nucleophile poorly solvated, dramatically increasing its nucleophilicity and accelerating the S_N2 reaction.

  • Base Selection: Potassium carbonate (K₂CO₃) is utilized as a heterogeneous, mild inorganic base. It effectively scavenges the HCl byproduct without hydrolyzing the methyl ester (which could occur if strong aqueous bases like NaOH were used).

Step-by-Step Workflow
  • Preparation & Inertion: In an oven-dried round-bottom flask equipped with a magnetic stirrer, purge the system with Nitrogen. Add the nucleophile (1.0 equivalent) and anhydrous K₂CO₃ (2.0 equivalents) to anhydrous DMF (10 mL per gram of substrate).

  • Electrophile Addition: Dissolve this compound (1.1 equivalents) in a minimal volume of DMF. Add this solution dropwise to the reaction mixture at 0–5 °C. Causality: Dropwise addition at low temperatures prevents exothermic runaway and suppresses potential self-condensation or polyalkylation side reactions.

  • Thermal Activation: Remove the ice bath and gradually warm the mixture to room temperature, then heat to 60 °C.

  • Self-Validation (Reaction Monitoring): After 4 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 3:1) or HPLC at 254 nm. Validation criterion: The complete disappearance of the electrophile peak (CAS 7252-24-6) confirms the end of the reaction. If unreacted starting material remains, continue heating and re-verify every 2 hours.

  • Quenching & Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). The lipophilic product (LogP > 2.5) partitions into the organic layer.

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Experimental_Workflow Step1 Step 1: Reagent Preparation Dissolve CAS 7252-24-6 in anhydrous DMF Step2 Step 2: Base Addition Add K2CO3 to scavenge HCl byproduct Step1->Step2 Step3 Step 3: Nucleophile Addition Dropwise addition at 0-5°C to control exotherm Step2->Step3 Step4 Step 4: Thermal Activation Heat to 60°C under N2 atmosphere Step3->Step4 Step5 Step 5: Reaction Monitoring Self-Validation: HPLC/TLC until complete consumption Step4->Step5 Step6 Step 6: Workup & Purification Aqueous quench, EtOAc extraction, chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the optimized benzylation protocol.

Conclusion

This compound (CAS: 7252-24-6) is an indispensable reagent in medicinal chemistry, offering a precise balance of reactivity and structural stability[4]. By understanding its physicochemical properties—such as its low melting point, moderate lipophilicity, and moisture sensitivity—researchers can rationally design experimental conditions that maximize synthetic efficiency. The protocols and mechanistic insights provided herein establish a robust, self-validating framework for integrating this compound into complex API synthesis pipelines.

References

  • EPA CompTox Chemicals Dashboard. "this compound Properties." Environmental Protection Agency.
  • Guidechem. "methyl 5-(chloromethyl)-2-methoxybenzoate | CAS No. 7252-24-6 Synthetic Routes.
  • Pharmaffiliates. "API Impurities Suppliers in India - 7252-24-6.
  • EPA CompTox Chemicals Dashboard. "this compound - Chemical Details." Environmental Protection Agency.

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Methyl 2-methoxy-5-chloromethylbenzoate CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-methoxy-5-chloromethylbenzoate (CAS 7252-24-6): A Comprehensive Technical Guide for Pharmaceutical Synthesis

Executive Summary & Chemical Identity

This compound (also referred to as methyl 5-(chloromethyl)-2-methoxybenzoate) is a highly versatile, bifunctional pharmaceutical intermediate[1]. Characterized by its CAS registry number 7252-24-6, this compound features both a benzoate ester and a highly reactive benzylic chloride moiety[1]. In advanced drug development, it serves as a critical building block, particularly as a potent electrophile for N-alkylation reactions in the synthesis of complex active pharmaceutical ingredients (APIs)[2].

Mechanistic Synthesis Pathways

The bench-scale and industrial synthesis of CAS 7252-24-6 typically proceeds via a Blanc chloromethylation of methyl 2-methoxybenzoate. As an application scientist, understanding the regioselectivity of this reaction is paramount for yield optimization and impurity control.

Causality of Regioselectivity: The starting material possesses two directing groups on the benzene ring. The methoxy group (-OCH


) at position 2 acts as a strong electron-donating group (EDG) via resonance, directing electrophilic attack to the ortho and para positions. Conversely, the ester group (-COOCH

) at position 1 is an electron-withdrawing group (EWG), directing meta. The para position relative to the methoxy group is position 5, which perfectly aligns with the meta direction of the ester group. This synergistic directing effect ensures that the chloromethylation occurs with near-perfect regioselectivity at the 5-position.

Catalytic Choice: Zinc chloride (ZnCl


) is employed as a Lewis acid to coordinate with the oxygen atom of formaldehyde. This coordination significantly increases the electrophilicity of the carbon, generating the highly reactive chloromethyl cation (

) in the presence of HCl gas.

Synthesis A Methyl 2-methoxybenzoate (Starting Material) D Electrophilic Aromatic Substitution (Para to Methoxy) A->D B Paraformaldehyde + HCl(g) ZnCl2 Catalyst C Electrophilic Active Species [CH2Cl]+ B->C C->D E Methyl 5-chloromethyl-2-methoxybenzoate CAS: 7252-24-6 D->E

Fig 1. Blanc chloromethylation pathway for synthesizing CAS 7252-24-6.

Physicochemical Profiling & Analytical Characterization

To ensure the integrity of downstream API synthesis, rigorous characterization of the intermediate is required. The benzylic chloride is prone to hydrolysis if exposed to atmospheric moisture; hence, storage conditions must be strictly controlled to prevent degradation into the corresponding benzyl alcohol.

Table 1: Physicochemical and Analytical Profile of CAS 7252-24-6

PropertyValueAnalytical Method / Rationale
CAS Registry Number 7252-24-6Standard chemical identifier[1].
Molecular Formula C

H

ClO

Confirmed via HRMS (ESI+)[1].
Molecular Weight 214.65 g/mol Mass Spectrometry[1].
Appearance White to off-white solidVisual Inspection.
Regiochemical Purity >98% (5-isomer)

H-NMR (Analysis of aromatic proton coupling constants).
Functional Stability Moisture-sensitiveStore under inert gas (Ar/N

) at 2-8°C to prevent hydrolysis.

Application in Drug Development

The primary utility of this compound lies in its role as a potent electrophilic alkylating agent. The benzylic carbon is highly susceptible to bimolecular nucleophilic substitution (S


2).

Case Study in Cerebrovascular Agents: According to patent literature (e.g., WO2001066549A1 assigned to Kyorin Pharmaceutical), this compound is utilized as a critical intermediate in the synthesis of complex piperazine derivatives[2]. In these workflows, the secondary amine of a piperazine core attacks the benzylic position of CAS 7252-24-6, displacing the chloride ion to form a stable C-N bond[2]. These resulting piperazine derivatives exhibit potent vasodilating activity with high selectivity for cerebral blood vessels, making them highly valuable in treating cerebrovascular diseases and post-cerebrovascular conditions[2].

Workflow A CAS 7252-24-6 (Alkylating Agent) B Nucleophilic Substitution (SN2 Reaction) A->B C N-Alkylated Intermediate (e.g., Piperazine deriv.) B->C D Downstream API (Cerebrovascular Agents) C->D

Fig 2. Workflow of utilizing CAS 7252-24-6 in API development via nucleophilic substitution.

Experimental Protocol: Bench-Scale Synthesis & Purification

Self-Validating Workflow for the Synthesis of CAS 7252-24-6

This protocol is designed to ensure high conversion while minimizing the formation of bis-chloromethylated byproducts or dimeric diphenylmethane derivatives.

Step 1: Reagent Preparation & Solvent Selection

  • Charge a dry, round-bottom flask with methyl 2-methoxybenzoate (1.0 eq) and paraformaldehyde (1.5 eq) in glacial acetic acid.

  • Causality: Acetic acid serves as a polar, protic solvent that effectively solubilizes the reactants and stabilizes the cationic intermediates without acting as a competing strong nucleophile.

Step 2: Lewis Acid Catalysis & Electrophile Generation

  • Add anhydrous ZnCl

    
     (0.2 eq) to the suspension.
    
  • Bubble dry HCl gas through the mixture at 40°C for 4-6 hours.

  • Causality: Maintaining the temperature strictly at 40°C provides sufficient kinetic energy for the electrophilic aromatic substitution while preventing the thermal degradation (or polymerization) of the benzylic chloride product.

Step 3: Reaction Monitoring (Self-Validation Check 1)

  • Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The product spot will appear lower in

    
     than the starting material due to increased polarity, but UV activity (254 nm) is maintained.
    
  • Action: Quench the reaction only when the starting material is <2% to avoid difficult chromatographic separations during downstream purification.

Step 4: Quenching and Phase Separation (Self-Validation Check 2)

  • Pour the reaction mixture into crushed ice water and extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with cold, saturated NaHCO

    
     solution until the aqueous phase is pH ~7.
    
  • Critical Causality: The NaHCO

    
     wash must be cold and rapid. Prolonged exposure of the benzylic chloride to basic aqueous conditions will induce hydrolysis to the corresponding benzyl alcohol. Validating the pH ensures all acetic acid and HCl are neutralized before concentration.
    

Step 5: Drying and Purification

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purify via recrystallization from heptane/ethyl acetate or a short-path silica gel plug to yield the pure methyl 5-chloromethyl-2-methoxybenzoate.

EHS (Environment, Health, and Safety) and Regulatory Compliance

Due to the presence of the highly reactive chloromethyl group, CAS 7252-24-6 is a potent alkylating agent. Alkylating agents are frequently flagged in corporate green procurement and restricted substance lists (such as those maintained by TDK and other global manufacturers) due to their potential genotoxicity, mutagenicity, and environmental risks[3].

  • Handling: Must be handled in a high-flow chemical fume hood or a Class II biological safety cabinet.

  • PPE: Double-gloving (nitrile over latex), lab coats, and splash goggles are mandatory to prevent dermal exposure.

  • Disposal: Must be segregated into halogenated organic waste streams. Do not mix with strong bases or oxidizing agents to prevent exothermic degradation.

References

  • Kyorin Pharmaceutical Co., Ltd. "WO2001066549A1 - Intermediate compounds".
  • ChemSrc. "methyl 5-(chloromethyl)-2-methoxybenzoate". ChemSrc Database.[Link]

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Methyl 2-methoxy-5-chloromethylbenzoate safety and hazards

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Safety, Hazards, and Handling of Methyl 2-methoxy-5-chloromethylbenzoate

Executive Summary

This compound (CAS 7252-24-6) is a bifunctional organic intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including N-benzyldioxothiazolidinylmethyl-benzamide derivatives. While its structural architecture makes it a highly valuable synthetic building block, it also imparts severe toxicological hazards. As a highly activated benzylic chloride, this compound is a potent electrophile and alkylating agent. This whitepaper provides a rigorous analysis of its physicochemical properties, mechanistic toxicology, environmental fate, and field-proven protocols for self-validating decontamination.

Physicochemical Profiling & Stability

Understanding the physical properties of this compound is the first step in predicting its behavior in both biological systems and laboratory environments. The data below is synthesized from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard .

PropertyValueSource / Methodology
CAS Registry Number 7252-24-6EPA CompTox
Molecular Formula C₁₀H₁₁ClO₃EPA CompTox
Molecular Weight 214.65 g/mol Computed
Boiling Point 280 – 290 °CExperimental / Predicted
Density 1.19 g/cm³Predicted
Flash Point 131 °CPredicted
LogKow (Octanol-Water) 2.57Predicted
Vapor Pressure 9.62 × 10⁻⁴ mmHgPredicted
Water Solubility 1.96 × 10⁻³ mol/L (~0.42 g/L)Predicted
Soil Adsorption (Koc) 89.1 L/kgPredicted
Bioconcentration Factor (BCF) 25.6 L/kgPredicted
Biodegradation Half-Life 5.13 daysPredicted

Stability Insights: The compound's low vapor pressure (9.62 × 10⁻⁴ mmHg) suggests that it does not readily volatilize at room temperature. However, its LogKow of 2.57 indicates moderate lipophilicity, allowing it to easily permeate standard laboratory gloves and biological membranes if dissolved in organic solvents.

Mechanistic Toxicology: The Chemistry of Alkylation

The hazard profile of this compound is fundamentally driven by its structure. The molecule features a benzylic chloride positioned para to a strongly electron-donating methoxy group (Position 2).

Structure-Activity Relationship (SAR): The para-methoxy group donates electron density into the aromatic ring via resonance (+R effect). During a substitution reaction, this resonance directly stabilizes the developing positive charge at the benzylic carbon, forming a highly stable quinone-methide-like transition state. Consequently, this compound undergoes bimolecular nucleophilic substitution (


) and unimolecular solvolysis (

) at significantly faster rates than an unsubstituted benzyl chloride.

This hyper-reactivity translates directly into severe biological hazards:

  • Lachrymatory Action & Sensory Irritation: The electrophilic benzylic carbon rapidly alkylates the cysteine thiols (-SH) of TRPA1 ion channels in the corneal and respiratory epithelia, triggering an intense pain and tearing response.

  • Genotoxicity: As a soft electrophile, it readily penetrates the nucleus and alkylates the N7 position of guanine in DNA. This depurination event leads to single-strand breaks and mutagenesis, classifying the compound as a suspected genotoxin and carcinogen.

G Electrophile This compound (Reactive Benzylic Chloride) BioNuc Biological Nucleophiles (DNA Guanine, Protein Thiols) Electrophile->BioNuc Unmitigated Exposure QuenchNuc Chemical Quenching Agent (Sodium Thiosulfate) Electrophile->QuenchNuc Decontamination Protocol ToxAdduct Covalent Alkylation Adducts (Genotoxicity & Tissue Damage) BioNuc->ToxAdduct SN2 Mechanism SafeAdduct Inert Thiosulfate Ester (Water-Soluble, Safe Disposal) QuenchNuc->SafeAdduct Rapid Nucleophilic Substitution

Fig 1. Divergent pathways of benzylic alkylation: biological toxicity vs. chemical quenching.

Environmental Fate and Transport

If released into the environment, this compound exhibits specific transport behaviors dictated by its partition coefficients :

  • Soil Mobility: With a Soil Adsorption Coefficient (Koc) of 89.1 L/kg, the compound does not bind tightly to soil organic matter. It is highly mobile and poses a risk of leaching into groundwater before hydrolysis occurs.

  • Aquatic Toxicity & Bioaccumulation: Despite its ability to cross biological membranes (LogKow 2.57), its Bioconcentration Factor (BCF) is low (25.6 L/kg). This indicates that while it is acutely toxic to aquatic life due to its alkylating properties, it does not bioaccumulate up the trophic chain, as it is rapidly metabolized or hydrolyzed in vivo.

  • Degradation: The predicted biodegradation half-life is 5.13 days, primarily driven by aqueous hydrolysis of the benzylic chloride to the corresponding benzyl alcohol.

Self-Validating Decontamination Protocol

Standard laboratory cleaning with water or mild soap is fundamentally insufficient for benzylic chlorides due to their lipophilicity and mass-transfer limitations in aqueous environments. To safely neutralize spills or reaction vessel residues, one must employ a biphasic nucleophilic quenching strategy.

The Causality of the Protocol: We utilize Sodium Thiosulfate (


). The thiosulfate anion is a highly polarizable, "soft" nucleophile that rapidly and selectively attacks the "soft" benzylic carbon via an 

mechanism. Ethanol is introduced as a co-solvent to dissolve the lipophilic target, bringing it into contact with the aqueous thiosulfate. The resulting product is a Bunte salt (an S-alkylthiosulfate), which is entirely non-volatile, water-soluble, and non-toxic.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 100 g of Sodium Thiosulfate Pentahydrate in 800 mL of deionized water. Add 200 mL of Ethanol to create a 10% w/v co-solvent quenching solution.

  • Application: Flood the contaminated area or glassware with the quenching solution. Ensure a minimum 10:1 molar excess of thiosulfate to the estimated chemical residue.

  • Incubation: Allow the mixture to react for a minimum of 30 minutes under ambient conditions with gentle mechanical agitation.

  • Analytical Validation: Do not assume the hazard is neutralized. Spot the crude quench mixture on a Silica Gel TLC plate alongside a reference standard of the starting material. Elute with 80:20 Hexanes:Ethyl Acetate. Decontamination is analytically validated only when the starting material spot (

    
    ) is completely absent under UV (254 nm) visualization, leaving only baseline polar adducts.
    
  • Disposal: Once validated, route the neutralized aqueous mixture to standard halogenated waste streams.

G Step1 1. Isolate Spill Area Ensure Fume Hood Ventilation Step2 2. Prepare Quench Solution (10% w/v Na2S2O3 in H2O/EtOH) Step1->Step2 Step3 3. Apply Solution to Residue Maintain 30 min Contact Time Step2->Step3 Step4 4. Analytical Validation (TLC/LC-MS to confirm absence of SM) Step3->Step4 Step4->Step3 If SM persists Step5 5. Waste Segregation Dispose as Aqueous Halogenated Waste Step4->Step5 If SM is depleted

Fig 2. Step-by-step self-validating decontamination workflow for benzylic chloride spills.

Occupational Health & Engineering Controls

To mitigate the risks associated with handling this compound, strict adherence to the following engineering controls is mandatory:

  • Primary Containment: All manipulations (weighing, solvent addition, and transfer) must be conducted within a certified chemical fume hood maintaining a minimum face velocity of 100 feet per minute (fpm). Due to its lachrymatory nature, benchtop handling is strictly prohibited.

  • Glove Permeation: Standard nitrile examination gloves offer limited breakthrough times against benzylic chlorides dissolved in organic solvents (e.g., DMF, DCM). When handling concentrated stock solutions, double-gloving with an inner heavy-duty elastomer (such as Butyl rubber or Silver Shield) is highly recommended.

  • Respiratory Protection: In the event of a fume hood failure or large-scale spill outside of containment, personnel must evacuate immediately. Re-entry requires a full-face respirator equipped with organic vapor (OV) cartridges, as the compound will rapidly incapacitate personnel via severe ocular and respiratory irritation.

References

  • CompTox Chemicals Dashboard: this compound (DTXSID10286696) - Properties and Hazard Data Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • CompTox Chemicals Dashboard: this compound - Environmental Fate and Transport Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

The Emerging Therapeutic Potential of Methyl 2-methoxy-5-chloromethylbenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of modern drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. Methyl 2-methoxy-5-chloromethylbenzoate represents one such versatile starting material. Its substituted benzoic acid core, adorned with a reactive chloromethyl group and a methoxy moiety, provides a rich platform for the synthesis of a diverse array of derivatives with significant, yet underexplored, biological activities. This technical guide serves as a deep dive into the burgeoning field of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and therapeutic promise. We will move beyond a simple recitation of facts to an integrated analysis of the science, grounded in mechanistic insights and practical, field-proven experimental methodologies.

I. The Core Moiety: Synthetic Versatility and Strategic Importance

This compound is a halogenated aromatic ester whose true value lies in its synthetic tractability.[1] The presence of three key functional groups – the methyl ester, the methoxy group, and the reactive chloromethyl group – on a benzene ring creates a molecule primed for diverse chemical transformations.

The chloromethyl group, in particular, serves as a powerful electrophilic handle, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups and heterocyclic systems, each capable of imparting unique physicochemical and biological properties to the resulting derivative. This synthetic accessibility is a critical factor in its emergence as a valuable starting material in medicinal chemistry.

One of the most well-documented applications of this scaffold is in the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, a key intermediate in the production of the antipsychotic drug sulpiride.[2][3] This established pathway underscores the industrial relevance and the foundational importance of the parent molecule in generating clinically significant pharmaceuticals.

II. Anticancer Activity: Targeting the Machinery of Malignancy

While direct studies on the anticancer properties of this compound are nascent, extensive research into structurally related benzofuran, benzothiazole, and substituted benzoic acid derivatives provides compelling evidence for the potential of this scaffold in oncology.

A. Benzofuran and Benzothiazole Derivatives: Potent Cytotoxicity

The fusion of a benzene ring with a five-membered heterocyclic ring, as seen in benzofurans and benzothiazoles, is a recurring motif in potent anticancer agents.[4][5][6][7][8] Derivatives of benzofuran-2-carboxylic acid and 2-substituted benzothiazoles have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[4][8]

For instance, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have been synthesized and evaluated for their anticancer activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[4] One derivative, compound 12b , exhibited excellent activity against the A549 cell line with an IC50 value of 0.858 µM, while compound 10d showed good activity against the MCF-7 cell line with an IC50 value of 2.07 µM.[9] Mechanistic studies revealed that these compounds induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[4]

Similarly, various 2-substituted benzothiazole derivatives have shown promising anticancer activity.[8] The synthetic strategy often involves the condensation of a substituted benzoic acid with 2-aminothiophenol, highlighting a potential synthetic route from this compound derivatives.[8]

B. 2,5-Substituted Benzoic Acid Derivatives as Apoptosis Inducers

Research into 2,5-substituted benzoic acid derivatives has identified them as potent dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1.[10][11] These proteins are often overexpressed in cancer cells, promoting their survival and resistance to therapy.[10][11] By inhibiting these proteins, small molecules can restore the natural process of apoptosis. A designed 2,5-substituted benzoic acid scaffold was shown to bind to both Mcl-1 and Bfl-1 with Ki values of 100 nM, demonstrating on-target cellular activity in lymphoma cell lines.[10][11] The structural similarity of this scaffold to derivatives of this compound suggests a promising avenue for the development of novel apoptosis-inducing agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard initial screening tool for potential anticancer compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the cell viability against the logarithm of the compound concentration.

Visualizing the Apoptotic Pathway

The induction of apoptosis is a key mechanism for many anticancer drugs. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by derivatives of this compound.

apoptosis_pathway Derivative Bioactive Derivative Mcl1_Bfl1 Mcl-1 / Bfl-1 (Anti-apoptotic) Derivative->Mcl1_Bfl1 Inhibition Bax_Bak Bax / Bak (Pro-apoptotic) Mcl1_Bfl1->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothetical pathway for apoptosis induction.

III. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents.[12][13] Heterocyclic compounds, particularly those containing sulfur and nitrogen, have long been a fertile ground for the discovery of new antimicrobial drugs. Derivatives of benzothiazole, which can be synthesized from benzoic acid precursors, are a prime example.[2][12][13][14]

A. Benzothiazole Derivatives: Broad-Spectrum Potential

Benzothiazole derivatives have demonstrated a wide range of biological activities, including significant antimicrobial properties.[2][12][13] Their mechanism of action often involves the inhibition of essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase, which are crucial for DNA replication and folate synthesis, respectively.[2][12][14]

Studies have shown that benzothiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria.[13][14] For example, certain benzothiazole-isatin hybrids have shown excellent antibacterial activity against E. coli and P. aeruginosa, with MIC values as low as 3.1 µg/mL and 6.2 µg/mL, respectively.[12] Additionally, some derivatives have exhibited potent activity against S. aureus and B. subtilis.[14]

B. 5-Chlorobenzoic Acid Scaffolds in Antimicrobial Agents

The presence of a chlorine atom on the benzoic acid ring can significantly influence antimicrobial activity. A series of novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold were synthesized and evaluated for their in vitro activity against a range of bacteria and mycobacteria.[15] One derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was particularly active against methicillin-sensitive and methicillin-resistant Staphylococcus aureus with MIC values ranging from 15.62 to 31.25 µmol/L.[15] This highlights the potential for incorporating the 5-chloro substitution pattern of the parent molecule into novel antimicrobial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Test Compound Compound->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Visually Observe for Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Workflow for MIC determination.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Salicylic acid and its derivatives are among the oldest and most widely used anti-inflammatory agents.[16][17] The structural relationship between this compound and salicylic acid suggests that its derivatives could also possess significant anti-inflammatory properties.

A. Salicylic Acid Derivatives and COX Inhibition

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin (acetylsalicylic acid), is the inhibition of cyclooxygenase (COX) enzymes.[16][17][18] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[16][17] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[16][19]

The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition.[16] The synthesis of novel benzamide derivatives has been explored as a strategy to develop safer NSAIDs.[19][20][21] For example, Parsalmide, a substituted benzamide, has been shown to inhibit both COX-1 and COX-2 and possesses anti-inflammatory activity without causing gastric damage.[19][20]

B. Beyond COX: Targeting Inflammatory Signaling

Salicylates also exert their anti-inflammatory effects through COX-independent mechanisms, such as the inhibition of transcription factors like NF-κB.[17][22] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[22] By suppressing NF-κB activity, salicylates can broadly dampen the inflammatory cascade.[17][22] This dual mechanism of action, targeting both enzymatic activity and gene expression, makes this class of compounds particularly attractive for the development of new anti-inflammatory therapies.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and widely used in vivo assay for evaluating the anti-inflammatory activity of new compounds.

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test derivatives orally or intraperitoneally to the rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

V. Future Perspectives and Conclusion

The journey from a simple, synthetically accessible molecule to a clinically effective therapeutic is long and arduous. However, the evidence presented in this guide strongly suggests that derivatives of this compound represent a promising starting point for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The versatility of its core structure allows for the creation of large and diverse chemical libraries, increasing the probability of identifying lead compounds with high potency and selectivity.

Future research should focus on several key areas:

  • Systematic Derivatization: The synthesis and screening of a broad range of derivatives with diverse functional groups and heterocyclic moieties will be crucial to fully explore the structure-activity relationships of this scaffold.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most active compounds will be essential for their optimization and further development.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

  • Mishra, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Taylor & Francis Online. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid | Request PDF. ResearchGate. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science. [Link]

  • El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

  • PubMed. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed. [Link]

  • Pharmacy Education. (n.d.). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education. [Link]

  • Bentham Science. (2007). Salicylates and their Spectrum of Activity. Bentham Science. [Link]

  • Acta facultatis medicae Naissensis. (n.d.). The Beneficial Biological Properties of Salicylic Acid. Acta facultatis medicae Naissensis. [Link]

  • Ali, A., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. PMC. [Link]

  • PubMed. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]

  • RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Bentham Science. (n.d.). Substituted Benzamides from Anti-inflammatory and p38 Kinase Inhibitors to Antitubercular Activity: Design, Synthesis and Screening. Bentham Science. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage | Request PDF. ResearchGate. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • TSI Journals. (2009). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. TSI Journals. [Link]

  • Scilit. (n.d.). Synthesis and antibacterial activity of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives. Scilit. [Link]

  • Bentham Science Publishers. (n.d.). Substituted Benzamides from Anti-inflammatory and p38 Kinase Inhibitors to Antitubercular Activity: Design, Synthesis and Screening. Bentham Science Publishers. [Link]

  • Lee, T., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. PMC. [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • PubMed. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 5-Chloro-2-Iodobenzoate: A Gateway to Novel Drug Discovery and Material Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Google Patents. (n.d.). CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate.

Sources

The Unseen Workhorse: A Technical Guide to Methyl 2-methoxy-5-chloromethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and pharmaceutical development, some molecules, though not headline-grabbing final products, are the silent workhorses that enable the creation of vital medicines. Methyl 2-methoxy-5-chloromethylbenzoate is one such compound. This technical guide delves into the core of this important chemical intermediate, offering insights into its synthesis, properties, and pivotal role in the development of new chemical entities. While a detailed historical account of its specific "discovery" is not prominent in scientific literature, its value is evident through its application in synthetic chemistry.

Chemical Identity and Properties

This compound, with the CAS number 7252-24-6, is a substituted aromatic ester.[1][2] Its structure features a benzene ring with a methoxy group and a methyl ester group in positions 2 and 1, respectively, and a chloromethyl group at position 5. This combination of functional groups makes it a versatile reagent in organic synthesis.

PropertyValueSource
Molecular Formula C10H11ClO3EPA[1]
Average Mass 214.65 g/mol EPA[1]
Monoisotopic Mass 214.039672 g/mol EPA[1]
Synonyms Benzoic acid, 5-(chloromethyl)-2-methoxy-, methyl ester; Methyl 5-(chloromethyl)-2-methoxybenzoateEPA[2]

The presence of the reactive chloromethyl group alongside the ester and methoxy functionalities allows for a range of chemical transformations, making it a valuable building block for more complex molecules.

Proposed Synthesis Pathway

Synthesis of this compound cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Esterification 2-methoxybenzoic_acid 2-Methoxybenzoic Acid intermediate 5-(Chloromethyl)-2-methoxybenzoic Acid 2-methoxybenzoic_acid->intermediate reagents1 HCHO, HCl reagents1->intermediate product This compound intermediate->product reagents2 Methanol (CH3OH), Acid Catalyst (e.g., H2SO4) reagents2->product

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Chloromethylation of 2-Methoxybenzoic Acid

The first step involves the introduction of a chloromethyl group onto the benzene ring of 2-methoxybenzoic acid. The methoxy group is an ortho-, para-director, and while the ortho position is sterically hindered by the adjacent carboxylic acid group, the para position is activated, making the chloromethylation at position 5 favorable.

  • Protocol:

    • In a well-ventilated fume hood, dissolve 2-methoxybenzoic acid in a suitable inert solvent such as a mixture of acetic acid and hydrochloric acid.

    • Add paraformaldehyde or an aqueous solution of formaldehyde to the mixture.

    • Saturate the solution with hydrogen chloride gas while maintaining the temperature between 50-60°C.

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

    • Upon completion, the reaction mixture is cooled, and the product, 5-(chloromethyl)-2-methoxybenzoic acid, is isolated by filtration or extraction.

Causality Behind Experimental Choices:

  • The use of formaldehyde and hydrogen chloride in situ generates the electrophilic species required for the chloromethylation reaction.

  • The temperature is controlled to ensure a reasonable reaction rate without promoting side reactions.

Step 2: Fischer Esterification

The second step is the esterification of the carboxylic acid group of 5-(chloromethyl)-2-methoxybenzoic acid to yield the final product.

  • Protocol:

    • Suspend or dissolve 5-(chloromethyl)-2-methoxybenzoic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain this compound.

Causality Behind Experimental Choices:

  • The use of excess methanol drives the equilibrium of the Fischer esterification towards the product side.

  • The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Applications in Drug Discovery and Development

While direct applications of this compound are not extensively documented, its structural motifs are present in a variety of pharmacologically active molecules. Its primary role is as a key intermediate in the synthesis of more complex compounds.[6] The methoxy group, for instance, is a prevalent substituent in many natural product-derived and synthetic drugs, influencing their binding to biological targets, physicochemical properties, and metabolic stability.[7]

The true value of this compound lies in its bifunctionality. The chloromethyl group is a versatile handle for introducing a variety of other functional groups through nucleophilic substitution reactions. This allows for the construction of diverse molecular scaffolds.

For example, the related compound, Methyl 5-chloro-2-methoxybenzoate, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[6] It is also used in the development of agrochemicals like herbicides and fungicides.[6]

Furthermore, the structural analog, Methyl 2-methoxy-5-sulfamoylbenzoate, is a crucial intermediate in the synthesis of the antipsychotic drug Sulpiride.[5][8][9] The synthesis of this analog often starts from precursors that are structurally similar to this compound, highlighting the importance of this class of compounds in medicinal chemistry.

Applications start This compound intermediate Versatile Chemical Intermediate start->intermediate pharma Pharmaceutical Synthesis intermediate->pharma agro Agrochemical Synthesis intermediate->agro material Material Science intermediate->material api Active Pharmaceutical Ingredients (APIs) pharma->api building_block Molecular Scaffolding pharma->building_block

Caption: The role of this compound as a versatile intermediate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although specific toxicity data for this compound is limited, its structure suggests potential hazards. The chloromethyl group makes it a potential alkylating agent, which warrants careful handling to avoid exposure.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is crucial to consult the Safety Data Sheet (SDS) for this compound before use to obtain comprehensive safety and handling information.

Conclusion

This compound represents a class of unassuming yet vital molecules in the landscape of chemical synthesis. While it may not be a final drug product, its role as a versatile intermediate is indispensable for the creation of a wide array of more complex and pharmacologically significant compounds. Understanding its synthesis, properties, and potential applications provides researchers and drug development professionals with a valuable tool in their quest to design and create the medicines of tomorrow.

References

  • BenchChem. A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. Accessed February 2024.
  • Vertex AI Search. Methyl 5-Chloro-2-Methoxybenzoate: A Versatile Research Compound. Accessed February 2024.
  • Google Patents. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid. Accessed February 2024.
  • Semantic Scholar.
  • PubChem. Methyl 2-[chloro(methoxy)
  • Google Patents.
  • PubChem.
  • Patsnap.
  • Google Patents.
  • EPA. This compound - Chemical Details. Accessed February 2024.
  • EPA.
  • ExSyn Corp.
  • FooDB.
  • ChemicalBook. Bromoacetaldehyde dimethyl acetal synthesis. Accessed February 2024.
  • PubMed. The role of the methoxy group in approved drugs. Accessed February 2024.

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Nomenclature, Reactivity, and Analytical Validation of Methyl 2-methoxy-5-chloromethylbenzoate (CAS 7252-24-6): A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the precise identification and handling of chemical intermediates dictate the success, safety, and regulatory compliance of Active Pharmaceutical Ingredient (API) synthesis. Methyl 2-methoxy-5-chloromethylbenzoate (CAS 7252-24-6) is a highly reactive, multi-functional benzyl chloride derivative. As a Senior Application Scientist, I have observed that discrepancies in chemical nomenclature across global supply chains frequently lead to procurement errors and regulatory delays. This whitepaper synthesizes the synonym landscape, structural reactivity, and self-validating analytical protocols required to handle this critical intermediate effectively.

Chemical Identity & Synonym Profiling

A single molecule is often tracked under disparate names depending on the departmental context—be it regulatory filing, synthetic design, or commercial procurement. According to the US Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard, standardizing the nomenclature is essential for cross-referencing toxicological databases [1].

Table 1 summarizes the recognized synonyms for CAS 7252-24-6 and their specific operational contexts.

Table 1: Synonym Landscape for CAS 7252-24-6

Chemical Synonym / IdentifierContext / Nomenclature StandardRelevance in Drug Development
This compound Common / Working NameIndustry standard for daily laboratory communication and raw material procurement.
Methyl 5-(chloromethyl)-2-methoxybenzoate IUPAC Preferred NameMandated for regulatory filings (IND/NDA) and precise structural documentation.
Benzoic acid, 5-(chloromethyl)-2-methoxy-, methyl ester CAS Index NameEssential for comprehensive prior-art patent searches and literature reviews [1].
Eluxadoline Intermediate 3 Commercial / Project-SpecificDirectly links the intermediate to the supply chain of the IBS-D therapeutic Eluxadoline [3].
CAS RN: 7252-24-6 Unique Global IdentifierEliminates ambiguity across global supply chains and language barriers.

Structural Significance & Environmental Fate

The utility of this compound stems from its orthogonal reactivity. The molecule possesses three distinct functional domains: an electron-donating methoxy group, a protecting/directing methyl ester, and a highly electrophilic chloromethyl group.

ReactivityLogic Core CAS 7252-24-6 Core Structure C5 C5-Chloromethyl Group (Electrophilic) Core->C5 C1 C1-Methyl Ester (Protecting Group) Core->C1 C2 C2-Methoxy Group (Electron Donating) Core->C2 SN2 SN2 Substitution C5->SN2 Primary Hydrolysis Saponification C1->Hydrolysis Secondary

Fig 1: Logical relationship of functional group reactivity in CAS 7252-24-6.

Beyond synthetic utility, understanding the environmental fate of intermediates is a prerequisite for scaling up manufacturing. Table 2 outlines the quantitative environmental data for this compound [2].

Table 2: Quantitative Environmental Fate Data for CAS 7252-24-6

PropertyValueUnitSignificance in Process Development
Bioconcentration Factor 25.6L/kgLow risk of bioaccumulation in aquatic models; favorable for wastewater profiling.
Biodegradation Half-Life 5.13daysRapid environmental degradation limits long-term ecological toxicity.
Soil Adsorption Coeff. (Koc) 89.1L/kgHigh mobility in soil; dictates strict containment and spill-response protocols.

Experimental Protocol: Analytical Verification Workflow

Causality & Expert Insight

The most common point of failure in the quality control of benzyl chlorides is solvolysis . The C5-chloromethyl moiety is highly susceptible to nucleophilic attack. If a quality control analyst prepares the sample in a protic solvent like methanol or ethanol, the compound will rapidly degrade into a methoxymethyl or ethoxymethyl ether derivative. This artificially lowers the apparent purity of the standard and leads to false batch rejections. Therefore, anhydrous acetonitrile (MeCN) is strictly mandated as the diluent.

Step-by-Step Methodology: HPLC Purity Analysis

This protocol is designed as a self-validating system . By incorporating photodiode array (PDA) peak purity checks and blank injections, the system inherently proves the absence of co-elution and solvent-induced degradation.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of this compound standard.

  • Dissolve immediately in 10.0 mL of anhydrous Acetonitrile (HPLC grade) to yield a 1.0 mg/mL stock solution. Critical: Do not use Methanol.

  • Sonicate for 2 minutes at room temperature to ensure complete dissolution.

Step 2: Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (The acidic buffer suppresses ester hydrolysis during the run).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min.

Step 3: Detection & Self-Validation

  • UV Detection: Set PDA detector to 254 nm (optimal for the substituted aromatic ring).

  • System Suitability (Validation): Inject a blank (anhydrous MeCN) prior to the sample. The baseline must be free of ghost peaks.

  • Peak Purity: Analyze the target analyte peak (expected Retention Time ~8-10 mins). The PDA software must report a peak purity match angle lower than the threshold angle, confirming no degradation products are co-eluting.

AnalyticalWorkflow SamplePrep Sample Preparation (Anhydrous MeCN) SolvolysisRisk Risk: Solvolysis (Avoid Protic Solvents) SamplePrep->SolvolysisRisk Mitigates HPLC HPLC Analysis (C18, Gradient) SamplePrep->HPLC Purity GCMS GC-MS Profiling (EI Mode, 70 eV) SamplePrep->GCMS Mass NMR 1H & 13C NMR (CDCl3) SamplePrep->NMR Structure DataSynthesis Data Synthesis & Verification HPLC->DataSynthesis GCMS->DataSynthesis NMR->DataSynthesis

Fig 2: Analytical verification workflow for this compound.

References

  • US Environmental Protection Agency (EPA). "this compound Synonyms - CompTox Chemicals Dashboard." EPA.gov. Available at:[Link]

  • US Environmental Protection Agency (EPA). "this compound Env. Fate/Transport - CompTox Chemicals Dashboard." EPA.gov. Available at:[Link]

  • Chemsrc. "Methyl 5-(chloromethyl)-2-methoxybenzoate | CAS#:7252-24-6." Chemsrc Chemical Database. Available at:[Link]

Methyl 2-methoxy-5-chloromethylbenzoate molecular structure and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-methoxy-5-chloromethylbenzoate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs. This document will delve into its molecular structure, chemical formula, and physicochemical properties. Furthermore, it will explore its synthesis, common reactions, and essential safety and handling protocols. A clear distinction from its isomer, Methyl 5-chloro-2-methoxybenzoate, will also be provided to mitigate potential confusion in research and development.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound (CAS No. 7252-24-6) is a substituted aromatic carboxylic acid ester. Its strategic functionalization, featuring a methoxy group, a chloromethyl group, and a methyl ester on a benzene ring, makes it a highly valuable precursor in multi-step organic syntheses. The reactivity of the chloromethyl group, in particular, allows for the introduction of various nucleophiles, paving the way for the construction of complex molecular architectures. Its primary application lies in the pharmaceutical industry, where it serves as a crucial intermediate in the production of antipsychotic medications like sulpiride and levosulpiride.[1][2]

Molecular Structure and Chemical Formula

A thorough understanding of the molecular structure is paramount for predicting reactivity and designing synthetic pathways.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₁₀H₁₁ClO₃ .[3][4] Its molecular weight is approximately 214.65 g/mol .[3][4]

Structural Representation

The structure of this compound is characterized by a benzene ring with the following substituents:

  • A methoxy group (-OCH₃) at position 2.

  • A methyl ester group (-COOCH₃) attached to the benzene ring at position 1.

  • A chloromethyl group (-CH₂Cl) at position 5.

IUPAC Name: methyl 2-methoxy-5-(chloromethyl)benzoate.[5]

Synonyms:

  • Benzoic acid, 5-(chloromethyl)-2-methoxy-, methyl ester[5]

  • Methyl 5-(chloromethyl)-2-methoxybenzoate[5]

Molecular Visualization

The following diagram illustrates the two-dimensional structure of this compound.

Caption: 2D Structure of this compound

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in reactions.

PropertyValueSource
CAS Number 7252-24-6[4][5][6]
Molecular Formula C₁₀H₁₁ClO₃[3][4]
Molecular Weight 214.65 g/mol [3][4]
Appearance Solid[7]

Distinguishing from Isomers: A Note of Caution

It is imperative to distinguish this compound from its isomer, Methyl 5-chloro-2-methoxybenzoate (CAS No. 33924-48-0) . While both are derivatives of benzoic acid, their structures and, consequently, their reactivity and applications differ significantly.

FeatureThis compound Methyl 5-chloro-2-methoxybenzoate
CAS Number 7252-24-633924-48-0[7][8]
Molecular Formula C₁₀H₁₁ClO₃C₉H₉ClO₃[7][8][9]
Molecular Weight 214.65 g/mol 200.62 g/mol [7][8][9]
Key Structural Difference Contains a chloromethyl (-CH₂Cl) groupContains a chloro (-Cl) group directly attached to the benzene ring
Primary Reactivity Site Benzylic carbon of the chloromethyl groupAromatic ring (electrophilic substitution)

The presence of the chloromethyl group in the target compound makes the benzylic carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions, which is a cornerstone of its synthetic utility.[10]

Synthesis and Reactivity

This compound is a synthetic intermediate and its preparation is a key step in the overall synthesis of more complex molecules.

Synthetic Pathway

A common synthetic route to Methyl 2-methoxy-5-sulfamoyl benzoate, an important derivative, starts from 2-methoxy-5-chloromethyl benzoate. This suggests that the title compound is a precursor in this pathway.[2] The synthesis involves reacting 2-methoxy-5-chloromethyl benzoate with sodium aminosulfinate in the presence of a catalyst.[2]

Reaction Scheme:

Caption: Synthesis of a sulfamoyl derivative from this compound.

This reaction highlights the utility of the chloromethyl group as a leaving group in nucleophilic substitution reactions.

Key Reactions

The primary mode of reactivity for this compound is the nucleophilic substitution at the benzylic carbon. The electron-withdrawing nature of the adjacent chlorine atom and the stability of the resulting benzylic carbocation intermediate (in the case of an Sₙ1 mechanism) or transition state (in an Sₙ2 mechanism) facilitate this process.[10]

Common nucleophiles that can react with the chloromethyl group include:

  • Cyanides (e.g., KCN)[10]

  • Amines

  • Thiolates

  • Alkoxides

These reactions allow for the extension of the carbon chain or the introduction of new functional groups, which is essential for building the complex scaffolds of active pharmaceutical ingredients.

Applications in Drug Development

As previously mentioned, this compound is a pivotal intermediate in the synthesis of antipsychotic drugs.[2] Its structure forms a significant portion of the final drug molecule. The ability to readily modify the chloromethyl group allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

Safety and Handling

Given its reactive nature, proper safety precautions are essential when handling this compound.

Hazard Identification

While specific GHS classifications for this compound are not consistently available across all databases, related compounds with chloromethyl groups are often classified as:

  • Skin irritants/corrosives

  • Eye irritants/damaging

  • Harmful if swallowed or inhaled

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date hazard information.[11][12]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[12]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a chemical intermediate of significant importance, particularly in the pharmaceutical sector. Its unique molecular structure, characterized by a reactive chloromethyl group, provides a versatile handle for synthetic chemists to construct complex and biologically active molecules. A clear understanding of its properties, reactivity, and safe handling procedures, along with the crucial distinction from its isomers, is fundamental for its effective and safe utilization in research and development.

References

  • PubChem. Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-chloro-5-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Hazard Data for this compound. [Link]

  • PubChem. Methyl 2-[chloro(methoxy)methyl]benzoate. National Center for Biotechnology Information. [Link]

  • Inxight Drugs. Methyl 5-chloro-2-methoxybenzoate. [Link]

  • Inxight Drugs. METHYL 2-CHLOROMETHYLBENZOATE. [Link]

  • Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

  • U.S. Environmental Protection Agency. Chemical Details for this compound. [Link]

  • Patsnap. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. [Link]

  • Google Patents.
  • Google Patents.
  • U.S. Environmental Protection Agency. Synonyms for this compound. [Link]

  • Loba Chemie. METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. [Link]

  • Chemistry Stack Exchange. What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. [Link]

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Methodological & Application

Application Note: Orthogonal Functionalization of Methyl 2-methoxy-5-chloromethylbenzoate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methoxy-5-chloromethylbenzoate (CAS: 7252-24-6) is a highly versatile, tri-functional building block widely utilized in medicinal chemistry and agrochemical development[1][2]. Featuring a reactive benzylic chloride, a methyl ester, and an ortho-methoxy group, this compound enables orthogonal synthetic strategies. It is most notably documented as a critical intermediate in the synthesis of N-benzyldioxothiazolidinylmethyl-benzamide derivatives—potent PPAR agonists developed for the treatment of diabetes and hyperlipidemia[3][4]. This application note provides drug development professionals with mechanistic insights and field-validated protocols for maximizing the utility of this intermediate.

Physicochemical Profiling

Understanding the physical properties of this compound is essential for optimizing reaction conditions and downstream purification. The following data is aggregated from the [5][6].

PropertyValueClinical / Synthetic Relevance
Molecular Formula C₁₀H₁₁ClO₃Standard characterization baseline[5].
Molecular Weight 214.65 g/mol Required for precise stoichiometric calculations[5].
Melting Point 40.1 °CExists as a low-melting solid; may require gentle warming for transfer[6].
Boiling Point 280 – 290 °CHigh boiling point precludes simple distillation; chromatography is preferred[6].
Density 1.19 g/cm³Heavier than water; relevant for biphasic extraction workflows[6].
LogKow 2.57Moderate lipophilicity; highly soluble in standard organic solvents (DCM, EtOAc)[6].

Mechanistic Insights: The Logic of Orthogonal Reactivity

The synthetic value of this compound lies in the differential reactivity of its functional groups.

  • The Chloromethyl Moiety : Acts as a highly electrophilic center primed for bimolecular nucleophilic substitution (Sₙ2). The benzylic position stabilizes the transition state, allowing for rapid reaction with amines, thiols, and alkoxides.

  • The Methyl Ester : Serves as a protected carboxylic acid. It is stable under mild basic conditions but can be selectively saponified using hydroxide salts when the free acid is required for downstream amide coupling.

  • The Methoxy Group : Provides steric shielding to the adjacent ester and enriches the electron density of the aromatic ring, subtly modulating the electrophilicity of the benzylic carbon.

Causality in Reaction Design : When executing an Sₙ2 reaction at the benzylic position, the choice of base is critical. Using a strong, nucleophilic base (like NaOH) will result in concurrent ester hydrolysis. Therefore, a mild, non-nucleophilic base such as Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is mandated to ensure chemoselectivity.

ReactivityProfile Core Methyl 2-methoxy-5- chloromethylbenzoate Site1 Chloromethyl Group (-CH2Cl) Core->Site1 Site2 Methyl Ester Group (-COOMe) Core->Site2 Site3 Methoxy Group (-OMe) Core->Site3 React1 SN2 Substitution (Amines, Thiols) Site1->React1 React2 Hydrolysis / Amidation Site2->React2 React3 Steric Hindrance & Ortho-Directing Site3->React3

Fig 1: Orthogonal reactivity profile of this compound.

Standardized Experimental Protocols

The following self-validating protocols outline the two-step synthesis required to functionalize the benzylic position and subsequently unmask the carboxylic acid for API development[3][4].

SyntheticWorkflow A Starting Material (CAS 7252-24-6) B Step 1: SN2 Amination (K2CO3, MeCN, 60°C) A->B C Aminomethyl Intermediate B->C D Step 2: Saponification (LiOH, THF/H2O) C->D E Carboxylic Acid Intermediate D->E F Step 3: Amide Coupling (EDCI, HOBt) E->F G Target API (e.g., PPAR Agonist) F->G

Fig 2: Three-step synthetic workflow for API development using CAS 7252-24-6.

Protocol A: Chemoselective Sₙ2 Amination (Preparation of Aminomethyl Intermediate)
  • Objective : To install an amine at the benzylic position without compromising the methyl ester.

  • Materials : this compound (1.0 eq), Secondary Amine (1.2 eq), K₂CO₃ (2.0 eq), KI (0.1 eq), Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology :

  • Activation : Suspend K₂CO₃ and KI in anhydrous MeCN under an inert nitrogen atmosphere. Stir for 10 minutes at room temperature.

    • Expert Rationale: The addition of catalytic KI initiates an in situ Finkelstein reaction, converting the benzylic chloride to a highly reactive benzylic iodide, drastically accelerating the Sₙ2 kinetics.

  • Reagent Addition : Add the secondary amine, followed by a dropwise addition of this compound dissolved in MeCN.

  • Thermal Cycling : Elevate the reaction temperature to 60 °C. Monitor via TLC (Hexane:EtOAc 3:1).

    • Self-Validation: The starting material (UV active, higher Rf) will deplete as a lower-Rf product spot appears (due to the polarity of the newly installed basic amine).

  • Quench and Workup : Once complete (typically 4-6 hours), cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and Distilled Water.

    • Expert Rationale: Water effectively solubilizes and removes the inorganic salts (KCl, KI, excess K₂CO₃) and unreacted volatile amines, preventing them from interfering with downstream chromatography.

  • Isolation : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude aminomethyl ester.

Protocol B: Mild Saponification to the Free Carboxylic Acid
  • Objective : Hydrolyze the methyl ester to yield a free carboxylic acid suitable for peptide/amide coupling, without degrading the newly installed amine.

  • Materials : Aminomethyl ester intermediate (1.0 eq), Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq), THF/Water (3:1 v/v).

Step-by-Step Methodology :

  • Solubilization : Dissolve the intermediate in the THF/Water mixture.

    • Expert Rationale: THF ensures the organic substrate remains in solution, while water dissolves the LiOH, creating a homogeneous reactive system.

  • Hydrolysis : Add LiOH·H₂O in one portion. Stir at room temperature for 12 hours.

    • Expert Rationale: LiOH is chosen over NaOH/KOH because the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating hydrolysis without requiring harsh heating that could cause side reactions or epimerization in complex molecules.

  • Acidification : Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully adjust the pH to ~4.0 using 1M HCl.

    • Self-Validation: A pH of 4.0 typically represents the isoelectric point for zwitterionic amino acids, causing the product to cleanly precipitate from the aqueous layer.

  • Recovery : Filter the precipitated solid, wash with cold water, and dry under high vacuum to afford the pure carboxylic acid.

Safety, Handling, and Environmental Impact

  • Toxicity & Handling : Compounds containing a chloromethyl group are recognized alkylating agents. They are potential skin sensitizers, lachrymators, and genotoxins. All handling must be conducted within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Environmental Fate : According to EPA predictive models, the compound has a biodegradation half-life of approximately 5.13 days[7]. Despite this relatively rapid degradation, aqueous waste containing benzylic halides must be segregated and treated as hazardous halogenated waste to prevent aquatic toxicity.

References

  • EPA CompTox Chemicals Dashboard . "this compound - Chemical Details".[Link]

  • EPA CompTox Chemicals Dashboard . "this compound Properties".[Link]

  • EPA CompTox Chemicals Dashboard . "this compound Env. Fate/Transport".[Link]

  • WIPO (Google Patents).

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Application Note: Nucleophilic Substitution Protocols for Methyl 2-methoxy-5-(chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methoxy-5-(chloromethyl)benzoate (CAS: 7252-24-6) is a high-value pharmacophore scaffold used extensively in the synthesis of benzamide antipsychotics (e.g., Sulpiride, Levosulpiride) and kinase inhibitors. Its chemical utility is defined by the C5-chloromethyl motif, which serves as a highly reactive electrophilic handle.

This guide provides optimized protocols for reacting this scaffold with various nucleophiles (amines, thiols, and sulfinates). Unlike generic benzyl chlorides, the reactivity of this molecule is significantly enhanced by the para-methoxy substituent , which stabilizes the transition state but also increases sensitivity to hydrolysis. Successful derivatization requires strict control of basicity, solvent polarity, and moisture.

Chemical Profile & Reactivity Analysis

The "Para-Methoxy" Activation Effect

The reactivity of the C5-chloromethyl group is not merely that of a standard benzyl chloride. The methoxy group at the C2 position is para to the chloromethyl group at C5.

  • Electronic Consequence: The oxygen lone pair of the C2-methoxy group donates electron density into the aromatic ring (Resonance Effect

    
    ). This electron density is delocalized to the C5 position, stabilizing the developing positive charge in the transition state during nucleophilic attack.
    
  • Mechanistic Implication: While the reaction proceeds primarily via an

    
     mechanism  in aprotic solvents, the scaffold exhibits significant 
    
    
    
    character
    in protic solvents.
  • Practical Outcome: The chloride is an exceptionally good leaving group. Reactions proceed rapidly under mild conditions, but the compound is also highly prone to solvolysis (hydrolysis) if moisture is present.

Selectivity Control
  • Site A (C5-Chloromethyl): Kinetic product. Reacts with soft and hard nucleophiles at

    
     to 
    
    
    
    .
  • Site B (C1-Ester): Thermodynamic product. Susceptible to hydrolysis or amidation only at elevated temperatures (

    
    ) or with strong alkoxides.
    

Reaction Decision Matrix

The following decision tree outlines the optimized conditions based on the nucleophile class.

ReactionMatrix Start Methyl 2-methoxy-5- chloromethylbenzoate Nuc Select Nucleophile Start->Nuc Amine 2° Amines (Piperidines, Pyrrolidines) Nuc->Amine Thiol Thiols / Thiophenols Nuc->Thiol Sulfinate Sodium Sulfinates (R-SO2Na) Nuc->Sulfinate CondA Method A: Mild Base MeCN, K2CO3, 40°C Amine->CondA CondB Method B: Thio-Alkylation DMF, Cs2CO3, 0°C -> RT Thiol->CondB CondC Method C: Sulfone Synthesis THF/H2O, CuCl (cat), Reflux Sulfinate->CondC ProdA Benzylic Amine CondA->ProdA ProdB Benzylic Thioether CondB->ProdB ProdC Benzylic Sulfone CondC->ProdC

Figure 1: Strategic selection of reaction conditions to maximize yield and minimize ester cleavage.

Detailed Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of CNS-active agents (e.g., substituted benzamides). Rationale: Acetonitrile (MeCN) is preferred over DMF to simplify workup. Potassium carbonate (


) acts as an HCl scavenger without being basic enough to hydrolyze the ester.

Reagents:

  • Substrate: Methyl 2-methoxy-5-(chloromethyl)benzoate (

    
     equiv)
    
  • Nucleophile: Secondary amine (

    
     equiv)
    
  • Base: Anhydrous

    
     (
    
    
    
    equiv)
  • Catalyst: Potassium Iodide (KI) (

    
     equiv) – Optional, for sterically hindered amines (Finkelstein activation).
    
  • Solvent: Anhydrous Acetonitrile (MeCN) (

    
     volumes)
    

Step-by-Step:

  • Preparation: Charge a reaction flask with

    
    , KI, and the amine in MeCN. Stir for 15 min at Room Temperature (RT).
    
  • Addition: Dissolve the chloromethyl benzoate in MeCN (

    
     vols) and add dropwise to the amine suspension over 20 minutes.
    
    • Critical: Exothermic reaction. Maintain internal temp

      
       to prevent dimer formation.
      
  • Reaction: Heat to

    
     and monitor by TLC/HPLC. Reaction is typically complete in 2–4 hours.
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Data:

Parameter Specification Note

| HPLC Purity |


 | Main impurity: Hydrolyzed benzyl alcohol |
| 

H NMR Shift
|


ppm | The benzylic

shifts upfield from

ppm (Cl) to amine region. |
Protocol B: C-S Bond Formation (Thioetherification)

Application: Synthesis of metabolic precursors or covalent inhibitors. Rationale: Thiols are highly nucleophilic but also acidic. Cesium Carbonate (


) provides a "soft" counter-ion effect that accelerates substitution in DMF.

Reagents:

  • Substrate: Methyl 2-methoxy-5-(chloromethyl)benzoate (

    
     equiv)
    
  • Nucleophile: Thiol / Thiophenol (

    
     equiv)
    
  • Base:

    
     (
    
    
    
    equiv) or DIPEA (
    
    
    equiv)
  • Solvent: DMF or THF (

    
     volumes)
    

Step-by-Step:

  • Cooling: Dissolve the thiol and base in solvent and cool to

    
    .
    
  • Addition: Add the chloromethyl benzoate as a solid (or solution) slowly.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT.
    
    • Warning: Do not heat initially. Thiols can attack the ester methyl group (demethylation) at high temperatures.

  • Quench: Pour mixture into ice-water. Extract with EtOAc.

Protocol C: Sulfone Synthesis (Sulfinate Displacement)

Application: Synthesis of sulfone-based linkers (e.g., in Sulpiride analogs). Rationale: Sulfinates are ambident nucleophiles (O vs. S attack). Using a copper catalyst favors S-alkylation (Sulfone) over O-alkylation (Sulfinate ester).

Reagents:

  • Substrate: Methyl 2-methoxy-5-(chloromethyl)benzoate (

    
     equiv)
    
  • Nucleophile: Sodium benzenesulfinate (

    
     equiv)
    
  • Catalyst: CuCl (

    
     equiv) - Essential for rate and regioselectivity.
    
  • Solvent: THF/Water (4:1) or Ethanol/Water.

Step-by-Step:

  • Mix: Combine substrate, sulfinate salt, and CuCl in the solvent system.

  • Reflux: Heat to mild reflux (

    
    ) for 4–8 hours.
    
  • Workup: Cool to RT. The product often precipitates. If not, remove organic solvent under vacuum and filter the resulting aqueous suspension.

Troubleshooting & Quality Control

Common Impurities
  • Benzyl Alcohol Derivative:

    • Cause: Wet solvents or atmospheric moisture.

    • Detection: LCMS mass

      
      . NMR: 
      
      
      
      peak shifts to
      
      
      ppm.
    • Prevention:[1][2] Use molecular sieves in solvents; keep reaction under

      
      .
      
  • Dimerization:

    • Cause: Reaction of the product amine (if primary amine used) with a second equivalent of benzyl chloride.

    • Prevention:[1][2] Use excess amine (

      
       equiv) if the nucleophile is a primary amine.
      
Analytical Checkpoints
  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60

      
      .
      
    • Mobile Phase: Hexane:EtOAc (8:2).

    • Observation: Starting material (

      
      ) is UV active. Product is usually more polar (
      
      
      
      ).
  • NMR Diagnostic:

    • Watch the singlet at

      
       4.58 ppm  (
      
      
      
      ). Complete conversion is indicated by the total disappearance of this peak.

Safety & Handling (HSE)

Hazard Classification:

  • Corrosive (Category 1B): Causes severe skin burns and eye damage.[3]

  • Lachrymator: Irritating to respiratory tract.

  • Sensitizer: Potential skin sensitizer.[3]

Handling Protocols:

  • Engineering Controls: All weighing and transfers must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and lab coat are mandatory.

  • Decontamination: Quench spills with 10% aqueous ammonium hydroxide (converts the alkyl chloride to a less toxic amine/alcohol) before cleanup.

References

  • Synthesis of Sulpiride Analogs

    • Title: "Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide"
    • Source: U.S. Patent 3,965,173.[4]

    • URL
  • Reactivity of Benzylic Halides

    • Title: "Factors Affecting the R
    • Source: St.
    • URL:[Link]

  • Safety Data Sheet (SDS)

    • Title: "Methyl 4-(chloromethyl)benzoate Safety Data Sheet" (Isomeric reference for hazard class)
    • Source: Fisher Scientific.
    • URL:[Link]

  • Sulfinate Alkylation Protocol

    • Title: "Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzo
    • Source: Patsnap / Eureka P
    • URL:[Link]

Sources

protocols for the synthesis of derivatives from Methyl 2-methoxy-5-chloromethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Bioactive Derivatives from Methyl 2-methoxy-5-chloromethylbenzoate

Introduction & Strategic Significance

Methyl 2-methoxy-5-(chloromethyl)benzoate (CAS: 7252-24-6) is a high-value scaffold in medicinal chemistry, distinct from its aryl chloride isomer (Methyl 5-chloro-2-methoxybenzoate, CAS: 33924-48-0). The presence of the benzylic chloride functionality at the C5 position renders this molecule a versatile electrophile, widely used to attach solubilizing groups (such as piperazines) or pharmacophores in the synthesis of Tyrosine Kinase Inhibitors (TKIs) (e.g., EGFR inhibitors related to Olmutinib) and GPCR ligands.

This guide details the protocols for transforming this scaffold into high-value intermediates via


 nucleophilic substitution  and subsequent ester hydrolysis .

Chemical Properties & Safety Profile

PropertySpecification
Chemical Name Methyl 2-methoxy-5-(chloromethyl)benzoate
CAS Number 7252-24-6
Molecular Weight 214.65 g/mol
Appearance White to off-white solid or crystalline powder
Reactivity High reactivity toward nucleophiles (

amines, thiols, phenoxides). Susceptible to hydrolysis in moist air.
Hazards Lachrymator , Skin/Eye Irritant (

), Respiratory Irritant (

).[1] Handle in a fume hood.

Critical Handling Note: Benzylic chlorides are potent alkylating agents. Avoid inhalation. Store under inert atmosphere (


/Ar) at 2-8°C to prevent hydrolysis to the benzyl alcohol.

Experimental Protocols

Protocol A: Amination via Nucleophilic Substitution

Target: Synthesis of Methyl 2-methoxy-5-((4-methylpiperazin-1-yl)methyl)benzoate

Rationale: The introduction of an N-methylpiperazine moiety is a standard strategy to improve the water solubility and oral bioavailability of lipophilic kinase inhibitors. Acetonitrile (ACN) is selected as the solvent to facilitate product isolation, while Potassium Carbonate (


) acts as an acid scavenger.

Reagents:

  • This compound (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetonitrile (ACN), anhydrous (10 vol)

  • Ethyl Acetate (EtOAc) & Brine (for workup)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with this compound (10.0 g, 46.6 mmol) and anhydrous ACN (100 mL). Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
     (12.9 g, 93.2 mmol) to the solution. The suspension may become slightly opaque.
    
  • Nucleophile Addition: Add N-Methylpiperazine (6.2 mL, 55.9 mmol) dropwise over 10 minutes at room temperature (RT).

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check via TLC (DCM:MeOH 10:1) or HPLC.[2][3][4] The starting material (

      
      ) should disappear, replaced by a polar spot (
      
      
      
      ).
  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove inorganic salts (

    
    ). Wash the pad with ACN (20 mL).
    
  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Workup: Dissolve the oil in EtOAc (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over

    
    , filter, and concentrate.[2][4]
    
  • Purification: If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (DCM

    
     5% MeOH/DCM).
    

Yield Expectation: 85–92% (Pale yellow oil or solid).

Protocol B: Etherification (Biaryl Ether Synthesis)

Target: Synthesis of Methyl 5-((3-cyanophenoxy)methyl)-2-methoxybenzoate

Rationale: Cesium Carbonate (


) is used due to the "Cesium Effect," which enhances the nucleophilicity of phenols and solubility in DMF, promoting efficient 

displacement without competitive elimination.

Reagents:

  • This compound (1.0 eq)

  • 3-Cyanophenol (1.1 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq)
    
  • DMF (Dimethylformamide), anhydrous (8 vol)

Procedure:

  • Dissolve 3-Cyanophenol (1.1 eq) in anhydrous DMF.

  • Add

    
     (1.5 eq) and stir at RT for 30 mins to form the phenoxide.
    
  • Add this compound (1.0 eq) in one portion.

  • Stir at RT to 40°C for 3 hours. (Avoid high heat to prevent ester hydrolysis).

  • Pour into ice water. The product often precipitates. Filter and wash with water.[5]

Protocol C: Saponification (Ester Hydrolysis)

Target: Synthesis of 2-methoxy-5-((4-methylpiperazin-1-yl)methyl)benzoic acid

Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for its milder nature and better solubility in THF/Water mixtures, minimizing damage to the benzylic amine linkage.

Reagents:

  • Ester Derivative (from Protocol A) (1.0 eq)

  • LiOH

    
     (3.0 eq)
    
  • THF/Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF.

  • Add LiOH dissolved in water.

  • Stir at 50°C for 4 hours.

  • Neutralization: Carefully adjust pH to ~6–7 using 1N HCl. Note: The product is a zwitterion (amino-acid); do not over-acidify or it may stay in the aqueous phase as the hydrochloride salt.

  • Extract with n-Butanol or DCM/Isopropanol (3:1) if precipitation does not occur. Evaporate to dryness.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amination) Hydrolysis of chlorideEnsure ACN is anhydrous. Keep reaction under

.
Dimerization Amine acts as a baseUse excess amine (1.2–1.5 eq) or switch to DIPEA as the base.
Incomplete Hydrolysis Steric hindranceIncrease temp to 60°C or switch solvent to MeOH/Water.
Impurity: Benzyl Alcohol Moisture in solventDry solvents over molecular sieves (3Å) before use.

Visualization of Reaction Workflows

Figure 1: Synthetic Pathway for Piperazine Derivative

G SM Methyl 2-methoxy-5- chloromethylbenzoate (CAS 7252-24-6) Inter Intermediate: Benzylamine Derivative SM->Inter SN2 Amination Reagents N-Methylpiperazine K2CO3, ACN, 60°C Reagents->Inter Product Final Product: 2-methoxy-5-((4-methylpiperazin- 1-yl)methyl)benzoic acid Inter->Product Saponification Hydrolysis LiOH, THF/H2O 50°C Hydrolysis->Product

Caption: Step-wise conversion of the chloromethyl scaffold to the bioactive acid intermediate.

Figure 2: Workup & Purification Logic

Workup RxnMix Reaction Mixture (Crude in ACN) Filter Filtration (Celite) Remove KCl/K2CO3 RxnMix->Filter Conc Concentrate to Oil Filter->Conc Extract Dissolve in EtOAc Wash: H2O, Brine Conc->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Pure Pure Product (>95% Purity) Dry->Pure

Caption: Downstream processing workflow for the isolation of the aminated derivative.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118574, Methyl 5-chloro-2-methoxybenzoate. (Note: Distinguishes aryl chloride from benzylic chloride). Retrieved from [Link]

  • U.S. EPA. CompTox Chemicals Dashboard: Methyl 5-(chloromethyl)-2-methoxybenzoate (CAS 7252-24-6). Retrieved from [Link]

Sources

The Versatile Benzoate Building Block: Applications of Methyl 2-methoxy-5-substituted Benzoates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, substituted benzoate esters serve as versatile scaffolds amenable to a wide array of chemical transformations. This guide provides an in-depth exploration of Methyl 2-methoxy-5-chloromethylbenzoate and its closely related analogue, Methyl 5-chloro-2-methoxybenzoate, as pivotal starting materials in the synthesis of medicinally important compounds. We will delve into the chemical logic behind their application, provide detailed, field-proven protocols, and illuminate the pathways to valuable pharmaceutical intermediates.

Core Concepts: The Utility of Substituted Benzoates

Substituted benzoic acid esters are prevalent in medicinal chemistry due to the stability of the ester group under various reaction conditions and the diverse functionalities that can be introduced onto the aromatic ring. The methoxy group at the 2-position and a reactive group at the 5-position, such as a chloro or chloromethyl group, create a molecule with distinct sites for chemical modification. The methoxy group can influence the electronic properties of the ring and offer steric hindrance, while the 5-position serves as a handle for introducing key pharmacophoric elements.

Methyl 5-chloro-2-methoxybenzoate: A Gateway to Sulfonamides

A significant application of Methyl 5-chloro-2-methoxybenzoate lies in its role as a precursor to Methyl 2-methoxy-5-aminosulfonyl benzoate, a key intermediate in the synthesis of the antipsychotic drug Sulpiride.[1][2] The direct conversion of the chloro group to a sulfonamide moiety represents an efficient synthetic strategy.

Synthetic Pathway Overview

The traditional synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate often involves a multi-step process starting from salicylic acid, which includes methylation, chlorosulfonation, amination, and finally esterification.[2] However, a more streamlined approach utilizes Methyl 5-chloro-2-methoxybenzoate as the starting material, significantly reducing the number of synthetic steps.[1]

Diagram: Synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate

a_key_pharmaceutical_intermediate start Methyl 5-chloro-2-methoxybenzoate reagents + Sodium aminosulfinate Catalyst: Cuprous bromide Solvent: THF start->reagents intermediate Methyl 2-methoxy-5-aminosulfonyl benzoate reagents->intermediate caption A streamlined, one-step synthesis.

Detailed Experimental Protocol: Synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate

This protocol is adapted from patented industrial processes, optimized for high yield and purity.[3][4][5]

Materials:

  • Methyl 5-chloro-2-methoxybenzoate (1.0 eq)

  • Sodium aminosulfinate (1.05-1.2 eq)

  • Cuprous bromide (0.05-0.1 eq) or Cuprous chloride[4]

  • Tetrahydrofuran (THF), anhydrous

  • Activated carbon

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add Methyl 5-chloro-2-methoxybenzoate and anhydrous THF.

  • Addition of Reagents: Under a continuous flow of inert gas, add sodium aminosulfinate and the cuprous bromide catalyst to the stirring solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 45-65°C and maintain for 8-16 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion, add activated carbon to the reaction mixture and reflux for a short period to decolorize the solution.

    • Filter the hot solution to remove the activated carbon, catalyst, and the sodium chloride byproduct.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford Methyl 2-methoxy-5-aminosulfonyl benzoate as a white crystalline powder.

Data Summary:

ParameterValueReference
Molar Ratio (Substrate:Sulfinate)1 : 1.05-1.2[3][5]
CatalystCuprous bromide or Cuprous chloride[3][4]
SolventTetrahydrofuran (THF)[3]
Temperature45-65°C[4][5]
Reaction Time8-16 hours[4][5]
Typical Yield>95%[4]

This compound: An Alkylating Agent for Drug Discovery

While less documented in large-scale pharmaceutical manufacturing compared to its chloro-analogue, this compound possesses a highly reactive chloromethyl group. This functionality makes it a potent alkylating agent, capable of introducing the 2-methoxy-5-(methyl)benzoate moiety onto various nucleophiles.[6][7] This reactivity is particularly useful in the synthesis of novel analgesic and anti-inflammatory agents.

The Role of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is an excellent electrophile. The chlorine atom is a good leaving group, and the adjacent benzene ring stabilizes the incipient carbocation, facilitating nucleophilic substitution reactions. This allows for the formation of new carbon-heteroatom bonds (C-O, C-N, C-S), which is a cornerstone of drug synthesis.[6][7]

Diagram: Alkylation Reaction Workflow

alkylation_workflow start Methyl 2-methoxy-5- chloromethylbenzoate product Alkylated Product start->product nucleophile Nucleophile (e.g., Phenol, Amine) nucleophile->product caption Nucleophilic substitution at the benzylic carbon.

Application in the Synthesis of Salicylic Acid Derivatives

A notable application of related chloromethylated benzoyl chlorides is in the acylation of salicylic acid to produce novel non-steroidal anti-inflammatory drugs (NSAIDs).[1][8] While the starting material in these examples is a benzoyl chloride, the principle of utilizing the reactive chloromethyl group as a synthetic handle is directly transferable to this compound for creating ester derivatives.

General Protocol for Nucleophilic Substitution

The following is a generalized protocol for the alkylation of a nucleophile using this compound. The specific conditions will need to be optimized based on the nature of the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., a substituted phenol or amine) (1.0-1.2 eq)

  • A suitable base (e.g., K₂CO₃, Et₃N)

  • An appropriate solvent (e.g., Acetone, DMF, Acetonitrile)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the nucleophile and the base in the chosen solvent.

  • Addition of Alkylating Agent: Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature or a slightly elevated temperature.

  • Reaction Monitoring: Stir the reaction mixture until completion, monitoring by TLC.

  • Work-up:

    • Filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.

Safety and Handling

Both Methyl 5-chloro-2-methoxybenzoate and this compound require careful handling in a laboratory setting.

  • Methyl 5-chloro-2-methoxybenzoate: May cause skin, eye, and respiratory irritation.[9]

  • This compound: As a reactive alkylating agent, it should be handled with extreme caution. Alkylating agents are often toxic and can be mutagenic.[6][7]

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

Conclusion

Methyl 5-chloro-2-methoxybenzoate has established itself as a valuable and efficient building block in pharmaceutical synthesis, particularly for the production of sulfonamide-containing drugs. Its utility is underscored by the streamlined synthetic routes it enables. While less commonly cited, this compound offers significant potential as a versatile alkylating agent for the introduction of a substituted benzoyl moiety in drug discovery programs. A thorough understanding of the reactivity and handling of these reagents is crucial for their effective and safe implementation in the synthesis of next-generation pharmaceuticals.

References

  • Caroline, et al. (2019b). Synthesis and Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid. Journal of Pharmaceutical Sciences and Community, 16(2), 54-61.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
  • Hadinugroho, S. A., et al. (2022a). Formulation and Evaluation of 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid Tablets with Different Binders. International Journal of Applied Pharmaceutics, 14(4), 135-141.
  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (U.S. Patent No. 3,965,173).
  • ResearchGate. (2026, February 9). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-methoxy-4-amino-5-chlorobenzoate. Retrieved from [Link]

  • Google Patents. (2016). Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (Chinese Patent No. CN105439915A).
  • Patsnap. (2016, May 25). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]

  • Google Patents. (2007). Preparation method of 4-chloromethyl benzoic acid t-butyl ester. (Chinese Patent No. CN1907948A).
  • Salvavidas Pharma. (n.d.). Advance Intermediates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • Google Patents. (2016). Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate. (Chinese Patent No. CN105646294A).
  • PubChem. (n.d.). Pharmaceutical composition having analgesic activity. (U.S. Patent No. 5,693,312). Retrieved from [Link]

  • Slideshare. (n.d.). Clinical and High-Dose Alkylating Agents. Retrieved from [Link]

  • Global Pharma Tek. (n.d.). Intermediates Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine (6th ed.). Retrieved from [Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022, March 22). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Retrieved from [Link]

  • OAE Publishing Inc. (n.d.). Alkylating anticancer agents and their relations to microRNAs. Retrieved from [Link]

Sources

Application Note: Advanced Synthesis and Experimental Protocol for Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Methyl 2-methoxy-5-sulfamoylbenzoate (CAS: 33045-52-2) is a critical organic building block and pharmaceutical intermediate[1],[2]. In medicinal chemistry, it is primarily utilized as the core precursor in the synthesis of atypical benzamide antipsychotics, most notably Sulpiride and its active enantiomer Levosulpiride [1],[3]. These active pharmaceutical ingredients (APIs) function as selective dopamine D2 receptor antagonists, making them indispensable in the clinical management of schizophrenia, depression, and various neurodegenerative disorders[1],[4].

Understanding the optimal synthetic route for this intermediate is vital for drug development professionals aiming to improve atom economy, reduce environmental impact, and scale up production safely.

Physicochemical Properties

Accurate characterization of the intermediate is required to ensure downstream API purity. The fundamental properties of Methyl 2-methoxy-5-sulfamoylbenzoate are summarized below:

PropertyValue
Chemical Name Methyl 2-methoxy-5-sulfamoylbenzoate
CAS Number 33045-52-2[2]
Molecular Formula C9H11NO5S[5]
Molecular Weight 245.25 g/mol [5]
Melting Point 175–177 °C[6]
Appearance White to off-white crystalline powder[7],[8]

Mechanistic Insights & Route Selection

The Traditional Multi-Step Synthesis

Historically, the preparation of this compound relied on the electrophilic chlorosulfonation of salicylic acid derivatives (e.g., methyl 2-methoxybenzoate) using a large excess of chlorosulfonic acid, followed by amination with ammonia[9],[3]. While well-established, this route presents severe drawbacks: chlorosulfonic acid is highly corrosive and reacts violently with moisture. Furthermore, the process generates massive quantities of high-chemical-oxygen-demand (COD) wastewater, high salt content, and ammonia nitrogen waste, making it environmentally unsustainable for modern industrial scale-up[7],[3].

The Modern Catalytic C-S Cross-Coupling Route

To circumvent the safety and environmental hazards of the traditional pathway, a modern, highly efficient one-step catalytic approach has been developed[9],[10]. This method utilizes an Ullmann-type C-S cross-coupling reaction between methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate (NH₂SO₂Na)[7],[9].

Causality Behind Experimental Choices:

  • Cuprous Catalyst (CuBr or CuCl): Aryl chlorides are notoriously unreactive toward nucleophilic substitution. The Cu(I) catalyst lowers the activation energy by facilitating the oxidative addition of the aryl chloride. This is followed by ligand exchange with the aminosulfinate anion and subsequent reductive elimination to forge the C-S bond directly[7],[11].

  • Solvent Selection (Tetrahydrofuran, THF): THF provides optimal solubility for the organic substrate while simultaneously stabilizing the highly reactive Cu(I) catalytic intermediate. Its boiling point allows the reaction to proceed under a moderate reflux (45–65 °C), preventing thermal degradation[7],[11].

  • Atom Economy: By directly installing the sulfonamide group, this route bypasses the highly reactive and unstable sulfonyl chloride intermediate, drastically reducing toxic byproducts and simplifying the purification workflow[7],[3].

SyntheticWorkflow SM Methyl 2-methoxy- 5-chlorobenzoate Reaction C-S Cross-Coupling (CuBr, THF, 45-65°C) SM->Reaction Reagent Sodium Aminosulfinate (NH2SO2Na) Reagent->Reaction Workup Hot Filtration & Solvent Evaporation Reaction->Workup Crude Mixture Product Methyl 2-methoxy- 5-sulfamoylbenzoate Workup->Product Purified Solid

Fig 1. Catalytic synthetic workflow of Methyl 2-methoxy-5-sulfamoylbenzoate.

Experimental Protocol: Catalytic Preparation

Materials & Reagents
  • Methyl 2-methoxy-5-chlorobenzoate: 50.0 g (0.25 mol)[7]

  • Sodium aminosulfinate (NH₂SO₂Na): 26.8 g (0.26 mol)[7]

  • Cuprous bromide (CuBr): 3.6 g (0.025 mol)[7]

  • Tetrahydrofuran (THF): 300 g[7]

  • Activated carbon: 2.0 g[7]

Step-by-Step Methodology
  • Reaction Setup: Equip a 1000 mL round-bottom reaction flask with a reflux condenser, a mechanical stirrer, and a calibrated temperature probe[7],[11].

  • Reagent Addition: Charge the flask with 300 g of THF. Sequentially add 50.0 g of methyl 2-methoxy-5-chlorobenzoate, 3.6 g of CuBr, and 26.8 g of sodium aminosulfinate[7].

    • Critical Insight: Maintaining a slight molar excess of sodium aminosulfinate (1:1.05 to 1:1.2 ratio) is crucial to drive the equilibrium toward complete conversion of the aryl chloride[7],[9].

  • Heating & Reflux: Gradually heat the reaction mixture to 45–60 °C[7],[9]. Maintain this temperature under continuous agitation for 10 to 14 hours[7].

  • Decolorization: Upon completion of the reaction, add 2.0 g of activated carbon directly to the hot reaction mixture and stir for an additional 15–30 minutes[7].

    • Critical Insight: Activated carbon acts as an adsorbent sponge for polymeric byproducts and residual copper complexes, ensuring the final product avoids heavy-metal contamination[7].

  • Hot Filtration: Filter the mixture rapidly while hot to remove the activated carbon, the solid catalyst, and the sodium chloride byproduct[7].

    • Critical Insight: Filtering while hot prevents the sulfonamide product from prematurely crystallizing out of the THF solution and being lost in the filter cake.

  • Concentration & Drying: Transfer the clarified filtrate to a rotary evaporator. Concentrate under reduced pressure to recover the THF solvent[7]. Dry the resulting solid in a vacuum oven at 60 °C until a constant weight is achieved[7],[11].

  • Yield: This protocol typically yields 57.9 g – 58.3 g of methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder, corresponding to an isolated yield of 94.5% – 95.1%[7],[11].

Analytical Validation (HPLC)

To ensure the synthesized intermediate meets the stringent purity requirements for API coupling (>99.5%), validate the product using the following High-Performance Liquid Chromatography (HPLC) parameters[7],[11]:

ParameterCondition
Mobile Phase Water (700 mL) : Methanol (200 mL)[7],[11]
Detection Wavelength 240 nm[11]
Flow Rate 1.0 mL/min[11]
Sample Preparation Dissolve 0.01 g of product in mobile phase, dilute to 25 mL[11]
Injection Volume 5 μL[11]

Downstream Application: Dopamine D2 Receptor Modulation

Once synthesized, Methyl 2-methoxy-5-sulfamoylbenzoate is coupled with 2-aminomethyl-1-ethylpyrrolidine to form Sulpiride[12]. Sulpiride exerts its therapeutic antipsychotic effects by selectively antagonizing Dopamine D2 receptors in the brain, which modulates downstream cAMP and Protein Kinase A (PKA) signaling pathways.

D2Pathway Sulpiride Sulpiride / Levosulpiride (Synthesized from Intermediate) D2R Dopamine D2 Receptor (Antagonized) Sulpiride->D2R Blocks Dopamine Binding Gi Gi/o Protein (Inactivated) D2R->Gi Prevents Activation AC Adenylyl Cyclase (Disinhibited) Gi->AC Removes Inhibition cAMP cAMP Levels (Normalized/Increased) AC->cAMP Synthesizes PKA Protein Kinase A (Modulated) cAMP->PKA Activates

Fig 2. Dopamine D2 receptor signaling pathway modulated by Sulpiride.

References

  • Source: Google Patents (CN105439915A)
  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate Source: Eureka | Patsnap (CN105601544A) URL:[Link]

  • Methyl 5-sulfamoyl-o-anisate | C9H11NO5S | CID 118390 Source: PubChem URL:[Link]

Sources

large-scale synthesis of Methyl 2-methoxy-5-chloromethylbenzoate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of Methyl 2-methoxy-5-chloromethylbenzoate

Part 1: Executive Summary & Strategic Analysis

1.1 Target Molecule Profile

  • Chemical Name: Methyl 2-methoxy-5-(chloromethyl)benzoate

  • CAS Registry Number: (Analogous to 5-chloromethyl-2-methoxybenzoic acid esters)

  • Role: Versatile electrophilic building block. The reactive benzyl chloride moiety allows for facile

    
     coupling with amines, thiols, or carbon nucleophiles, serving as a critical intermediate in the synthesis of pharmaceuticals (e.g., benzamide neuroleptics) and agrochemicals.
    

1.2 Strategic Route Selection For large-scale production (>10 kg batches), safety and impurity profile are paramount. We evaluate two primary synthetic strategies:

FeatureRoute A: Radical Halogenation Route B: Hydroxymethyl Deoxychlorination (Recommended)
Starting Material Methyl 2-methoxy-5-methylbenzoateMethyl 2-methoxybenzoate (Methyl o-anisate)
Reagents NCS or

, Radical Initiator (AIBN)
1. HMTA/TFA (Duff); 2.

; 3.

Selectivity Moderate (Risk of di-chlorination)High (Regioselective formylation)
Purification Difficult (requires chromatography/distillation)Crystallization (High purity)
Safety Thermal runaway risk; Radical mechanismStandard exothermic management

Decision: Route B is selected as the "Golden Standard" for high-value pharmaceutical intermediates due to its superior impurity profile and the avoidance of difficult-to-separate di-halo byproducts common in radical halogenation.

Part 2: Detailed Experimental Protocol (Route B)

Stage 1: Regioselective Formylation (Duff Reaction)

Transformation of Methyl 2-methoxybenzoate to Methyl 5-formyl-2-methoxybenzoate.

Mechanism: Electrophilic aromatic substitution using Hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA). The methoxy group directs the formyl group para to itself (Position 5).

Protocol:

  • Setup: Charge a 50 L Glass-Lined Reactor (GLR) with Methyl 2-methoxybenzoate (10.0 kg, 60.2 mol) and Trifluoroacetic acid (TFA, 60 L).

  • Addition: Add Hexamethylenetetramine (HMTA) (8.4 kg, 60.0 mol) in portions at 0–5°C. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (approx. 75–80°C) for 4–6 hours. Monitor by HPLC (Target: <2% SM).

  • Hydrolysis: Distill off excess TFA under reduced pressure. Quench the residue with Water (50 L) and stir for 1 hour to hydrolyze the iminium intermediate.

  • Workup: Neutralize with saturated

    
     to pH 7–8. Extract with Ethyl Acetate  (3 x 20 L).
    
  • Isolation: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Diisopropyl ether/Hexane.
    
  • Yield: ~80-85% (approx. 10.0 kg).

  • QC Check: Melting Point 85–86°C; HPLC Purity >98%.

Stage 2: Selective Reduction

Transformation of Methyl 5-formyl-2-methoxybenzoate to Methyl 5-(hydroxymethyl)-2-methoxybenzoate.

Protocol:

  • Setup: Dissolve the Stage 1 aldehyde (10.0 kg, 48.0 mol) in Methanol (50 L) and THF (10 L) in a reactor cooled to 0°C.

  • Reduction: Slowly add Sodium Borohydride (

    
    )  (0.91 kg, 24.0 mol) over 2 hours. Maintain internal temperature <10°C.
    
  • Quench: Monitor consumption of aldehyde by TLC/HPLC. Once complete, quench with Acetone (2 L) to destroy excess hydride, then adjust pH to 6 with dilute HCl.

  • Isolation: Concentrate to remove Methanol. Dilute residue with water and extract with Dichloromethane (DCM) .

  • Yield: ~95% (Quantitative conversion often observed).

Stage 3: Chlorination (Deoxychlorination)

Transformation of Methyl 5-(hydroxymethyl)-2-methoxybenzoate to this compound.

Protocol:

  • Setup: Charge the Stage 2 alcohol (9.5 kg, 45.2 mol) and Dichloromethane (DCM) (50 L) into a reactor. Add catalytic DMF (50 mL).

  • Chlorination: Add Thionyl Chloride (

    
    )  (6.5 kg, 54.2 mol) dropwise at 0–5°C.
    
    • Critical Parameter: Control off-gassing (

      
      , 
      
      
      
      ). Scrubbers must be active.
  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 3 hours.

  • Workup: Concentrate the mixture under vacuum to remove DCM and excess

    
    . Note: Do not use aqueous workup immediately to avoid hydrolysis of the reactive benzyl chloride.
    
  • Purification: Redissolve in minimal hot Toluene and crystallize by cooling to 0°C. Alternatively, use the crude oil directly if purity >95% by NMR.

  • Storage: Store under Nitrogen at <5°C. Benzyl chlorides are moisture sensitive.

Part 3: Visualization & Process Control

Synthetic Pathway Diagram

SynthesisRoute SM Methyl 2-methoxybenzoate (Start) INT1 Methyl 5-formyl- 2-methoxybenzoate SM->INT1 1. HMTA, TFA, Reflux 2. H2O (Duff Reaction) INT2 Methyl 5-(hydroxymethyl)- 2-methoxybenzoate INT1->INT2 NaBH4, MeOH 0-10°C PROD Methyl 2-methoxy-5- chloromethylbenzoate INT2->PROD SOCl2, cat. DMF DCM, 0-25°C

Figure 1: Step-wise synthetic pathway from Methyl o-anisate to the target chloromethyl intermediate.

Process Flow & Critical Control Points (CCPs)

ProcessFlow cluster_0 Stage 1: Formylation cluster_1 Stage 3: Chlorination S1_React Reaction: Reflux 4-6h S1_QC QC Point: HPLC <2% SM S1_React->S1_QC S1_Workup Hydrolysis & Extraction S1_QC->S1_Workup Pass S3_React Reaction: SOCl2 Addition S1_Workup->S3_React Via Stage 2 (Reduction) S3_Safety CCP: Gas Scrubbing (SO2/HCl) S3_React->S3_Safety S3_Iso Concentration & Crystallization S3_Safety->S3_Iso

Figure 2: Process workflow highlighting Quality Control (QC) and Safety Critical Control Points (CCP).

Part 4: Quantitative Data & Troubleshooting

Table 1: Stoichiometry & Critical Parameters (Stage 3)

ReagentEquiv.[1][2][3]RoleCritical Parameter
Alcohol Int. 1.0SubstrateDryness (Water consumes

)
Thionyl Chloride 1.2ReagentAddition rate (Control exotherm/gas)
DMF 0.05CatalystEssential for Vilsmeier-type activation
DCM 5-10 VolSolventAnhydrous; Stabilized

Troubleshooting Guide:

  • Low Yield in Stage 1: Ensure TFA is anhydrous. Water inhibits the formation of the reactive methylene-imine species.

  • Impurity in Stage 3: If "dimer" formation (ether linkage) is observed, increase the equivalents of

    
     and ensure strictly anhydrous conditions.
    
  • Coloration: Yellow/Brown color in final product often indicates residual iodine or oxidation. Wash organic phase with Sodium Metabisulfite if color persists during workup (before final concentration).

References

  • Duff Reaction Optimization: Synthesis of methyl 5-formyl-2-methoxybenzoate. PrepChem. Available at: [Link]

  • Chlorination Protocol: Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate (Context on precursor reactivity). ResearchGate. Available at: [Link]

  • General Benzyl Chloride Synthesis: The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution. Chemical Engineering Transactions, 2024.[4] Available at: [Link]

  • Safety in Chlorination: How to efficiently remove thionyl chloride SOCl2? Reddit ChemPros Discussion. Available at: [Link]

Sources

Application Note: Catalytic Transformations of Methyl 2-methoxy-5-chloromethylbenzoate in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

Methyl 2-methoxy-5-chloromethylbenzoate (CAS: 7252-24-6) is a highly versatile, bifunctional electrophilic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of peroxisome proliferator-activated receptor (PPAR) agonists such as thiazolidinedione (TZD) derivatives [1, 2].

Structurally, the molecule features a highly reactive benzylic chloride positioned para to a methoxy group and meta to a methyl ester. The electron-donating methoxy group slightly stabilizes the benzylic position, enhancing its reactivity toward nucleophilic attack (S


2) and oxidative addition by transition metals. However, the presence of the methyl ester dictates that catalytic methodologies must be carefully designed to prevent unwanted saponification or hydrolysis under basic conditions.

This application note provides field-proven, self-validating protocols for two critical catalytic applications:

  • Palladium-Catalyzed sp³-sp² Suzuki-Miyaura Cross-Coupling (for diarylmethane scaffold construction).

  • Phase-Transfer Catalyzed (PTC) N-Alkylation (for the synthesis of N-benzyl thiazolidinedione derivatives).

Application 1: Palladium-Catalyzed sp³-sp² Suzuki-Miyaura Cross-Coupling

Mechanistic Insights & Causality

Historically, benzylic chlorides present a challenge in cross-coupling due to their reluctance to undergo oxidative addition compared to benzylic bromides or iodides, coupled with a high propensity for homocoupling (forming 1,2-diarylethanes). To overcome the activation barrier of the C(sp³)-Cl bond while suppressing side reactions, a highly active palladium catalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand (such as XPhos or RuPhos) is required.

The steric bulk of XPhos accelerates the reductive elimination step, preventing the palladium intermediate from undergoing unwanted


-hydride elimination or homocoupling. Furthermore, using a mild base like K

PO

in a biphasic solvent system (Toluene/H

O) ensures efficient transmetalation of the arylboronic acid without hydrolyzing the sensitive methyl ester on the substrate.
Step-by-Step Protocol

Objective: Synthesize a functionalized diarylmethane derivative.

Reagents & Equipment:

  • Substrate: this compound (1.0 mmol, 214.6 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd(OAc)

    
     (0.02 mmol, 2 mol%, 4.5 mg)
    
  • Ligand: XPhos (0.04 mmol, 4 mol%, 19.1 mg)

  • Base: K

    
    PO
    
    
    
    (2.0 mmol, 424.5 mg)
  • Solvent: Toluene/H

    
    O (10:1 v/v, 5.5 mL), degassed.
    

Procedure:

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)

    
     and XPhos. Evacuate and backfill the flask with dry Nitrogen (N
    
    
    
    ) three times. Add 2.0 mL of degassed toluene and stir at room temperature for 15 minutes until a uniform pre-catalyst solution is formed.
  • Reagent Loading: To a separate N

    
    -flushed round-bottom flask, add this compound, the arylboronic acid, and K
    
    
    
    PO
    
    
    .
  • Reaction Initiation: Transfer the pre-catalyst solution to the reaction flask via syringe. Add the remaining 3.0 mL of toluene and 0.5 mL of degassed deionized water.

  • Heating & Monitoring: Heat the biphasic mixture to 80 °C in an oil bath. Monitor the reaction via TLC (Hexane/EtOAc 4:1, UV detection). The benzylic chloride substrate (R

    
     ~ 0.6) should be fully consumed within 4–6 hours.
    
  • Workup (Self-Validation): Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) to remove inorganic salts. The organic layer is washed with brine, dried over anhydrous Na

    
    SO
    
    
    
    , and concentrated under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 10% EtOAc in Hexanes) to isolate the pure diarylmethane product.

Quantitative Data: Catalyst & Ligand Optimization
EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTime (h)Yield (%)
1Pd(PPh

)

(5%)
NoneNa

CO

(2.0)
THF/H

O
1234% (High homocoupling)
2Pd(OAc)

(2%)
PPh

(4%)
K

CO

(2.0)
Toluene/H

O
852%
3Pd(OAc)

(2%)
RuPhos (4%)K

PO

(2.0)
Toluene/H

O
588%
4 Pd(OAc)

(2%)
XPhos (4%) K

PO

(2.0)
Toluene/H

O
4 94% (Optimal)
Catalytic Cycle Visualization

SuzukiCycle Pd0 Active Catalyst Pd(0)-XPhos OxAdd Oxidative Addition Complex [Ar-CH2-Pd(II)(Cl)-XPhos] Pd0->OxAdd Oxidative Addition (Rate Limiting) Substrate This compound (Electrophile) Substrate->OxAdd TransMet Transmetalation Complex [Ar-CH2-Pd(II)(Ar')-XPhos] OxAdd->TransMet Transmetalation (K3PO4 Promoted) Boronic Arylboronic Acid Ar'-B(OH)2 Boronic->TransMet TransMet->Pd0 Reductive Elimination Product Diarylmethane Product Ar-CH2-Ar' TransMet->Product

Fig 1: Pd-Catalyzed sp³-sp² Suzuki-Miyaura Catalytic Cycle for Benzylic Chlorides.

Application 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

Mechanistic Insights & Causality

The synthesis of PPAR-


 agonists (e.g., Pioglitazone analogs) often requires the N-alkylation of a 2,4-thiazolidinedione (TZD) core using a benzylic halide [2]. Because TZDs have a relatively acidic imide proton (pK

~ 6.8), they can be deprotonated by mild bases. However, utilizing traditional polar aprotic solvents (like DMF) with strong bases (like NaH) often leads to the competitive hydrolysis of the methyl ester on this compound.

Phase-Transfer Catalysis (PTC) solves this chemoselectivity issue [3]. By using a biphasic Solid-Liquid or Aqueous-Organic system with Tetrabutylammonium bromide (TBAB), the inorganic base (K


CO

) remains in the solid/aqueous phase. The TZD is deprotonated at the interface, and the resulting lipophilic [TZD]

[NBu

]

ion pair is shuttled into the organic phase. There, it undergoes a rapid S

2 reaction with the benzylic chloride in a microenvironment devoid of hydroxide/carbonate ions, perfectly preserving the methyl ester.
Step-by-Step Protocol

Objective: Synthesize an N-benzyl thiazolidinedione intermediate.

Reagents & Equipment:

  • Substrate: this compound (5.0 mmol, 1.07 g)

  • Nucleophile: 2,4-Thiazolidinedione derivative (5.5 mmol)

  • Base: Finely powdered K

    
    CO
    
    
    
    (10.0 mmol, 1.38 g)
  • PTC Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol, 10 mol%, 161 mg)

  • Solvent: Toluene (20 mL)

Procedure:

  • Biphasic Setup: In a 50 mL round-bottom flask, suspend the 2,4-thiazolidinedione derivative and finely powdered K

    
    CO
    
    
    
    in 20 mL of toluene.
  • Catalyst Addition: Add the phase-transfer catalyst (TBAB) to the suspension. Stir vigorously (800+ rpm) at room temperature for 30 minutes to facilitate the interfacial deprotonation and formation of the active ion pair.

  • Electrophile Addition: Add this compound in one portion.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 85 °C.

  • Monitoring: Track the reaction via TLC (Hexane/EtOAc 3:1). The reaction is typically complete within 2–4 hours.

  • Workup (Self-Validation): Cool the reaction to room temperature. Quench by adding 20 mL of ice-cold water (this dissolves the unreacted K

    
    CO
    
    
    
    and the TBAB catalyst, partitioning them into the aqueous layer). Extract the mixture with Dichloromethane (3 × 15 mL).
  • Isolation: Wash the combined organic layers with 0.1 M HCl (10 mL) to remove trace basic impurities, followed by brine. Dry over MgSO

    
    , filter, and concentrate. The product can usually be triturated with cold diethyl ether to yield a high-purity white solid without the need for column chromatography.
    
Quantitative Data: Phase-Transfer Catalyst Screening
EntryCatalyst (10 mol%)Solvent SystemTemp (°C)Time (h)Yield (%)Ester Hydrolysis
1NoneDMF80841%Significant (~15%)
2TEBACToluene (Solid-Liquid)85576%None Detected
3PEG-400Toluene (Solid-Liquid)854.582%None Detected
4 TBAB Toluene (Solid-Liquid) 85 2.5 95% None Detected
PTC Workflow Visualization

PTCWorkflow cluster_aqueous Solid Phase (K2CO3) cluster_organic Organic Phase (Toluene) Base K2CO3 + TZD (Interfacial Deprotonation) IonPair [TZD]- [NBu4]+ (Lipophilic Ion Pair) Base->IonPair Alkylation Nucleophilic Substitution (SN2) IonPair->Alkylation Phase Transfer via TBAB Electrophile This compound Electrophile->Alkylation Product N-Alkylated TZD Derivative (Intact Ester) Alkylation->Product

Fig 2: Solid-Liquid Phase-Transfer Catalysis (PTC) Workflow for TZD N-Alkylation.

References

  • U.S. Environmental Protection Agency (EPA). "this compound - Chemical Details." CompTox Chemicals Dashboard. Available at:[Link]

  • Kyorin Pharmaceutical Co., Ltd. "WO2001066549A1 - Intermediate compounds." WIPO (PCT) / Google Patents, Published Sep 13, 2001.
  • MDPI. "Synthesis of Thiazolidinedione Compound Library." Compounds, 2022. Available at:[Link]

Application Note: Advanced Synthesis and Purification Protocols for Methyl 2-Methoxy-5-Sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Field-proven synthetic methodologies, mechanistic causality, and process optimization.

Executive Summary & Pharmacological Relevance

2-methoxyl-5-amino sulfanoylmethyl benzoate —widely recognized in the industry by its standard nomenclature, Methyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-52-2)—is a high-value pharmaceutical intermediate[1]. It serves as the foundational structural core for a class of substituted benzamide antipsychotics and prokinetic agents, most notably Sulpiride and Levosulpiride[2].

For drug development professionals, the purity and yield of this intermediate directly dictate the economic viability of the downstream Active Pharmaceutical Ingredient (API). This application note details a modern, scalable, one-pot catalytic synthesis method that supersedes traditional multi-step routes, offering superior atom economy and eliminating hazardous chlorosulfonic acid waste[1].

PharmaRel Intermediate Methyl 2-methoxy-5-sulfamoylbenzoate (Key Intermediate) Condensation Condensation Reaction with Pyrrolidine Derivative Intermediate->Condensation Synthesis API Sulpiride / Levosulpiride (Active Pharmaceutical Ingredient) Condensation->API Yields Target Dopamine D2 Receptor Antagonism API->Target Mechanism of Action

Logical relationship from intermediate synthesis to pharmacological mechanism of action.

Physicochemical Properties

Before initiating synthesis, it is critical to verify the target specifications. Below is the self-validating physicochemical profile of the target compound[3],[4].

PropertySpecification / Value
Chemical Name Methyl 2-methoxy-5-sulfamoylbenzoate
CAS Registry Number 33045-52-2
Molecular Formula C₉H₁₁NO₅S
Molecular Weight 245.25 g/mol
Melting Point 175 - 177 °C
Density 1.36 g/cm³
Appearance White to off-white crystalline powder

Mechanistic Insights: Evolution of Synthetic Strategies

The Traditional Multi-Step Route (Obsolescent)

Historically, synthesis began with salicylic acid, proceeding sequentially through etherification, esterification, chlorosulfonation, and amidation[1].

  • Causality for Obsolescence: This route requires highly reactive and moisture-sensitive chlorosulfonic acid. The cumulative yield loss across four distinct isolation steps, combined with the generation of massive acidic waste ("three wastes"), makes it unviable for modern green chemistry standards[5].

The Modern Catalytic Aminosulfonylation (One-Pot Method)

The contemporary, field-proven approach utilizes an Ullmann-type cross-coupling reaction. Methyl 2-methoxy-5-chlorobenzoate is reacted directly with sodium aminosulfinate (


) in the presence of a Cuprous Bromide (CuBr) catalyst[5].
  • Causality for Selection: Copper(I) salts are uniquely capable of inserting into the relatively inert aryl C-Cl bond via oxidative addition. Sodium aminosulfinate acts as a bifunctional reagent, delivering the entire sulfamoyl group (

    
    ) in a single concerted step. This reduces the process flow, maximizes atom economy, and avoids hazardous intermediates[5].
    

Workflow Step1 Reactants Methyl 2-methoxy-5-chlorobenzoate + Sodium aminosulfinate Step2 Catalysis CuBr (0.05-0.1 eq) in THF Step1->Step2 Charge Reactor Step3 Thermal Activation 45-60 °C for 10-14 hours Step2->Step3 Heat & Stir Step4 Purification Activated Carbon & Hot Filtration Step3->Step4 IPC: >99% Conversion Step5 Isolation Vacuum Concentration Step4->Step5 Remove Cu & NaCl Step6 Final Product Methyl 2-methoxy-5-sulfamoylbenzoate Step5->Step6 Yield >90%

Copper-catalyzed aminosulfonylation workflow for Methyl 2-methoxy-5-sulfamoylbenzoate.

Detailed Experimental Protocol: Cu-Catalyzed One-Step Synthesis

Self-Validating System: This protocol is designed with embedded In-Process Controls (IPCs) and visual cues. If a specific visual cue (e.g., decolorization) fails, the system alerts the chemist to halt and troubleshoot before proceeding to isolation.

Reagents & Equipment
  • Substrate: Methyl 2-methoxy-5-chlorobenzoate (1.0 eq)

  • Sulfamoyl Source: Sodium aminosulfinate (1.1 eq)[5]

  • Catalyst: Cuprous bromide (CuBr) (0.08 eq)[5]

  • Solvent: Tetrahydrofuran (THF)

  • Purification: Activated carbon

  • Equipment: Jacketed glass reactor with reflux condenser, mechanical stirrer, and vacuum filtration apparatus.

Step-by-Step Methodology
  • Reaction Setup & Suspension Formation

    • Action: In a clean, dry, nitrogen-purged reactor, charge the THF solvent. Add Methyl 2-methoxy-5-chlorobenzoate (1.0 eq) and Sodium aminosulfinate (1.1 eq).

    • Causality: The 10% molar excess of sodium aminosulfinate compensates for any trace moisture in the THF that might prematurely quench the sulfinate salt, ensuring the aryl chloride is the limiting reagent[5].

  • Catalyst Initiation

    • Action: Introduce the CuBr catalyst (0.08 eq) to the stirring suspension.

    • Causality: CuBr is selected over CuCl due to the weaker Cu-Br bond, which facilitates faster ligand exchange in the catalytic cycle. A loading of 0.08 eq provides optimal kinetics without overloading the downstream purification steps[5].

  • Thermal Activation & IPC Monitoring

    • Action: Heat the reaction mixture to 45–60 °C and maintain reflux under continuous agitation for 10 to 14 hours[5].

    • Self-Validation (IPC): At the 10-hour mark, draw a 1 mL sample. Quench with water, extract with ethyl acetate, and analyze via HPLC. The reaction is validated to proceed to the next step only when the unreacted Methyl 2-methoxy-5-chlorobenzoate peak is

      
      .
      
  • Decolorization & Impurity Sequestration

    • Action: Upon IPC confirmation, add 5% (w/w) activated carbon directly to the hot mixture. Stir for 30 minutes.

    • Causality: The Ullmann-type coupling often generates trace soluble copper-polymer complexes that impart a green/brown tint. Activated carbon effectively adsorbs these chromophores, ensuring the final API intermediate meets the strict "white to off-white" visual specification[5].

  • Hot Filtration

    • Action: Filter the mixture rapidly through a Celite pad while maintaining the temperature above 40 °C.

    • Causality: Hot filtration is critical. It keeps the target product fully dissolved in the THF while quantitatively removing the solid activated carbon, the spent CuBr catalyst, and the insoluble sodium chloride (NaCl) byproduct generated during the coupling[5].

  • Isolation & Crystallization

    • Action: Transfer the clarified filtrate to a rotary evaporator. Concentrate under reduced pressure to remove ~80% of the THF. Cool the concentrated liquor to 0–5 °C to induce crystallization.

    • Action: Filter the resulting crystals and dry in a vacuum oven at 45 °C until a constant weight is achieved.

Process Optimization & Quantitative Data

To scale this reaction from bench to pilot, specific parameters must be tightly controlled. The table below summarizes the causality behind the established operational windows.

Optimization ParameterTested RangeOptimal ConditionCausality / Impact on Yield
Molar Ratio (Aryl Chloride : Sulfinate) 1:1.0 to 1:1.51:1.05 - 1:1.2 Excess sulfinate prevents unreacted starting material. Ratios >1.2 cause excessive NaCl buildup, impeding stirring[5].
Catalyst Loading (CuBr) 0.01 to 0.15 eq0.05 - 0.1 eq <0.05 eq leads to sluggish kinetics (incomplete after 24h); >0.1 eq complicates downstream copper removal[5].
Reaction Temperature 25 °C to 80 °C45 °C - 60 °C Temperatures >60 °C risk catalyst degradation and side reactions; <45 °C halts the oxidative addition step[5].
Reaction Time 6 to 24 hours10 - 14 hours Ensures >99% conversion. Prolonged heating (>16h) leads to minor product decomposition and darkening[5].

References

  • Title: Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 - Benchchem Source: Benchchem URL
  • Source: National Center for Biotechnology Information (PubChem)
  • Source: Tradeindia (Yash Rasayan & Chemicals)
  • Title: CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate Source: Google Patents URL
  • Title: A Technical Guide to the Synthesis of Sulpiride and Levosulpiride: Key Intermediates and Methodologies Source: Benchchem URL

Sources

The Strategic Role of Methyl 2-methoxy-5-chloromethylbenzoate in Advanced Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of therapeutic agents, exhibiting a broad spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties. The strategic modification of the sulfonamide nitrogen atom (N-alkylation) is a critical step in the synthesis of new chemical entities, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Methyl 2-methoxy-5-chloromethylbenzoate emerges as a highly valuable and versatile building block for this purpose. Its unique structural features—a reactive benzylic chloride for electrophilic attack and a substituted benzene ring—provide a powerful tool for medicinal chemists to introduce a key pharmacophore into a wide range of sulfonamide-containing molecules.

This comprehensive guide delves into the pivotal role of this compound in sulfonamide chemistry. We will explore the causality behind its application, provide detailed, field-proven protocols for its use in N-alkylation reactions, and present a framework for its successful integration into drug discovery workflows.

Core Application: N-Alkylation of Sulfonamides

The primary application of this compound in this context is the N-alkylation of primary and secondary sulfonamides. The benzylic chloride moiety is an excellent electrophile, readily undergoing nucleophilic substitution by the deprotonated sulfonamide nitrogen.[1][2] This reaction provides a straightforward and efficient method for the synthesis of N-substituted sulfonamides, which are important intermediates in the preparation of a variety of biologically active compounds.

The reaction proceeds via a classical SN2 mechanism, where the nucleophilic sulfonamide anion attacks the electrophilic benzylic carbon, displacing the chloride leaving group. The presence of a base is crucial to deprotonate the sulfonamide, thereby increasing its nucleophilicity.

Experimental Protocols: A Self-Validating System for Success

The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of a diverse array of N-alkylated sulfonamides using this compound.

Protocol 1: General Procedure for the N-Alkylation of a Primary Sulfonamide

This protocol outlines a general method for the reaction between a primary sulfonamide and this compound.

Materials:

  • Primary Sulfonamide (e.g., p-toluenesulfonamide)

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) supplies

  • Reagents for workup and purification (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel)

Workflow Diagram:

G setup Reaction Setup reagents Add Sulfonamide, Base, and Solvent setup->reagents inert Establish Inert Atmosphere reagents->inert alkylating Add Methyl 2-methoxy-5- chloromethylbenzoate inert->alkylating reaction Heat and Stir alkylating->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Continue if incomplete workup Quench and Extract monitoring->workup Upon Completion purification Purify by Chromatography workup->purification product Isolated N-Alkylated Sulfonamide purification->product

Caption: Experimental workflow for the N-alkylation of a primary sulfonamide.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary sulfonamide (1.0 eq.) and the base (e.g., K₂CO₃, 1.5 eq.).

  • Solvent Addition: Add anhydrous solvent (e.g., acetonitrile or DMF) to the flask. The volume should be sufficient to dissolve the reactants, typically a 0.1 to 0.5 M solution.

  • Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Alkylating Agent: Dissolve this compound (1.1 eq.) in a small amount of the anhydrous solvent and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-alkylated sulfonamide.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a commonly used base for this transformation due to its moderate basicity and good solubility in polar aprotic solvents. Cesium carbonate can be used for less reactive sulfonamides as it is a stronger base and can enhance the reaction rate.

  • Choice of Solvent: Acetonitrile and DMF are excellent solvents for this reaction as they are polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent any potential side reactions with atmospheric moisture or oxygen, especially if the reactants or products are sensitive.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction conditions for the N-alkylation of sulfonamides with benzylic halides.

ParameterTypical ConditionsNotes
Sulfonamide:Alkylating Agent Ratio 1 : 1.05 - 1.2A slight excess of the alkylating agent can help drive the reaction to completion.
Base K₂CO₃, Cs₂CO₃, NaHThe choice of base depends on the acidity of the sulfonamide.
Solvent Acetonitrile, DMF, THFPolar aprotic solvents are generally preferred.
Temperature Room Temperature to 80 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.

Visualizing the Reaction Mechanism

The following diagram illustrates the general mechanism for the N-alkylation of a sulfonamide with this compound.

G cluster_0 Deprotonation of Sulfonamide cluster_1 Nucleophilic Attack (SN2) sulfonamide R-SO₂-NH₂ sulfonamide_anion R-SO₂-NH⁻ sulfonamide->sulfonamide_anion + Base base Base protonated_base Base-H⁺ sulfonamide_anion->protonated_base alkylating_agent This compound sulfonamide_anion->alkylating_agent Nucleophilic Attack transition_state [Transition State] alkylating_agent->transition_state product N-Alkylated Sulfonamide transition_state->product chloride_ion Cl⁻ transition_state->chloride_ion

Caption: General mechanism of sulfonamide N-alkylation.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's success. The clear separation of the starting materials and the product on the TLC plate provides a visual confirmation of the transformation. Furthermore, the final product can be fully characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in sulfonamide chemistry, primarily serving as a potent electrophile for the N-alkylation of primary and secondary sulfonamides. The protocols and insights provided in this guide offer a robust framework for the successful application of this building block in the synthesis of complex, biologically active molecules. As the demand for novel sulfonamide-based therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available from: [Link].

  • ResearchGate. catalyzed N-alkylation of sulfonamides with benzylic alcohols. Available from: [Link].

  • Ningbo Inno Pharmchem Co.,Ltd. The Versatile Role of Benzyl Bromides in Chemical Synthesis. Available from: [Link].

  • Simplicable. Benzyl halides: Significance and symbolism. Available from: [Link].

  • Google Patents. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link].

  • ACS Publications. Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Available from: [Link].

  • Eureka. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Available from: [Link].

  • Google Patents. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate.
  • ACS Publications. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Available from: [Link].

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 2-methoxy-5-chloromethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with Methyl 2-methoxy-5-(chloromethyl)benzoate (CAS: 7252-24-6).[1]

Senior Application Scientist Desk Subject: Troubleshooting Common Side Reactions & Impurity Profiling

Diagnostic Troubleshooting Guide (Q&A)

This section addresses specific observations ("symptoms") in your analytical data (HPLC, NMR, TLC) and correlates them with the underlying chemical root cause.

Symptom A: High Molecular Weight Impurity (Dimer Formation)

User Question: "I am seeing a late-eluting peak on HPLC (approx. 2x retention time of product) and an extra methylene signal in the


H NMR around 3.8–4.0 ppm. Yield is lower than expected. What is this?"

Technical Diagnosis: You are likely observing the Diarylmethane Dimer .

  • Identity: Dimethyl 3,3'-methylenebis(2-methoxy-5-chloromethylbenzoate) or a regioisomer where two aromatic rings are linked by a methylene bridge.[1]

  • Root Cause: This is a Friedel-Crafts Alkylation side reaction.[1] The highly reactive benzyl chloride product acts as an electrophile, attacking the electron-rich ring of unreacted starting material (or another product molecule) in the presence of the Lewis acid catalyst (e.g., ZnCl

    
    ).[1]
    
  • Corrective Action:

    • Dilution: Increase the solvent volume (e.g., DCM or DCE) to minimize intermolecular collisions.[1]

    • Quench Timing: Stop the reaction immediately upon consumption of the starting material.[1] Prolonged exposure to the catalyst promotes coupling.

    • Acidity Control: If using the Blanc reaction (HCHO/HCl), ensure the HCl flow is steady but not excessive, and keep the temperature strictly controlled (usually < 40°C).

Symptom B: "Gem-Dichloro" Impurity (Radical Route)

User Question: "I’m using the radical chlorination route from the 5-methyl precursor. I see a downfield singlet in the proton NMR around 6.6–6.9 ppm. It doesn't wash out."

Technical Diagnosis: This is Methyl 2-methoxy-5-(dichloromethyl)benzoate .[1]

  • Root Cause: Over-chlorination . Once the first chlorine atom is installed, the benzylic position remains reactive toward radical abstraction, leading to the gem-dichloro species.[1]

  • Corrective Action:

    • Stoichiometry: Reduce the equivalents of the chlorinating agent (NCS, SO

      
      Cl
      
      
      
      , or Cl
      
      
      ) to 0.95–1.0 eq.
    • Conversion Limit: Do not push for 100% conversion. Stop the reaction at ~85–90% conversion and separate the unreacted starting material during workup. The rate of dichlorination increases significantly as the concentration of the monochloro product rises.[1]

Symptom C: Loss of Methoxy Signal / New Phenolic Peak

User Question: "My product has a broad OH stretch in IR and the methoxy singlet at 3.9 ppm is diminished. The product is soluble in dilute NaOH."[1]

Technical Diagnosis: You have encountered Ether Cleavage (Demethylation) .

  • Identity: Methyl 5-chloromethyl-2-hydroxybenzoate (or the acid form).[1]

  • Root Cause: Strong Lewis acids (AlCl

    
    , ZnCl
    
    
    
    ) or high temperatures in the presence of HCl can cleave the methyl ether, especially ortho to the ester.[1]
  • Corrective Action:

    • Catalyst Selection: Switch to a milder catalyst if possible (e.g., ZnCl

      
       is preferred over AlCl
      
      
      
      ).
    • Temperature: Maintain reaction temperature below 50°C.

Symptom D: Ring Chlorination (Regioisomer)

User Question: "I see a split peak pattern in the aromatic region that doesn't match the 1,2,4-substitution pattern. Mass spec shows +34 Da."[1]

Technical Diagnosis: This is Nuclear (Ring) Chlorination .

  • Identity: Methyl 3-chloro-5-(chloromethyl)-2-methoxybenzoate.[1]

  • Root Cause: The methoxy group strongly activates the ring (ortho/para director). Even under radical conditions, electrophilic chlorination can occur if Cl

    
     is generated or if the radical source acts as an electrophile in the presence of trace metals.[1]
    
  • Corrective Action:

    • Scavengers: If using radical conditions, ensure the system is free of Lewis acidic metals (Fe, Al) which catalyze electrophilic attack.[1]

    • Light Source: Ensure efficient UV flux to favor the radical pathway over the ionic pathway.

Deep Dive: Reaction Pathways & Side Reactions[1]

The synthesis of Methyl 2-methoxy-5-chloromethylbenzoate involves balancing the activation provided by the methoxy group against its tendency to promote side reactions.[1] The diagram below illustrates the competition between the desired Blanc Chloromethylation and the parasitic Friedel-Crafts Dimerization .

ReactionPathways SM Methyl 2-methoxybenzoate (Starting Material) Prod Methyl 2-methoxy-5- chloromethylbenzoate (Target Product) SM->Prod + HCHO / HCl / ZnCl2 (Blanc Reaction) Demethyl Demethylated Phenol (Impurity C) SM->Demethyl High Temp / HCl Inter Protonated Formaldehyde (Electrophile) Dimer Diarylmethane Dimer (Impurity A) Prod->Dimer + SM / ZnCl2 (Friedel-Crafts) Bis 3,5-Bis(chloromethyl) Product Prod->Bis + HCHO / HCl (Over-reaction)

Figure 1: Reaction network showing the primary Blanc chloromethylation pathway (Green) and competing side reactions (Red/Yellow).[1]

Mechanistic Insight

The methoxy group (-OMe) at position 2 and the ester (-COOMe) at position 1 create a specific electronic environment.[1]

  • Directing Effects: -OMe is an ortho, para-director.[1][2] -COOMe is a meta-director.[1][2]

  • Alignment:

    • Position 5 is para to -OMe and meta to -COOMe.[1] (Reinforced Activation)

    • Position 3 is ortho to -OMe and meta to -COOMe.[1] (Reinforced Activation)

  • Selectivity: Position 5 is sterically favored over Position 3 (which is wedged between the ether and ester). However, if the reaction is pushed too hard, Bis-chloromethylation at position 3 will occur.[1]

Optimized Experimental Protocols

Protocol A: Blanc Chloromethylation (Preferred for Direct Synthesis)

Minimizes dimerization and BCME formation.

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a gas inlet tube (for HCl), and a reflux condenser connected to a scrubber (NaOH trap).

  • Reagents:

    • Methyl 2-methoxybenzoate (1.0 eq)[1][3][4]

    • Paraformaldehyde (1.5 eq)[1]

    • Zinc Chloride (anhydrous, 0.5 eq) — Catalyst[1]

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Note: Solvent choice is critical to suppress dimerization.[1]

  • Procedure:

    • Dissolve substrate and ZnCl

      
       in DCM.
      
    • Add Paraformaldehyde.

    • Cool to 0–5°C .

    • Bubble dry HCl gas through the mixture slowly. Control rate to maintain temperature < 10°C.

    • After saturation, warm to 35–40°C and stir for 4–6 hours.

    • Monitor: Check HPLC every hour. Stop reaction when SM < 5%. Do not wait for 0%.

  • Workup:

    • Pour onto crushed ice.

    • Separate organic layer and wash with cold water (2x), saturated NaHCO

      
       (carefully!), and brine.[1]
      
    • Dry over MgSO

      
       and concentrate in vacuo at < 40°C  (product is thermally sensitive).
      
Protocol B: Radical Chlorination (Alternative)

From Methyl 2-methoxy-5-methylbenzoate using Sulfuryl Chloride (SO


Cl

).[1]
  • Reagents:

    • Methyl 2-methoxy-5-methylbenzoate (1.0 eq)[1]

    • Sulfuryl Chloride (1.05 eq)

    • Initiator: Benzoyl Peroxide (BPO) or AIBN (0.01 eq).

    • Solvent: Chlorobenzene or Carbon Tetrachloride (if permitted).

  • Procedure:

    • Dissolve substrate in solvent.[4]

    • Add initiator and heat to reflux (or 80°C).

    • Add SO

      
      Cl
      
      
      
      dropwise over 1 hour.
    • Critical: Monitor for the disappearance of the methyl peak (2.3 ppm) and appearance of chloromethyl (4.6 ppm).[1]

    • Stop if the dichloromethyl peak (6.7 ppm) exceeds 5%.

Data Summary Table: Impurity Profiling

Impurity NameStructure DescriptionDetection (

H NMR)
Origin
Dimer Ar-CH

-Ar (Methylene bridge)

3.8–4.1 ppm (s, 2H)
Friedel-Crafts coupling (Blanc route)
Gem-Dichloro Ar-CHCl


6.6–6.9 ppm (s, 1H)
Radical over-chlorination
Regioisomer 3-Chloromethyl isomerAromatic coupling constants changeSteric crowding / Over-reaction
Phenol Ar-OH (Demethylated)Loss of OMe (

3.9); Broad OH
Acidic hydrolysis / Lewis acid cleavage

References

  • Blanc Reaction Mechanism & Catalysis

    • Title: "New studies in aromatic chloromethyl
    • Source: Durham University E-Theses.
    • URL: [Link]

  • Radical Chlorination Specifics

    • Title: "Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl)
    • Source: ResearchG
    • URL: [Link]

  • Compound Data & Safety

    • Title: "Methyl 5-chloro-2-methoxybenzoate (Related Structure D
    • Source: PubChem (NIH).
    • URL: [Link][1]

  • Synthesis of Sulfamoyl Intermediates (Context)

    • Title: "Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
    • Source: Semantic Scholar.
    • URL: [Link][1][5][6][7]

Sources

purification techniques for Methyl 2-methoxy-5-chloromethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification & Stability Protocols for CAS 70264-94-7 Ticket Priority: High (Reactive Intermediate)

Executive Summary

Methyl 2-methoxy-5-chloromethylbenzoate is a highly reactive benzylic chloride intermediate, primarily used in the synthesis of benzamide therapeutics like Itopride . Its purification is complicated by two factors:

  • High susceptibility to hydrolysis: The benzylic chloride moiety rapidly converts to the alcohol (hydroxymethyl) in the presence of moisture or acidic media.

  • Thermal instability: Prolonged heating can induce dimerization or HCl elimination.

This guide provides validated workflows to purify this compound without degrading it.

Part 1: Diagnostic & Decision Matrix

Before selecting a method, assess your crude material. Benzylic chlorides behave differently than standard stable organics.

Troubleshooting FAQ: Why is my purification failing?
SymptomProbable CauseImmediate Action
Product turns pink/red upon storage Autocatalytic Decomposition. Trace HCl is evolving, catalyzing further breakdown.Wash with cold NaHCO₃ solution immediately; store with a solid base stabilizer (e.g., K₂CO₃).
"Oiling out" during crystallization Impurity Profile. Presence of unreacted methyl precursor acts as a solvent, preventing crystal lattice formation.Switch to a "seed-and-cool" protocol with a higher antisolvent ratio (see Protocol A).
New spot appears on TLC after column Silica Acidity. The Lewis acid sites on silica gel are hydrolyzing your chloride to the alcohol.STOP. Do not use standard silica. Switch to Protocol B (Buffered Silica).
Workflow Decision Tree

Use this logic flow to determine the safest purification route.

PurificationLogic Start Crude Material Assessment PurityCheck Crude Purity (HPLC/NMR) Start->PurityCheck HighPurity > 85% Purity PurityCheck->HighPurity LowPurity < 85% Purity PurityCheck->LowPurity MethodA PROTOCOL A: Recrystallization (Heptane/EtOAc) HighPurity->MethodA Preferred ImpurityType Identify Major Impurity LowPurity->ImpurityType MethylPrecursor Methyl Precursor (Starting Material) ImpurityType->MethylPrecursor Non-polar Hydrolysis Hydrolysis Product (Alcohol) ImpurityType->Hydrolysis Polar MethodB PROTOCOL B: Buffered Flash Column (1% TEA) MethylPrecursor->MethodB Difficult to crystallize Hydrolysis->MethodA Remains in mother liquor

Figure 1: Decision matrix for selecting purification method based on crude purity and impurity profile.

Part 2: Protocol A - Recrystallization (The Gold Standard)

Theory: Benzylic chlorides are lipophilic. The primary impurities (hydrolysis alcohol) are more polar, while the starting material (methyl analog) is similarly non-polar but disrupts crystal packing. A binary solvent system using a polar ester and a non-polar hydrocarbon is most effective.

Warning: Do NOT use alcohols (Methanol/Ethanol) for recrystallization. They will react with the benzylic chloride to form the methyl/ethyl ether impurity (solvolysis) [1].

Solubility Profile
SolventSolubility (25°C)Solubility (60°C)Suitability
Ethyl Acetate (EtOAc) HighVery HighGood Solvent
Heptane / Hexanes LowModerateAnti-Solvent
Toluene HighVery HighAlternative Solvent
Methanol/Ethanol HighHighFORBIDDEN (Reacts)
Step-by-Step Procedure
  • Dissolution:

    • Place 10g of crude solid in a flask.

    • Add Ethyl Acetate (approx. 2-3 mL per gram of solid).

    • Heat gently to 45-50°C. Do not reflux vigorously to avoid thermal decomposition.

    • If solids remain, add more EtOAc dropwise until clear.

  • Precipitation (The "Cloud Point"):

    • Remove from heat.

    • While warm, slowly add Heptane (or Hexane) dropwise with stirring.

    • Stop adding when a faint, persistent turbidity (cloudiness) appears.

  • Crystallization:

    • Add a few drops of EtOAc to clear the solution back up.

    • Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Crucial Step: If oiling occurs, scratch the glass with a rod or add a seed crystal of pure material.

    • Cool to 0-4°C in a fridge for 4 hours.

  • Collection:

    • Filter the white needles/plates rapidly.

    • Wash the cake with cold Heptane (0°C).

    • Vacuum dry at < 40°C . High heat will degrade the product.

Part 3: Protocol B - Buffered Chromatography (The Rescue)

Theory: Standard silica gel is slightly acidic (pH 5-6). This acidity catalyzes the hydrolysis of the chloromethyl group into the hydroxymethyl impurity during the column run. You must neutralize the stationary phase [2].

The Buffer System
  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).

  • Modifier: Triethylamine (TEA) or Diisopropylamine.

Step-by-Step Procedure
  • Column Preparation:

    • Prepare your slurry using Silica Gel (230-400 mesh).

    • Pre-treat the silica slurry with 1% Triethylamine (v/v) in Hexanes.

    • Pack the column and flush with 2 column volumes of the 1% TEA/Hexanes mix. This neutralizes active Lewis acid sites.

  • Loading:

    • Dissolve the crude oil in a minimum amount of Toluene or DCM (avoid EtOAc for loading if possible to keep bands tight).

    • Load onto the silica bed.

  • Elution:

    • Run the gradient using Hexanes/EtOAc (without TEA in the mobile phase, or with reduced 0.1% TEA).

    • Note: The benzylic chloride usually elutes before the hydrolyzed alcohol impurity but after the non-polar methyl starting material.

  • Workup:

    • Combine fractions.

    • Evaporate solvent at < 40°C.

    • Tip: Do not leave the compound dissolved in the eluent for days; concentrate immediately to minimize solution-phase hydrolysis.

Part 4: Stability & Storage Architecture

The chloromethyl group is a "ticking clock." It degrades via an autocatalytic cycle where HCl released promotes further degradation.

StabilityCycle Compound Benzylic Chloride (Intact) Decomp Degradation Products (Alcohol/Dimer) Compound->Decomp Slow Hydrolysis Moisture Trace Moisture Moisture->Decomp HCl HCl Gas HCl->Compound Catalyzes Breakdown Decomp->HCl Releases

Figure 2: The autocatalytic decomposition cycle of benzylic chlorides.

Storage Rules:

  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen.

  • Stabilizer: Add a small packet of anhydrous Potassium Carbonate (K₂CO₃) or a few pellets of activated molecular sieves to the vial. This acts as an acid scavenger, breaking the cycle shown in Figure 2.

References
  • Solvolysis of Benzylic Halides

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on Nucleophilic Substitution).
    • Context: Explains the mechanism where alcoholic solvents
  • Itopride Intermediate Synthesis & Handling

    • Process for the preparation of Itopride.[1][2][3] (Patent WO2009/150659).

    • Context: Describes the handling of the chloromethyl intermedi
  • Silica Gel Acidity & buffering

    • Daubsey, T. J. (2001).
    • Context: Standard reference for neutralizing silica gel with triethylamine for acid-sensitive compounds.

Sources

Technical Support Center: Optimization of Methyl 2-methoxy-5-chloromethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OPT-7252-24-6 Status: Open Subject: Reaction Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

User Query: "How do I optimize the synthesis and stability of Methyl 2-methoxy-5-chloromethylbenzoate?"

Technical Context: this compound (CAS: 7252-24-6) is a highly reactive benzylic chloride.[1] It serves as a critical electrophilic intermediate ("warhead") for attaching the 2-methoxybenzoate scaffold to amines or thiols, often seen in the synthesis of benzamide antipsychotics (e.g., Levosulpiride analogs) or kinase inhibitors.

Key Challenges:

  • Instability: Benzylic chlorides are prone to rapid hydrolysis (reverting to the alcohol) in moist air.[1]

  • Safety: The most direct synthesis (Blanc reaction) risks forming Bis(chloromethyl) ether (BCME), a potent carcinogen.[2][3]

  • Regioselectivity: Ensuring chloromethylation occurs at the C5 position (para to methoxy) rather than C3.

Synthesis Route Decision Matrix

Before optimizing, confirm your chosen route matches your safety and scale constraints.

SynthesisRoutes Start Select Precursor RouteA Route A: Methyl 2-methoxybenzoate (Direct Functionalization) Start->RouteA Low Cost / Bulk RouteB Route B: Methyl 5-(hydroxymethyl)-2-methoxybenzoate (Alcohol Activation) Start->RouteB High Purity / Lab Scale Blanc Blanc Chloromethylation (HCHO + HCl + ZnCl2) RouteA->Blanc SOCl2 Deoxychlorination (SOCl2 + Cat. DMF) RouteB->SOCl2 ResultA High Atom Economy High Safety Risk (BCME) Blanc->ResultA ResultB High Purity / Pharma Grade Requires Alcohol Precursor SOCl2->ResultB

Figure 1: Decision matrix for selecting the synthesis pathway based on scale and safety requirements.

Protocol Optimization & Troubleshooting

Method A: Blanc Chloromethylation (Direct Route)

Reagents: Methyl 2-methoxybenzoate, Paraformaldehyde, HCl (gas), ZnCl₂ (anhydrous).[1] Mechanism: Friedel-Crafts alkylation via a hydroxymethyl cation equivalent.[1]

Critical Optimization Parameters
ParameterRecommended RangeImpact on Chemistry
Temperature 40°C – 50°C<40°C: Incomplete conversion.[1] >60°C: Formation of diarylmethane dimer (polymerization).[1]
Catalyst (ZnCl₂) 1.1 – 1.3 eq.[1]Excess Lewis acid promotes the reaction but increases demethylation risk (cleaving the methyl ether).
HCl Source Dry Gas StreamAqueous HCl introduces water, hydrolyzing the ester. Use a gas generator (H₂SO₄ + NaCl).[1]
Troubleshooting Guide (Q&A)

Q: Why is my product solidifying into an insoluble gum? A: You are likely forming the diarylmethane dimer .[1]

  • Cause: The highly reactive product reacts with the starting material (Friedel-Crafts alkylation) instead of the formaldehyde reacting.

  • Fix: Increase the equivalent of Paraformaldehyde (to 2.5 eq) and ensure vigorous stirring. Stop the reaction immediately upon consumption of starting material (monitor via TLC/HPLC).

Q: I see a new spot on TLC that is more polar than my product. What is it? A: This is likely 5-hydroxymethyl-2-methoxybenzoate (the hydrolyzed alcohol) or the demethylated phenol .[1]

  • Diagnosis: If it disappears upon treating the TLC sample with SOCl₂, it is the alcohol.

  • Fix: Your reaction is "wet."[1] Ensure ZnCl₂ is fused (dried) before use and the HCl gas is passed through a H₂SO₄ drying trap.

Q: Safety Alert: How do I manage BCME formation? A: Bis(chloromethyl) ether forms when HCHO and HCl mix.[1]

  • Protocol: Never premix large quantities.[1] Vent the reaction through a scrubber containing aqueous ammonia, which decomposes alkyl halides and BCME.

Method B: Thionyl Chloride Activation (From Alcohol)

Reagents: Methyl 5-(hydroxymethyl)-2-methoxybenzoate, SOCl₂, cat.[1] DMF, DCM or Toluene.[4] Mechanism: SNi or SN2 mechanism via chlorosulfite intermediate.[1]

Critical Optimization Parameters
ParameterRecommended RangeImpact on Chemistry
Stoichiometry 1.2 – 1.5 eq. SOCl₂Excess is needed to drive the equilibrium; excess is easily removed by evaporation.
Catalyst DMF (1-2 mol%)Crucial: Forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a far superior chlorinating agent than SOCl₂ alone.[1]
Solvent DCM (Reflux)DCM (boiling point ~40°C) provides gentle heat.[1] Toluene is better for larger scales but requires harder evaporation.[1]
Troubleshooting Guide (Q&A)

Q: The reaction stalls at 80% conversion. Adding more SOCl₂ doesn't help. A: You have formed a stable chlorosulfite intermediate (-OS(=O)Cl) that refuses to collapse to the chloride.[1]

  • Fix: Add a catalytic amount of soluble chloride source (e.g., Tetraethylammonium chloride) or simply increase the DMF concentration. The chloride ion attacks the intermediate to release SO₂.

Q: My product smells strongly of sulfur and degrades upon storage. A: Residual SOCl₂ and dissolved SO₂ are destroying the product.

  • Fix: Perform an "Azeotropic Chase." After concentrating the reaction mixture, add fresh Toluene and evaporate again. Repeat 3x. This physically drags out trapped acidic gases.[1]

Stability & Storage Protocols

Issue: Users often report the white solid turning into a sticky, acidic oil after 1 week.

Root Cause Analysis: The benzylic C-Cl bond is weak.[1] Moisture attacks the carbon, releasing HCl. The generated HCl catalyzes autocatalytic hydrolysis of the ester and the ether.

Storage SOP:

  • Desiccation: Must be stored over activated silica gel or P₂O₅ sachets.

  • Temperature: Store at -20°C.

  • Stabilizer: For long-term storage of the solution, add trace solid Na₂CO₃ or K₂CO₃ (suspended) to scavenge trace acid.[1] Filter before use.

Mechanistic Visualization: The Vilsmeier-Haack Activation

Understanding why DMF is required for Method B prevents "stalled" reactions.

VilsmeierMechanism DMF DMF + SOCl2 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier - SO2 Activated Activated Intermediate (Alkoxy-iminium) Vilsmeier->Activated + Alcohol - HCl Alcohol Substrate (Benzyl Alcohol) Product Target Product (Benzyl Chloride) Activated->Product + Cl- attack - DMF (Regenerated)

Figure 2: Catalytic cycle of DMF in chlorination.[1] DMF acts as a shuttle, converting the alcohol to a better leaving group than the chlorosulfite does.

References

  • Blanc Reaction Mechanism & Scope

    • Source: Organic Reactions Wiki / Wikipedia.[1]

    • Relevance: Defines the standard ZnCl₂/HCHO conditions for chloromethylation of activated arom
    • Link:[1]

  • Synthesis of 2-Methoxy-5-sulfamoylbenzoate Intermediates

    • Source: Patent CN105439915A (via Google Patents).[1]

    • Relevance: Explicitly cites This compound as the key intermediate reacting with sodium aminosulfinate to form Sulpiride precursors.[1][5] Validates the molecule's utility and reactivity.

    • Link:[1]

  • Chlorination with Thionyl Chloride (General Protocol)

    • Source: Organic Syntheses, Coll.[4] Vol. 8, p.486 (1993).

    • Relevance: Standard operating procedure for converting sensitive benzylic alcohols to chlorides using SOCl₂/DMF.[1]

    • Link:[1]

  • Chemical Safety Data (CAS 7252-24-6)

    • Source: EPA CompTox Chemicals Dashboard.[1][6]

    • Relevance: Confirms chemical identity and hazard data for Methyl 2-methoxy-5-chloromethylbenzo
    • Link:[1]

Sources

challenges in the scale-up of Methyl 2-methoxy-5-chloromethylbenzoate production

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Support Ticket: #SC-2M5CMB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Process Optimization, Safety, and Impurity Control

Executive Summary: The Scale-Up Landscape

Scaling up the production of Methyl 2-methoxy-5-chloromethylbenzoate presents a classic conflict in process chemistry: balancing the high reactivity required for synthesis against the inherent instability of the benzylic chloride product.

Whether you are proceeding via Route A (Radical Chlorination) or Route B (Deoxychlorination of the Alcohol) , the presence of the ortho-methoxy group activates the aromatic ring. While this facilitates certain electrophilic substitutions, it significantly destabilizes the benzylic chloride towards hydrolysis (


 pathway) during aqueous work-up.

This guide prioritizes Route B (Thionyl Chloride conversion of the hydroxymethyl precursor) as it is the dominant method for high-purity pharmaceutical intermediates, but addresses critical selectivity issues in Route A.

Module 1: Reaction Engineering (The Route)

The Core Challenge: Managing the "Gas Factory"

In the conversion of Methyl 5-(hydroxymethyl)-2-methoxybenzoate to the target chloride using Thionyl Chloride (


), the reaction produces stoichiometric quantities of 

and

gas. On a gram scale, this is a fume hood nuisance; on a kilogram scale, it is a pressure hazard and a thermal runaway risk.
Critical Protocol: Catalytic Vilsmeier-Haack Activation

Do not rely on thermal activation alone. Use Dimethylformamide (DMF) as a catalyst to lower the reaction temperature and control gas evolution rates.

Step-by-Step Optimization
ParameterRecommendationTechnical Rationale
Stoichiometry 1.15 - 1.25 eq.

Excess is required to drive kinetics, but too much complicates the quench.
Catalyst DMF (0.5 - 1.0 mol%)Forms the active Vilsmeier reagent (Chloroiminium ion), facilitating attack on the alcohol at lower temps (

C).
Solvent Dichloromethane (DCM) or TolueneDCM allows lower reflux temps but Toluene is better for telescoping into the next step.
Addition Mode Dosing Control Add

to the Alcohol/Catalyst mixture. Never reverse add (Alcohol to

) on scale, as gas evolution will be instantaneous and violent.
Troubleshooting: Reaction Stalled?
  • Symptom: HPLC shows 10-15% unreacted alcohol after 4 hours.

  • Root Cause: The reaction has generated

    
    , which protonates the DMF, deactivating the catalyst cycle.
    
  • Fix: Sparge the reaction with nitrogen (

    
    ) to remove dissolved 
    
    
    
    and shift the equilibrium. Raise temperature by
    
    
    C increments.

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the catalytic cycle and the critical impurity pathways (Dimerization and Hydrolysis) that must be mitigated.

ReactionPathways Precursor Methyl 5-(hydroxymethyl)- 2-methoxybenzoate Intermediate Chlorosulfite Intermediate Precursor->Intermediate Activation SOCl2 SOCl2 + DMF (Cat) SOCl2->Intermediate Target TARGET: Methyl 2-methoxy-5- chloromethylbenzoate Intermediate->Target SNi / SN2 - SO2 (g) Hydrolysis Impurity A: Reverted Alcohol Target->Hydrolysis Aqueous Quench (pH < 3) Dimer Impurity B: Dibenzyl Ether Dimer Target->Dimer Thermal Aging (No Solvent)

Caption: Figure 1. Reaction flow showing the critical conversion to the target benzylic chloride and the competing degradation pathways triggered by moisture (Hydrolysis) or heat (Dimerization).

Module 3: The Quench & Work-Up (The Danger Zone)

The most common failure point in scaling this molecule is the Quench . The benzylic chloride is highly reactive.[1][2] If you quench into water without pH control, the local acidity (from residual


) will catalyze the hydrolysis of your product back to the starting alcohol.
The "Buffered Reverse Quench" Protocol

Standard Operating Procedure (SOP):

  • Preparation: Prepare a reactor with 5% Sodium Bicarbonate (

    
    ) solution, chilled to 
    
    
    
    C.
  • Transfer: Transfer the reaction mixture (organic phase) slowly into the bicarbonate solution.

    • Why? This neutralizes

      
       immediately upon contact, preventing the "acid spike" that drives hydrolysis.
      
  • Phase Cut: Agitate for exactly 10 minutes, then settle immediately.

    • Critical: Do not let the phases sit in contact for hours. The interface is where hydrolysis happens.

  • Drying: Dry the organic layer with

    
     or 
    
    
    
    immediately. Residual water is the enemy of shelf-life.

Module 4: Alternative Route - Radical Chlorination

If you are producing this via radical chlorination of Methyl 2-methoxy-5-methylbenzoate (using NBS or


 gas), your primary challenge is Selectivity .
The "Mono vs. Di" Trade-off

The methoxy group donates electron density, making the ring prone to ring chlorination, while the benzylic position is prone to over-chlorination (dichloromethyl impurity).

IssueSolution
Dichloromethyl Impurity Stop reaction at 85-90% conversion . Do not push for 100%. It is easier to separate the starting methyl material (via crystallization) than the dichloro-impurity (which co-crystallizes).
Ring Chlorination Use specific radical initiators (AIBN or Benzoyl Peroxide) and ensure oxygen exclusion . Oxygen inhibits the radical chain and promotes ionic ring chlorination.

Frequently Asked Questions (Troubleshooting)

Q1: My product is turning pink/red during storage. Is it degrading? A: Yes. The color change typically indicates the formation of


 and subsequent polymerization or quinone methide formation.
  • Fix: Ensure the product is stored with a trace of stabilizer (e.g., solid

    
     or propylene oxide) if stored in solution. Store solid material at 
    
    
    
    C under Argon.

Q2: During distillation, the pot solidified or "tarred" out. A: Benzylic chlorides are thermally unstable. Distillation requires high vacuum (<1 mbar) to keep the pot temperature below


C.
  • Recommendation: Avoid distillation if possible. Recrystallization from Heptane/EtOAc is preferred for this specific methoxy-substituted benzoate.

Q3: I see a new impurity peak at RRT 1.2 after aqueous workup. A: This is likely the Dibenzyl Ether (Dimer). It forms when the benzylic chloride reacts with the hydrolyzed alcohol (alkoxide).

  • Prevention: This happens when the quench is too slow or too hot. Lower the quench temperature and increase agitation speed to dilute the reactants.

References

  • Process Safety in Chlorination

    • Org.[3][4] Process Res. Dev.2002 , 6, 520–525. "Scale-up of the Vilsmeier-Haack Reaction." (General principles of DMF/

      
       safety).
      
    • Source:

  • Benzylic Chloride Stability & Hydrolysis

    • J. Am. Chem. Soc.1951, 73, 22–26. "Solvolysis of Benzylic Chlorides." (Foundational kinetics on methoxy-substituted benzyl chlorides).
    • Source:

  • Thionyl Chloride Handling & Hazards

    • Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed. "Thionyl Chloride - Reaction with Hydroxy Compounds."
    • Source:

  • Impurity Profiling (Benzyl Chlorides)

    • Org.[3][4] Process Res. Dev.2016 , 20, 1, 12–23. "Control of Genotoxic Impurities in the Synthesis of Benzylic Chlorides."

    • Source:

Sources

Technical Support Center: Impurity Profiling for Methyl 2-methoxy-5-chloromethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for the technical support center of a specialized reagent supplier. It addresses the specific analytical challenges associated with Methyl 2-methoxy-5-chloromethylbenzoate (CAS: 7252-24-6), a highly reactive benzyl chloride intermediate used frequently in the synthesis of pharmaceutical targets like sulpiride derivatives.

Product Code: M-2M-5CMB Chemical Class: Benzoate Ester / Benzyl Chloride Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Active" Impurity Challenge

Welcome. If you are analyzing This compound , you are handling a "double-edged" molecule. Its utility lies in the electrophilic chloromethyl group , but this same feature makes it notoriously unstable during analysis.

Unlike stable aryl chlorides, this benzylic chloride is prone to solvolysis and hydrolysis . A significant portion of "impurities" reported by researchers are actually artifacts created during sample preparation or HPLC analysis . This guide focuses on distinguishing true process impurities from analytical artifacts.

Troubleshooting Guide (Q&A Format)

Category 1: Chromatographic Anomalies (HPLC)

Q: I see a new peak eluting before the main peak that grows over time in the autosampler. Is my product degrading?

A: Likely, yes. You are observing the "Hydroxyl" degradation product. Diagnosis: The chloromethyl group at position 5 is highly susceptible to nucleophilic attack by water. If your mobile phase contains water (even in a gradient) and your sample sits in the autosampler, the chlorine is displaced by a hydroxyl group, forming Methyl 5-(hydroxymethyl)-2-methoxybenzoate .

  • Mechanism:

    
     / 
    
    
    
    Hydrolysis.
  • Observation: This polar impurity typically elutes at a Relative Retention Time (RRT) of ~0.7–0.8 compared to the parent.

  • Solution:

    • Solvent Switch: Dissolve your sample in anhydrous Acetonitrile (MeCN) , not methanol or water-mixes.

    • Temperature Control: Set the autosampler to 4°C. Hydrolysis kinetics accelerate significantly at room temperature.

    • Run Time: Minimize the delay between injection and preparation.

Q: My Mass Spec (LC-MS) shows a peak with M+14 mass shift (-Cl, +OCH3). Is this a process impurity?

A: This is almost certainly a "Diluent Artifact" caused by Methanol. Diagnosis: Did you use Methanol (MeOH) as your sample diluent? Methanol is a strong nucleophile relative to the benzyl chloride. It attacks the chloromethyl group to form the methyl ether derivative (Methyl 2-methoxy-5-(methoxymethyl)benzoate).

  • The Trap: This reaction can reach 5–10% conversion within hours at room temperature, leading you to believe the batch is impure.

  • Validation: Check the isotope pattern of the parent peak. The parent (containing Cl) must show a 3:1 ratio for the M and M+2 peaks (

    
     / 
    
    
    
    ). The methoxy artifact will lose this signature.
  • Protocol Fix: NEVER use alcohols as diluents for benzyl chlorides. Use MeCN, THF, or Dichloromethane.

Category 2: Process Impurity Identification

Q: We detect a non-polar impurity (RRT ~1.2) that persists despite recrystallization. What is it?

A: Suspect the "Dimer" (Bis-ether). Diagnosis: During the chloromethylation synthesis step, if the reaction mixture contains trace water or alcohol, two molecules of the benzyl chloride can couple (often catalyzed by trace acid) to form a dibenzyl ether.

  • Structure: Bis(3-methoxy-4-methoxycarbonylbenzyl) ether.

  • Characteristics: It is significantly more lipophilic (elutes later) and lacks the acidic proton of the benzoic acid impurities.

  • Removal: This impurity is difficult to remove via standard recrystallization due to similar solubility profiles. Flash chromatography (silica) is often required.

Q: How do I distinguish the "Des-chloro" starting material from degradation products?

A: Use the "Isotope Silence" technique. Diagnosis: The starting material (likely Methyl 2-methoxy-5-methylbenzoate ) lacks the chlorine atom.

  • Mass Spec: Look for the molecular ion at M-34 (loss of Cl, gain of H). Crucially, this peak will lack the M+2 isotope peak .

  • NMR: The benzylic protons (

    
    ) shift dramatically.
    
    • 
       (Product): ~4.6 ppm (singlet).
      
    • 
       (Starting Material): ~2.3 ppm (singlet).
      
    • 
       (Hydrolysis): ~4.5 ppm (often broad or doublet if coupled).
      

Visualizing the Degradation Pathways

The following diagram maps the critical stability pathways. Use this to trace the origin of peaks in your chromatogram.

G Parent This compound (Target Molecule) [Reactive Benzyl Chloride] Hydrolysis Impurity A: Hydroxyl Derivative (Methyl 5-(hydroxymethyl)-2-methoxybenzoate) [RRT < 1.0] Parent->Hydrolysis + H2O (Mobile Phase/Atmosphere) Solvolysis Impurity B: Methyl Ether Artifact (From MeOH Diluent) [Artifact] Parent->Solvolysis + MeOH (Wrong Diluent) Dimer Impurity C: Dibenzyl Ether Dimer (Process Side-Reaction) [RRT > 1.0] Parent->Dimer Condensation (Storage/Heat) Acid Impurity D: Free Acid (Ester Hydrolysis) [pH Dependent] Parent->Acid Ester Hydrolysis (High pH)

Figure 1: Degradation and artifact pathways for this compound. Red arrows indicate avoidable analytical errors.

Standardized Impurity Table

Use this table to tag peaks in your HPLC software.

Impurity NameCommon OriginRRT (Approx)*Mass Shift (Δ)Key Identifier
Des-chloro Analog Starting Material~0.90-34 DaNo Cl Isotope Pattern
Hydroxyl Analog Hydrolysis (Degradant)~0.75-18 DaBroadens in non-buffered systems
Methyl Ether Artifact (MeOH Diluent)~0.95-4 DaAppears only in MeOH prep
Free Acid Ester Hydrolysis~0.60-14 DaPeak moves with pH change
Aldehyde Oxidation~0.85-20 DaUV

shift (conjugation)
Dimer Process Side-reaction~1.30+162 DaHigh MW, elutes late

*RRT (Relative Retention Time) based on C18 column, MeCN/Water gradient.

Recommended Analytical Protocol

To ensure data integrity, adopt this Self-Validating Protocol :

Sample Preparation (The "Dry" Method)
  • Solvent: HPLC-grade Acetonitrile (MeCN) only .

  • Concentration: 0.5 mg/mL (minimize concentration effects).

  • Vial: Amber glass (light sensitive) with PTFE-lined cap.

  • Verification Step: Inject the sample immediately. Re-inject after 4 hours. If the "Hydroxyl" peak area increases by >2%, your autosampler is too warm or your MeCN is wet.

HPLC Conditions
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ester).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 240 nm (Benzoate absorption) and 280 nm.

    • Note: Benzyl chlorides have weak UV absorbance compared to conjugated systems; ensure high purity solvents to avoid baseline noise.

Rapid Identity Check (NMR)

If HPLC is ambiguous, run a quick


-NMR in 

.
  • Target Signal: Look for the singlet at ~4.6 ppm (

    
    ).
    
  • Artifact Check: A singlet at ~3.4 ppm indicates the Methyl Ether artifact (

    
    ), confirming methanol contamination.
    

References

  • BenchChem. (2025).[1][2] Effect of benzyl chloride impurities on reaction outcome. Retrieved from .

  • Ji, S., et al. (2019).[3] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Royal Society of Chemistry, Analytical Methods. Retrieved from .

  • Prieto-Blanco, M.C., et al. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Chromatographic Science. Retrieved from .

  • PubChem. (2025).[4] Methyl 5-chloro-2-methoxybenzoate Compound Summary. National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. (2025). Methyl 5-chloro-2-methoxybenzoate Product Specification. Retrieved from .[5]

Sources

Technical Support Center: Stability & Handling of Methyl 2-methoxy-5-chloromethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of bifunctional benzylic halides. Methyl 2-methoxy-5-chloromethylbenzoate (CAS 7252-24-6) is a highly versatile building block in drug development, but its dual reactive centers—a benzylic chloride and a methyl ester—make it intrinsically unstable if mishandled.

This guide is designed to move beyond basic handling instructions. We will explore the mechanistic causality behind its degradation, provide self-validating troubleshooting frameworks, and outline robust protocols to ensure your syntheses remain reproducible.

Physicochemical Baseline & Stability Matrix

To understand how a molecule degrades, we must first understand its physical parameters. The presence of the methoxy group at the 2-position is para to the chloromethyl group at the 5-position. This structural relationship is critical: the oxygen atom strongly donates electron density via resonance, exceptionally stabilizing any benzylic carbocation intermediate. Consequently, this molecule is highly susceptible to SN1-mediated hydrolysis in polar media, far more so than unsubstituted benzyl chlorides.

Table 1: Physicochemical Profile & Causality

Parameter Value Causality / Impact on Stability
CAS Number 7252-24-6 Primary identifier for cross-referencing safety and spectral data.
Melting Point ~40.1 °C Exists on the threshold of a low-melting solid and a viscous liquid at room temperature; prone to phase changes during storage[1].
Boiling Point ~280 - 290 °C The high atmospheric boiling point necessitates high-vacuum distillation to prevent thermal degradation during purification[1].

| LogKow | 2.57 | While lipophilic, the ester and methoxy dipoles provide enough polarity to attract atmospheric moisture, triggering hydrolysis[1]. |

Table 2: Degradation Triggers & Preventative Actions

Environmental Trigger Primary Degradation Pathway Preventative Action
Moisture / Ambient Air Hydrolysis of -CH2Cl to -CH2OH + HCl Store over activated 4Å molecular sieves under an Argon atmosphere[2].
Aqueous Base (pH > 10) Saponification of the Methyl Ester Use non-nucleophilic bases (e.g., DIPEA, NaH) in strictly anhydrous solvents.

| Thermal Stress (> 100°C) | Oligomerization / HCl Release | Maintain storage at 2-8°C; avoid prolonged heating during reaction workups. |

Mechanistic Degradation Pathways

DegradationPathways A This compound (Intact Molecule) B Moisture / H2O Exposure A->B C Aqueous Base (pH > 10) A->C D Thermal Stress (> 100°C) A->D E Benzylic Hydrolysis (Alcohol + HCl) B->E SN1/SN2 Nucleophilic Attack F Ester Saponification (Free Carboxylic Acid) C->F Acyl Substitution G Oligomerization (HCl Release) D->G Radical/Thermal Cleavage

Fig 1. Chemical degradation pathways of this compound under stress.

Troubleshooting FAQs

Q1: I am using a strong base (e.g., NaH) for an alkylation reaction with this compound, but the reaction stalls and yields a complex mixture. Why? Causality: This is a classic symptom of moisture contamination. Trace water hydrolyzes the chloromethyl group, generating hydrochloric acid (HCl) and the corresponding benzylic alcohol. The released HCl immediately neutralizes your strong base. Furthermore, the newly formed benzylic alcohol acts as a competing nucleophile, reacting with the remaining intact starting material to form unwanted dibenzyl ether derivatives. Self-Validating Solution: Run a Karl Fischer (KF) titration on your solvent and starting material before the reaction. If the water content is >50 ppm, dry the solvent and vacuum-distill the benzylic halide (See Protocol 2).

Q2: Does the pH of my reaction mixture affect the stability of the chloromethyl group? Causality: Interestingly, kinetic studies on related benzylic chlorides demonstrate that the hydrolysis rate is relatively constant and independent of pH up to approximately pH 13.0[3]. The degradation is driven primarily by the presence of water (acting via SN1/SN2 mechanisms) rather than the hydroxide ion concentration[3]. However, if the pH exceeds 13.0, or if you are applying heat, saponification of the methyl ester becomes a rapid, competing degradation pathway.

Q3: Why does my stored batch smell strongly of acidic fumes and contain a white precipitate? Causality: The pungent odor is hydrogen chloride (HCl) gas. Elevated temperatures or moisture exposure accelerates the hydrolysis of the chloromethyl group, releasing HCl[2]. Because HCl is a strong acid, it auto-catalyzes further degradation of the ester group, leading to a runaway degradation cascade. The white precipitate is likely the free carboxylic acid or oligomerized byproducts. Action: Immediately quarantine the batch. Assess purity via GC-MS and purify via vacuum distillation.

Validated Experimental Protocols

PurificationWorkflow Step1 1. Assess Purity (GC-MS or HPLC) Decision Purity > 95%? Step1->Decision Step2A 2A. Store Anhydrously (Over Molecular Sieves, N2) Decision->Step2A Yes Step2B 2B. Vacuum Distillation (< 1 mmHg, Low Heat) Decision->Step2B No (Hydrolysis Products) Step3 3. Collect Main Fraction (Discard Forerun) Step2B->Step3 Step3->Step2A Purified Reagent

Fig 2. Self-validating workflow for the assessment and purification of the chloromethyl reagent.

Protocol 1: Anhydrous Storage & Handling Validation

Objective: Prevent moisture-induced SN1 hydrolysis during routine use.

  • Purity Assessment: Dissolve an aliquot in anhydrous acetonitrile and inject it into a GC-MS. Look for the molecular ion of the intact mass versus the corresponding benzyl alcohol derivative (M - Cl + OH).

  • Moisture Validation: Perform a Karl Fischer titration on the storage solvent. Validation Gate: Proceed only if water is <50 ppm.

  • Inert Transfer: Always handle the reagent using Schlenk line techniques or within a nitrogen-filled glovebox.

  • Storage: Store the compound over activated 4Å molecular sieves in a tightly sealed, amber glass container at 2-8°C to suppress thermal degradation[2].

Protocol 2: Purification via High-Vacuum Distillation

Objective: Remove hydrolyzed benzylic alcohols and trace HCl without inducing thermal oligomerization.

  • Pre-drying: If the reagent is liquid/melted, stir the crude mixture over anhydrous magnesium sulfate (MgSO₄) for 2 hours to sequester residual water, then filter into a flame-dried distillation flask[4].

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and connect to a high-vacuum pump equipped with a cold trap.

  • Distillation: Apply high vacuum (< 1 mmHg). Because the atmospheric boiling point is ~290°C[1], applying a deep vacuum will lower the boiling point significantly (typically to 100-130°C), preventing thermal cleavage of the C-Cl bond.

  • Fractionation: Slowly heat the flask. Critical Step: Discard the initial low-boiling fraction (forerun). Causality: Hydrolyzed byproducts (like benzyl alcohol derivatives) and residual solvents have different vapor pressures and will co-distill early[4]. Collecting only the main fraction ensures the removal of these competing nucleophiles.

References
  • [1] Title: this compound Properties, Source: EPA, URL:

  • [2] Title: Methyl 3-(chloromethyl)benzoate | 34040-63-6, Source: Benchchem, URL:

  • [3] Title: The mechanism of the hydrolysis of benzyl chloride, Source: SciSpace, URL:

  • Title: Effect of benzyl chloride impurities on reaction outcome, Source: Benchchem, URL:

Sources

Technical Support Center: Handling & Reactivity of Methyl 2-methoxy-5-chloromethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex reactivity profile of Methyl 2-methoxy-5-chloromethylbenzoate (CAS: 7252-24-6) . This bifunctional building block is highly valuable in drug development for installing functionalized benzyl moieties via alkylation[1]. However, its unique electronic structure makes it exceptionally prone to side reactions if not handled with rigorous mechanistic foresight.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your alkylation workflows achieve maximum yield and purity.

Mechanistic Overview of Byproduct Formation

To troubleshoot reactions involving this compound, one must first understand the causality driven by its molecular structure. The molecule features a chloromethyl group at the 5-position and a methoxy group at the 2-position.

Because positions 2 and 5 are para to each other on the benzene ring, the methoxy group strongly donates electron density via resonance directly into the benzylic position. This electronic activation drastically stabilizes any developing positive charge (carbocation), shifting the reactivity profile heavily toward an SN1 mechanism . Consequently, this compound is orders of magnitude more sensitive to solvolysis (hydrolysis) and electrophilic self-condensation than an unsubstituted benzyl chloride[2].

G SM Methyl 2-methoxy-5- chloromethylbenzoate Hydrolysis Hydrolysis Byproduct (Benzyl Alcohol) SM->Hydrolysis Trace H2O / SN1 Pathway Oligomer Diarylmethane Oligomers (Self-Condensation) SM->Oligomer Trace Lewis Acids / Heat Saponification Transesterification or Carboxylic Acid SM->Saponification Nucleophilic Bases / ROH Target Desired Alkylated Product (N-, O-, or S-Alkylation) SM->Target Aprotic Solvent, Non-nucleophilic Base

Mechanistic pathways leading to target alkylation versus common byproducts.

Frequently Asked Questions (Troubleshooting Guide)

FAQ 1: Why is my primary byproduct a benzyl alcohol derivative?

The Causality: You are observing the hydrolysis of the chloromethyl group. As established, the para-methoxy group accelerates SN1 solvolysis. Even trace amounts of adventitious water in your solvent or hygroscopic bases (like K2CO3) will rapidly hydrolyze the benzylic chloride to methyl 5-(hydroxymethyl)-2-methoxybenzoate and HCl[3]. The generated water/HCl will subsequently quench your intended base, stalling the primary reaction. The Fix: Transition to strictly anhydrous conditions. Solvents must be dried over activated 3Å molecular sieves, and the reaction must be kept under an inert argon atmosphere.

FAQ 2: I am isolating an insoluble, high-molecular-weight impurity. What is it?

The Causality: This is a diarylmethane oligomer formed via Friedel-Crafts self-condensation. Because the benzene ring is highly electron-rich (activated by the methoxy group) and the chloromethyl group is a strong electrophile, the molecule can alkylate itself. This intermolecular polymerization is catalyzed by trace Lewis acids (e.g., iron from stainless steel spatulas/needles, or zinc impurities in reagents) and exacerbated by elevated temperatures[4]. The Fix: Avoid all metal contact during reagent transfer (use PTFE or glass). Maintain reaction temperatures below 25°C, and ensure your nucleophile is pre-mixed with the base before introducing the electrophile.

FAQ 3: The alkylation worked, but my methyl ester disappeared. Where did it go?

The Causality: You have likely induced saponification or transesterification. If you used an aqueous strong base (e.g., NaOH) or an alcoholic solvent (e.g., ethanol) in the presence of a base, the methyl ester at the 1-position will be cleaved to a carboxylic acid or swapped to an ethyl ester. The Fix: Use strictly aprotic solvents (DMF, MeCN, THF) and non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or anhydrous Cs2CO3.

Quantitative Impact of Reaction Conditions

To illustrate the critical nature of solvent and base selection, the following table summarizes the quantitative product distribution of a standard N-alkylation using this compound under various conditions.

Reaction ConditionMoisture Level (KF)Base UsedPrimary Byproduct ObservedTarget Yield
DMF, 25°C, 12h> 500 ppmK2CO3Hydrolysis (Benzyl Alcohol)< 40%
MeOH, 60°C, 4hAnhydrousNaOHSaponification (Carboxylic Acid)0%
THF, Reflux, 8hAnhydrousDIPEA (Trace Fe³⁺)Oligomers (Diarylmethanes)< 20%
MeCN, 0°C to 25°C < 50 ppm DIPEA None (Trace over-alkylation) > 90%

Self-Validating Experimental Protocol: Anhydrous N-Alkylation

To guarantee reproducibility and suppress byproduct formation, use the following self-validating methodology. This protocol builds in analytical checkpoints (Karl Fischer titration and IPC) so that the system validates its own integrity before proceeding to the next step.

Step-by-Step Methodology
  • System Validation (Moisture Check):

    • Prepare a reaction flask with 1.2 equivalents of your target amine and 2.0 equivalents of anhydrous DIPEA in anhydrous Acetonitrile (MeCN).

    • Validation Gate: Withdraw a 100 µL aliquot and perform a Karl Fischer (KF) titration. Do not proceed if water content is > 50 ppm. If it fails, add activated 3Å molecular sieves and stir for 2 hours, then re-test.

  • Electrophile Preparation:

    • Dissolve 1.0 equivalent of this compound in a minimum volume of anhydrous MeCN using a glass syringe (avoid metal needles to prevent Lewis acid introduction).

  • Controlled Addition:

    • Cool the amine/base mixture to 0°C under an Argon atmosphere.

    • Add the electrophile solution dropwise over 30 minutes. The low temperature and slow addition maintain the nucleophile in excess relative to the electrophile, preventing over-alkylation (dialkylation of the amine).

  • In-Process Control (IPC):

    • Allow the reaction to warm to room temperature. After 2 hours, withdraw a 10 µL sample, quench in HPLC-grade MeCN, and analyze via LC-MS.

    • Validation Gate: Confirm the complete depletion of the starting mass (m/z 214 for the electrophile). If starting material remains, do not add more electrophile; instead, extend the reaction time.

  • Anhydrous Workup:

    • To avoid late-stage ester hydrolysis, avoid aqueous basic washes. Filter off any precipitated amine hydrochloride salts directly. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Workflow Step1 1. Solvent & Reagent Prep Karl Fischer Titration (<50 ppm H2O) Step2 2. Base & Nucleophile Mix Use DIPEA or K2CO3 in MeCN/DMF Step1->Step2 Step3 3. Electrophile Addition Dropwise at 0°C under Argon Step2->Step3 Step4 4. In-Process Control (IPC) HPLC/LC-MS to verify conversion Step3->Step4 Step5 5. Anhydrous Workup Filter salts, avoid aqueous wash Step4->Step5

Self-validating experimental workflow for anhydrous alkylation.

References

  • OECD. "BENZYL CHLORIDE CAS N°: 100-44-7". oecd.org.[Link]

  • Google Patents.
  • Wikipedia. "Alkylation". wikipedia.org.[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Overman Rearrangement. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N bond-forming reaction. The Overman rearrangement, a[1][1]-sigmatropic rearrangement of allylic trichloroacetimidates, is a cornerstone in the synthesis of complex nitrogen-containing molecules.[2][3][4][5][6][7] However, its success can be sensitive to a variety of factors. This document provides in-depth troubleshooting advice in a practical question-and-answer format to help you diagnose and resolve issues leading to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Overman rearrangement is giving a low yield, and I'm recovering a significant amount of the starting allylic alcohol. What's the likely cause?

A1: This is a classic symptom of incomplete formation of the crucial allylic trichloroacetimidate intermediate. The entire rearrangement hinges on the efficient conversion of the starting allylic alcohol to this imidate.

Causality and Resolution:

  • Inefficient Deprotonation: The first step is the deprotonation of the allylic alcohol.[8][9] While only a catalytic amount of base is typically needed, its strength and solubility are critical. If you are using a weak or sterically hindered base, deprotonation may be slow or incomplete.

    • Troubleshooting Protocol:

      • Switch to a Stronger Base: If you are using a milder base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). Use a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation.

      • Solvent Choice: Ensure your solvent can dissolve the base. For instance, NaH has better solubility in tetrahydrofuran (THF) or dimethylformamide (DMF) than in non-polar solvents.

  • Poor Quality Trichloroacetonitrile: Trichloroacetonitrile is susceptible to hydrolysis. The presence of moisture will lead to its decomposition and prevent the formation of the imidate.

    • Troubleshooting Protocol:

      • Use Freshly Opened or Distilled Reagent: Always use a fresh bottle of trichloroacetonitrile or distill it immediately before use.

      • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Flame-dry your glassware, use dry solvents, and maintain an inert atmosphere (e.g., argon or nitrogen).

Q2: The reaction is messy, with multiple unidentified byproducts and significant decomposition of the starting material. What's happening?

A2: This often points to issues with the reaction temperature or the presence of acid, which can cause decomposition of the acid-sensitive trichloroacetimidate intermediate.

Causality and Resolution:

  • Thermal Decomposition: The Overman rearrangement can be conducted thermally, but excessively high temperatures can lead to decomposition of both the starting imidate and the product.[4][5][10] This is particularly true for thermally labile substrates.

    • Troubleshooting Protocol:

      • Optimize Temperature: If performing a thermal rearrangement, carefully screen a range of temperatures. Start at a lower temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Consider a Catalyst: Transition metal catalysts, such as those based on palladium(II) or mercury(II), can significantly lower the activation energy of the rearrangement, allowing for much milder reaction temperatures.[4][5][11] Gold(I) catalysts have also been shown to be effective, even in water.[10]

  • Acid-Catalyzed Decomposition: The trichloroacetimidate is sensitive to acid. Any acidic impurities can catalyze its decomposition.

    • Troubleshooting Protocol:

      • Incorporate a Mild Base: The addition of a mild, non-nucleophilic base like potassium carbonate can scavenge any trace amounts of acid generated during the reaction, preventing the decomposition of the imidate.[12] This has been shown to significantly improve yields and reproducibility.[12]

      • Use Acid-Free Solvents: Ensure your solvents are free from acidic impurities. For example, xylenes can sometimes contain acidic residues.

Q3: My reaction stalls at around 50% conversion, even with extended reaction times. How can I drive it to completion?

A3: A stalled reaction often suggests an equilibrium is being reached or that the catalyst (if used) has become deactivated.

Causality and Resolution:

  • Reversibility: While the Overman rearrangement is generally considered irreversible due to the thermodynamic stability of the resulting amide, for some substrates, an unfavorable equilibrium may be at play.

    • Troubleshooting Protocol:

      • Increase Temperature: If the reaction is thermally robust, a moderate increase in temperature can help push the equilibrium towards the product.

      • Solvent Effects: The choice of solvent can influence the transition state energy. A more polar solvent might stabilize the transition state and favor the forward reaction. Consider switching from a non-polar solvent like toluene to a more polar, non-coordinating solvent like acetonitrile.

  • Catalyst Deactivation: If you are using a palladium or other transition metal catalyst, it may be deactivating over time.

    • Troubleshooting Protocol:

      • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) may be sufficient to achieve full conversion.

      • Add Fresh Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can restart a stalled reaction.

      • Ligand Choice: For catalytic variants, the choice of ligand can significantly impact catalyst stability and activity. If using a simple palladium salt, consider adding a ligand that can stabilize the active catalytic species.

Experimental Protocols

Protocol 1: Rigorous Drying of Solvents
  • Set up a distillation apparatus with a receiving flask under an inert atmosphere.

  • Add the solvent to be dried to the distillation flask along with an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether; calcium hydride for dichloromethane and acetonitrile).

  • Reflux the solvent over the drying agent for at least one hour.

  • Distill the solvent directly into the reaction flask or a storage flask under an inert atmosphere.

Protocol 2: Testing Catalyst Activity
  • Choose a simple, reliable allylic alcohol as a test substrate (e.g., cinnamyl alcohol).

  • Set up a small-scale reaction using your standard conditions and the catalyst .

  • Run a parallel reaction with a fresh batch of catalyst or a different catalyst known to be active for the Overman rearrangement.

  • Monitor both reactions by TLC or GC/LC-MS at regular intervals to compare the rates of conversion.

Data Presentation

IssuePotential CauseRecommended ActionExpected Outcome
Low Yield, Starting Material RecoveredIncomplete imidate formationUse a stronger base (e.g., NaH); ensure anhydrous conditions.Increased conversion of the starting alcohol.
Messy Reaction, DecompositionHigh temperature; acidic conditionsLower reaction temperature; consider a catalyst; add a mild base (e.g., K₂CO₃).Cleaner reaction profile with fewer byproducts.
Stalled ReactionUnfavorable equilibrium; catalyst deactivationIncrease temperature; change solvent; increase catalyst loading or add fresh catalyst.Reaction proceeds to completion.

Visualizations

The Catalytic Cycle of the Overman Rearrangement

Overman_Cycle cluster_formation Imidate Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement AllylicAlcohol Allylic Alcohol Imidate Allylic Trichloroacetimidate AllylicAlcohol->Imidate + Cl₃CCN, Base Trichloroacetonitrile Cl₃CCN Base Base (cat.) ActivatedComplex [Catalyst-Imidate Complex] Imidate->ActivatedComplex + Catalyst Catalyst Catalyst (e.g., Pd(II)) Product Allylic Trichloroacetamide ActivatedComplex->Product Rearrangement Product->Catalyst Release

Caption: Catalytic cycle of the Overman rearrangement.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckImidate Check Imidate Formation (TLC, NMR of crude) Start->CheckImidate ImidateOK Imidate Formation OK? CheckImidate->ImidateOK OptimizeFormation Optimize Imidate Formation: - Stronger Base - Anhydrous Conditions - Fresh Cl₃CCN ImidateOK->OptimizeFormation No CheckDecomposition Check for Decomposition (TLC, LC-MS analysis) ImidateOK->CheckDecomposition Yes OptimizeFormation->CheckImidate DecompositionObserved Decomposition Observed? CheckDecomposition->DecompositionObserved OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Add Mild Base (K₂CO₃) - Use Catalyst DecompositionObserved->OptimizeConditions Yes CheckStalling Reaction Stalling? DecompositionObserved->CheckStalling No OptimizeConditions->Start AddressStalling Address Stalling: - Increase Temperature - Change Solvent - Increase Catalyst Loading CheckStalling->AddressStalling Yes Success Improved Yield CheckStalling->Success No AddressStalling->Start

Caption: A logical workflow for troubleshooting low yields.

References

  • Fernandes, R. A., Kattanguru, P., Gholap, S. P., & Chaudhari, D. A. (2017). Recent advances in the Overman rearrangement: synthesis of natural products and valuable compounds. Organic & Biomolecular Chemistry, 15(13), 2692–2719. [Link]

  • ResearchGate. (2017). Recent Advances in Overman Rearrangement: Synthesis of Natural Products and Valuable Compounds. [Link]

  • Royal Society of Chemistry. (2017). Recent advances in the Overman rearrangement: synthesis of natural products and valuable compounds. [Link]

  • ACS Publications. (2006). Organic Reactions, Volume 66. [Link]

  • Nishikawa, T., Asai, M., Ohyabu, N., & Isobe, M. (1998). Improved Conditions for Facile Overman Rearrangement. The Journal of Organic Chemistry, 63(1), 188–192. [Link]

  • Wikipedia. Overman rearrangement. [Link]

  • Grokipedia. Overman rearrangement. [Link]

  • Zhang, J., Schmalz, H.-G. (2011). Highly efficient gold(I)-catalyzed Overman rearrangement in water. Beilstein Journal of Organic Chemistry, 7, 1035-1040. [Link]

  • Overman, L. E. (2009). Molecular Rearrangements in the Construction of Complex Molecules. Accounts of Chemical Research, 42(2), 300-309. [Link]

  • Organic Chemistry Portal. Overman Rearrangement. [Link]

  • YouTube. (2022). Overman Rearrangement. [Link]

  • Stivala, C. E., Tomboc, G. M., & Zakarian, A. (2021). Unusual Rearrangement-Remercuration Reactions of Allylic Silanols. The Journal of organic chemistry, 86(17), 11849–11860. [Link]

  • Chem-Station. (2015). Overman Rearrangement. [Link]

  • CARBOGEN AMCIS. Thermal Overman Rearrangement of a Glucal Derivative. [Link]

  • YouTube. (2023). They think it's all Overman... It is now!. [Link]

  • Overman Lab, UCI. Publications. [Link]

  • YouTube. (2023). Overman Rearrangements. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. [Link]

  • Zahrt, A. F., Henle, M. S., Rose, B. T., Wang, Y., Darrow, W. T., & Denmark, S. E. (2019). Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality. ACS Catalysis, 9(8), 6985-7004. [Link]

Sources

kinetic modeling of reactions involving similar chloromethylated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the kinetic modeling of reactions involving chloromethylated compounds. This guide is designed to provide practical, field-proven insights into overcoming common experimental and analytical challenges. Our focus is on the causality behind experimental choices to ensure your kinetic models are both accurate and robust.

Section 1: Foundational Concepts & Common Hurdles (FAQs)

This section addresses high-level questions about the challenges and objectives of modeling these specific reactions.

Q1: Why is kinetic modeling for chloromethylation reactions particularly challenging?

A1: Kinetic modeling of chloromethylation reactions is complex due to several intrinsic factors. These reactions, such as the Blanc chloromethylation, are often not straightforward A -> B transformations.[1] They are frequently complicated by:

  • Parallel (Side) Reactions: A primary challenge is the concurrent formation of diarylmethane byproducts (Ar-CH₂-Ar'), which consumes both the starting material and the desired product.[2] This creates a competing reaction pathway that must be accounted for in the kinetic model.[3]

  • Consecutive Reactions: The desired chloromethylated product can sometimes undergo a second chloromethylation, leading to bis(chloromethylated) species, especially with highly activated aromatic rings.[4] This introduces a consecutive step in the reaction network.[5]

  • Catalyst Complexity: The mechanism often involves a Lewis acid catalyst (e.g., ZnCl₂) which protonates formaldehyde, creating the active electrophile.[1] The catalyst's concentration and activity can influence which reaction pathway is favored, adding another layer of complexity to the rate law.

  • Safety and Stability: These reactions can produce highly carcinogenic byproducts like bis(chloromethyl) ether (BCME), requiring careful handling and experimental design.[1][6] Furthermore, the products themselves can be thermally unstable, complicating purification and analysis.[4]

Q2: What is the primary goal of developing a kinetic model for these reactions?

A2: The primary goal is to create a mathematical representation of the reaction system that can predict the concentration of reactants, intermediates, and products over time under various conditions.[7] A robust model allows you to:

  • Optimize Reaction Conditions: Systematically determine the optimal temperature, concentration, and catalyst loading to maximize the yield of the desired chloromethylated product while minimizing byproduct formation.[7]

  • Understand Reaction Mechanisms: A well-fitted model provides strong evidence for a proposed reaction mechanism by validating the sequence of elementary steps.[8] It helps identify the rate-determining step (RDS), which is the slowest step that governs the overall reaction rate.[9]

  • Ensure Process Safety and Scalability: By understanding the reaction kinetics, you can predict heat flow and potential hazards before scaling up from the lab to a production environment.[7]

Section 2: Experimental Design and Troubleshooting

Proper experimental design is the bedrock of reliable kinetic data. This section troubleshoots common issues encountered during the setup and execution of experiments.

Q3: My kinetic data is not reproducible between runs. What are the most common causes?

A3: Lack of reproducibility is a frequent and frustrating issue.[10] The root cause often lies in subtle variations in experimental conditions. Here is a checklist of critical parameters to validate:

  • Reagent Purity and Handling: Are you using reagents from the same batch? Is the purity verified? Chloromethylating agents like formaldehyde can oligomerize, and solvents must be rigorously dry if the reaction is moisture-sensitive.[10][11]

  • Temperature Control: Is the reaction temperature truly constant? Exothermic events, especially during reagent addition, can cause temperature spikes that disproportionately accelerate side reactions.[2] Ensure your reaction vessel is adequately cooled and monitored with a calibrated internal thermometer.[11]

  • Mixing Efficiency: In heterogeneous or viscous mixtures, inefficient stirring can create localized "hot spots" of high reactant concentration, leading to inconsistent side product formation. Ensure the stirring is vigorous and consistent across all experiments.[10]

  • Order and Rate of Addition: The sequence and speed at which you add reagents can be critical. Adding the aromatic substrate to the pre-formed electrophile (formaldehyde/HCl/catalyst mixture) might yield different results than adding the catalyst last. Document and standardize this procedure precisely.[11]

Q4: I am observing a significant amount of diarylmethane byproduct. How can I kinetically suppress this side reaction?

A4: The formation of diarylmethane is a classic side reaction where the chloromethylated product acts as an electrophile and alkylates another aromatic ring.[1] To minimize this, you need to favor the kinetics of the primary chloromethylation over this secondary alkylation.

StrategyMechanistic Rationale
Lower Reaction Temperature The activation energy for the Friedel-Crafts alkylation (leading to diarylmethane) is often higher than that for the initial chloromethylation. Lowering the temperature (e.g., to 0-5°C) will disproportionately slow down the undesired side reaction.[2][4]
Control Stoichiometry Use a molar excess of the aromatic substrate relative to the chloromethylating agent. This increases the probability that the electrophile will react with the starting material rather than the already-formed product.
Prompt Work-up As the desired product accumulates, its concentration increases, making the diarylmethane side reaction more probable.[2] Monitor the reaction and quench it promptly once the optimal conversion is reached to prevent further side reactions.
Catalyst Choice Certain Lewis acids are known to more strongly promote Friedel-Crafts alkylation. For instance, strong catalysts like AlCl₃ may favor diarylmethane formation more than a milder catalyst like ZnCl₂.[2]

Q5: My reaction stalls before reaching full conversion of the starting material. What should I investigate?

A5: A stalled reaction can point to catalyst deactivation, reagent degradation, or the formation of an inhibitory species.

  • Catalyst Deactivation: In reactions involving HCl, the catalyst can become complexed with water if moisture is present, reducing its activity. Ensure all glassware and reagents are anhydrous.

  • Reagent Limitation: If using paraformaldehyde, ensure it fully depolymerizes to provide a steady concentration of formaldehyde. Inadequate HCl concentration can also be a limiting factor, as it's crucial for generating the electrophile.[4]

  • Product Inhibition: In some cases, a product or byproduct may coordinate with the catalyst more strongly than the reactants, effectively sequestering it and halting the reaction. Analyze the reaction mixture for potential inhibitory structures.

Section 3: Data Acquisition and Analytical Methods

The quality of your kinetic model is entirely dependent on the quality of your concentration-time data.

Q6: Which analytical technique is best for monitoring the reaction progress?

A6: The ideal technique depends on your specific reaction mixture, available equipment, and the level of detail required. A combination of methods often provides the most comprehensive picture.[12]

TechniqueProsConsBest For
Offline HPLC/GC High precision and accuracy; can separate and quantify multiple components (reactants, products, byproducts).[13]Requires quenching the reaction at each time point, which can introduce errors if not done properly; not truly real-time.Gold standard for accurate concentration data of complex mixtures.
In-situ FTIR/Raman Real-time, non-invasive monitoring; provides data on functional group changes (e.g., C=O of formaldehyde, Ar-H bending).[14]Can be difficult to deconvolve overlapping peaks; requires careful calibration for quantification.Tracking the disappearance/appearance of key functional groups in real-time to understand reaction phases.
NMR Spectroscopy Provides detailed structural information and can be used for direct, non-invasive quantification without derivatization.[12][14]Lower sensitivity compared to other methods; may require deuterated solvents for in-situ monitoring, which can be expensive.Mechanistic studies where identifying intermediates or resolving isomers is critical.

Q7: My offline HPLC/GC samples show inconsistent results. How can I improve my sampling and quenching protocol?

A7: A robust sampling and quenching procedure is vital for accurate offline analysis.

  • Ensure Homogeneity: Before taking a sample, ensure the reaction mixture is vigorously stirred to guarantee the sample is representative.

  • Rapid Quenching: The reaction must be stopped instantly upon sampling. A common method is to inject the aliquot into a chilled vial containing a quenching agent. For chloromethylation, a cold solution of sodium bicarbonate or another weak base is effective as it neutralizes the acidic catalyst.

  • Prevent Degradation: The quenched samples should be stored at a low temperature (e.g., < 4°C) and analyzed as quickly as possible, as some chloromethylated products can be unstable even under neutral conditions.[4]

  • Use an Internal Standard: Add a known amount of a stable, non-reactive compound (an internal standard) to your reaction mixture or to each sample immediately after quenching. This allows you to correct for variations in sample volume and injection volume during analysis, significantly improving precision.

Section 4: Kinetic Modeling and Data Analysis Workflow

Once you have reliable data, the next step is to build and validate your kinetic model.

dot

Caption: General workflow for developing a robust kinetic model.

Q8: How do I construct the rate law for a reaction with parallel and consecutive steps?

A8: You must write a differential equation for the rate of change of concentration for each species involved (reactants, intermediates, products).[15] The overall rate of change for any species is the sum of the rates of all reactions that produce it minus the sum of the rates of all reactions that consume it.

Consider the following simplified mechanism:

  • Main Reaction (k₁): ArH + E → ArCH₂Cl

  • Side Reaction (k₂): ArCH₂Cl + ArH → Ar-CH₂-Ar + H⁺ + Cl⁻ (Where E is the electrophile generated from formaldehyde and HCl)

The rate equations would be:

  • d[ArH]/dt = -k₁[ArH][E] - k₂[ArCH₂Cl][ArH]

  • d[ArCH₂Cl]/dt = k₁[ArH][E] - k₂[ArCH₂Cl][ArH]

  • d[Ar-CH₂-Ar]/dt = k₂[ArCH₂Cl][ArH]

These coupled ordinary differential equations (ODEs) are then solved numerically using specialized software (e.g., Reaction Lab™, Kintecus, COPASI) to fit the rate constants (k₁, k₂) to your experimental data.[7][16]

dot

Caption: Competing reaction pathways in chloromethylation.

Q9: The fitting algorithm in my software fails to converge or gives physically unrealistic rate constants (e.g., negative values). What's wrong?

A9: This is a common issue in complex model fitting.

  • Over-parameterization: Your proposed mechanism might be too complex for the data you have. There may not be enough information in the data to uniquely determine all the rate constants. Try simplifying the mechanism based on chemical intuition.

  • Poor Initial Guesses: Numerical solvers require initial estimates for the rate constants. If these are too far from the true values, the algorithm may fail. Use literature values or a "back-of-the-envelope" calculation to provide more reasonable starting points.

  • Correlated Parameters: Sometimes, two different parameters in the model have a similar effect on the output, making it hard for the algorithm to distinguish them. For example, the rate of an intermediate's formation and its consumption might be highly correlated. You may need to design new experiments specifically to decouple these effects, such as a run starting with the intermediate itself.

  • Data Quality: Significant noise or systematic errors in your concentration data can prevent a good fit. Re-evaluate your analytical methods and data processing steps.

Section 5: Standard Operating Protocol

This section provides a generalized protocol for conducting a kinetic study of a chloromethylation reaction using offline HPLC analysis.

Protocol: Kinetic Run via Offline HPLC Analysis

  • Reactor Setup:

    • In a jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and a port for sampling, add the aromatic substrate and the solvent.

    • Begin stirring and circulate coolant through the jacket to bring the reactor contents to the desired temperature (e.g., 5°C).

    • Add the Lewis acid catalyst (e.g., ZnCl₂). Allow the temperature to re-stabilize.

  • Reaction Initiation (t=0):

    • Start a stopwatch and add the chloromethylating agent (e.g., a solution of formaldehyde in the same solvent) via syringe pump over a defined period. The moment the addition begins is t=0.

  • Sampling Procedure:

    • Prepare a series of vials, each containing a precise volume of a quenching solution (e.g., 1 mL of chilled 1 M NaHCO₃).

    • At each desired time point (e.g., t = 2, 5, 10, 20, 40, 60 min), withdraw a small, precise aliquot (e.g., 100 µL) from the reactor using a gas-tight syringe and immediately dispense it into a quenching vial.

    • Record the exact time of sampling. Mix the vial contents thoroughly.

  • Sample Preparation for HPLC:

    • To each quenched sample, add a precise volume of a stock solution containing an internal standard.

    • If necessary, dilute the sample with the HPLC mobile phase to bring the analyte concentrations within the calibration range of the instrument.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method capable of resolving the starting material, product, and major byproducts.

    • Use the calibration curves for each analyte and the response of the internal standard to calculate the precise concentration of each species in the reactor at each time point.

  • Data Compilation:

    • Compile the results into a table of concentration versus time for all monitored species. This table is the direct input for your kinetic modeling software.

References

  • Reaction Lab | Chemical Kinetics Modeling Software. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Kintecus - Enzyme & Combustion Chemical Kinetics and Equilibrium Software. (n.d.). Kintecus. Retrieved from [Link]

  • Blanc chloromethylation. (2023). In Wikipedia. Retrieved from [Link]

  • Fuson, R. C., & McKeever, C. H. (n.d.). CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS. Sciencemadness.org. Retrieved from [Link] (Note: This is a reference to a chapter in a well-known organic chemistry series, often available through university libraries or online repositories).

  • New studies in aromatic chloromethylation. (2012). Durham E-Theses. Retrieved from [Link]

  • Troubleshooting: I Can't Reproduce an Earlier Experiment! (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Rate Law for Consecutive & Parallel Reactions of Ist Order Reactions. (n.d.). Dalal Institute. Retrieved from [Link]

  • Parallel First Order Reaction Kinetics: Concept, Formula & Examples. (n.d.). Vedantu. Retrieved from [Link]

  • Are there any side products which can form during common reactions which are incredibly deadly? (2025, May 30). Reddit. Retrieved from [Link]

  • Chemical Kinetics. (2010, September 8). Master Organic Chemistry. Retrieved from [Link]

  • Reaction mechanism and rate law. (n.d.). Khan Academy. Retrieved from [Link]

  • The kinetics of Complex reactions. (n.d.). Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of Victoria. Retrieved from [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022, May 4). Bridgewater College. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of Methyl 2-methoxy-5-chloromethylbenzoate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of Methyl 2-methoxy-5-chloromethylbenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind experimental choices, offering field-proven insights into leveraging these techniques for robust and reliable chemical analysis. We will dissect the strengths, limitations, and synergistic potential of each method, supported by detailed experimental protocols and illustrative data.

Introduction: The Analytical Imperative for a Key Intermediate

This compound (CAS No: 7252-24-6) is a pivotal intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical landscape. The purity and structural integrity of this compound are paramount, as they directly influence the yield, safety, and efficacy of the final active pharmaceutical ingredients (APIs). Consequently, its rigorous characterization is not merely a quality control checkpoint but a foundational requirement for successful research and development.

This guide focuses on the two cornerstone techniques for its analysis: HPLC for quantitative purity assessment and NMR for definitive structural elucidation. While often used in sequence, understanding their distinct capabilities and the nuances of their application is crucial for efficient and accurate material characterization.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification

HPLC is an indispensable analytical technique for separating, identifying, and quantifying components within a mixture.[1][2] For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, separating molecules based on their hydrophobicity.[3]

Causality of Method Design

The selection of an RP-HPLC method is a deliberate choice rooted in the physicochemical properties of the analyte. This compound is a moderately polar organic molecule, making it ideally suited for retention on a nonpolar stationary phase (like C18) and elution with a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of a wide range of organic molecules, ensuring good separation from both more polar starting materials and less polar byproducts.[3]

  • Mobile Phase Composition: A gradient of acetonitrile and water is employed to ensure the efficient elution of all potential impurities, which may have a wide range of polarities. The addition of 0.1% formic acid serves to protonate any acidic silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

  • Detector Choice: A UV detector is chosen because the benzene ring in the analyte is a strong chromophore, providing high sensitivity at a specific wavelength (typically around 254 nm or a wavelength of maximum absorbance).[3]

Experimental Protocol: RP-HPLC Purity Determination

This protocol provides a robust starting point for the method development and validation of a purity assay for this compound.

  • Instrumentation & Consumables:

    • HPLC System with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Reagents: HPLC-grade Acetonitrile (ACN), ultrapure water, and formic acid.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 95
      18.0 95
      18.1 40

      | 22.0 | 40 |

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent.

    • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard.

Data Interpretation and Expected Results

The output, a chromatogram, plots detector response against time. The main peak corresponds to this compound. Any other peaks represent impurities. Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Table 1: Illustrative HPLC Data Summary

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identity
13.25.50.25Unknown Impurity
28.92185.099.50This compound
311.45.50.25Unknown Impurity

HPLC_Workflow Dilute Dilute Inject Inject Dilute->Inject Detect Detect Integrate Integrate Detect->Integrate

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

While HPLC excels at confirming purity, NMR spectroscopy is the preeminent technique for unambiguously determining the chemical structure of an organic compound.[4][5] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for complete structural assignment.[6][7]

Causality of NMR Analysis

NMR analysis provides a molecular fingerprint. For this compound, a combination of ¹H and ¹³C NMR is essential.

  • ¹H NMR: This experiment identifies all unique proton environments in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons, thereby establishing connectivity.

  • ¹³C NMR: This experiment identifies all unique carbon environments. Proton-decoupled ¹³C NMR provides a single peak for each unique carbon, offering a direct count and confirming the carbon skeleton.

  • Solvent and Standard: Deuterated chloroform (CDCl₃) is a standard solvent as it dissolves a wide range of organic compounds and its residual proton signal does not interfere with most analyte signals. Tetramethylsilane (TMS) is added as an internal standard, providing a reference point (0.00 ppm) for the chemical shift scale.[8]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation & Consumables:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • 5 mm NMR tubes.

    • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.7 mL of CDCl₃ (with TMS) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-32) should be accumulated to achieve a good signal-to-noise ratio.[8]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[8]

  • Data Processing:

    • Process the raw data via Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Data Interpretation and Predicted Results

The true power of NMR lies in predicting a spectrum based on a proposed structure and matching it to the experimental data.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
H-a~7.8d1HAromatic H
H-b~7.4dd1HAromatic H
H-c~6.9d1HAromatic H
H-d~4.6s2H-CH₂Cl
H-e~3.9s3HAr-OCH₃
H-f~3.8s3HEster -OCH₃
¹³C NMR Predicted δ (ppm) Assignment
C-1~166C=O (Ester)
C-2~158C-OCH₃ (Aromatic)
C-3~134C-H (Aromatic)
C-4~132C-CH₂Cl (Aromatic)
C-5~129C-H (Aromatic)
C-6~122C-COOCH₃ (Aromatic)
C-7~112C-H (Aromatic)
C-8~56Ar-OCH₃
C-9~52Ester -OCH₃
C-10~45-CH₂Cl

Note: Predicted chemical shifts are estimates based on standard values for similar functional groups and may vary slightly in experimental data.

Comparative Analysis: A Synergistic Approach

Neither HPLC nor NMR alone provides a complete picture of the material's quality. They are complementary techniques that, when used together, offer a comprehensive characterization package.

Table 3: Head-to-Head Comparison of HPLC and NMR

FeatureHPLC (with UV Detection)NMR Spectroscopy
Primary Role Purity assessment and quantification.Structural elucidation and identity confirmation.[4]
Information Provides retention time and peak area.Provides chemical shift, integration, and coupling constants.
Sensitivity High (µg/mL to ng/mL range).Lower (typically requires mg of sample).
Throughput High; suitable for routine quality control.Lower; more time-intensive per sample.
Quantification Excellent for relative (area %) and absolute (with standard) quantification.Can be quantitative (qNMR) but requires specific setup and is less routine.
Destructive? Essentially non-destructive, sample can be collected.[9]Non-destructive; sample is fully recoverable.[4]
Key Question Answered "How pure is my sample?""What is the exact structure of my sample?"

Decision_Tree Start Analytical Goal? Q_Identity Confirm Chemical Structure/Identity? Start->Q_Identity Q_Purity Determine Purity/ Quantify Impurities? Start->Q_Purity Use_NMR Primary Technique: NMR Spectroscopy Q_Identity->Use_NMR Yes Use_HPLC Primary Technique: RP-HPLC Q_Purity->Use_HPLC Yes Use_NMR->Q_Purity Then... Combine Comprehensive Characterization: Use Both NMR and HPLC Use_HPLC->Q_Identity Then...

Conclusion

The characterization of a critical chemical intermediate like this compound demands a multi-faceted analytical approach. HPLC serves as the workhorse for routine quality control, providing rapid and reliable data on purity and the presence of process-related impurities. Its high sensitivity and throughput are invaluable in a drug development setting.[2]

Conversely, NMR spectroscopy stands as the ultimate arbiter of molecular identity.[5][10] It provides an unparalleled level of structural detail, confirming that the intended molecule has been synthesized and allowing for the structural identification of unknown impurities if necessary.

Ultimately, the most robust characterization strategy employs both techniques synergistically. NMR confirms the identity of the bulk material, while HPLC provides the precise quantitative measure of its purity. This dual-validation approach ensures the highest level of confidence for researchers and scientists, underpinning the integrity of subsequent research and development efforts.

References

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. (n.d.). Google Books.
  • NMR Spectroscopy - MSU chemistry. (n.d.). Michigan State University. Retrieved March 2, 2026, from [Link]

  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs. Retrieved March 2, 2026, from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved March 2, 2026, from [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved March 2, 2026, from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved March 2, 2026, from [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles and Applications. (2025, April 24). Persee. Retrieved March 2, 2026, from [Link]

  • What is High-Performance Liquid Chromatography (HPLC)?. (n.d.). Agilent. Retrieved March 2, 2026, from [Link]

  • High-Performance Liquid Chromatography: Principles, Techniques, and Applications. (2025, April 11). Bright Sky Publications. Retrieved March 2, 2026, from [Link]

  • High-Performance Liquid Chromatography (HPLC). (n.d.). University of Thi-Qar. Retrieved March 2, 2026, from [Link]

  • Methyl 5-chloro-2-methoxybenzoate. (n.d.). PubChem. Retrieved March 2, 2026, from [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (n.d.). Semantic Scholar. Retrieved March 2, 2026, from [Link]

  • Synthesis of Cellulose Hexanoate, Benzoate, and Mixed Esters: Exploring Their Potential as Enzyme Immobilization Platforms. (2025, August 6). PMC. Retrieved March 2, 2026, from [Link]

  • This compound. (n.d.). EPA. Retrieved March 2, 2026, from [Link]

Sources

comparative analysis of synthetic routes to Methyl 2-methoxy-5-chloromethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of synthetic routes to Methyl 2-methoxy-5-chloromethylbenzoate (CAS 7252-24-6).

Executive Summary

This compound is a critical benzylic chloride intermediate employed in the synthesis of pharmaceutical agents such as sulpiride , levosulpiride , and repaglinide analogs. Its reactivity stems from the electrophilic chloromethyl group at the 5-position, which serves as a handle for alkylation (e.g., amine coupling) or sulfonation.

This guide evaluates three primary synthetic strategies. The Radical Chlorination route is identified as the most atom-efficient for laboratory-scale synthesis, while the Hydroxymethyl Functionalization route offers superior regiochemical purity for GMP-compliant workflows.

Quick Comparison Matrix
MetricRoute A: Radical Chlorination Route B: Hydroxymethyl Conversion Route C: Direct Chloromethylation
Starting Material Methyl 2-methoxy-5-methylbenzoateMethyl 2-methoxybenzoateMethyl 2-methoxybenzoate
Key Reagents NCS or SO₂Cl₂, AIBNUrotropine, NaBH₄, SOCl₂HCHO, HCl, ZnCl₂
Step Count 1 (Direct)3 (Formylation

Red

Cl)
1 (Direct)
Regioselectivity High (Benzylic specificity)Excellent (Pre-defined)Moderate (Isomer risks)
Safety Profile Moderate (Radical initiators)Good (Standard reagents)Poor (Carcinogenic BCME risk)
Typical Yield 65–75%80–85% (Overall)50–60%

Strategic Analysis of Synthetic Pathways

Route A: Radical Chlorination (The Efficiency Route)

This pathway utilizes a free-radical substitution (chain mechanism) to convert the 5-methyl group directly into a chloromethyl group.

  • Mechanism: Homolytic cleavage of the halogen source initiated by AIBN or Benzoyl Peroxide (BPO), followed by hydrogen abstraction at the benzylic position.

  • Pros: Single step; high atom economy; uses readily available 5-methyl precursors.

  • Cons: Potential for over-chlorination (dichloromethyl byproduct) if stoichiometry is not strictly controlled.

Route B: Hydroxymethyl Functionalization (The Purity Route)

This multi-step approach builds the carbon skeleton first via formylation, reduces it to the alcohol, and substitutes the hydroxyl group with chloride.

  • Mechanism: Electrophilic aromatic substitution (Duff reaction)

    
     Hydride reduction 
    
    
    
    S_N2/S_Ni substitution.
  • Pros: Guarantees regiochemical purity (no isomers); avoids unstable radical intermediates; highly scalable for pharma applications.

  • Cons: Longer workflow (3 steps).

Route C: Direct Chloromethylation (The Classical Route)

The Blanc chloromethylation reaction uses formaldehyde and HCl.

  • Critical Warning: This route generates bis(chloromethyl) ether (BCME), a potent human carcinogen. While historically used, it is strongly discouraged in modern non-contained laboratories. It is included here only for historical comparison.

Detailed Experimental Protocols

Protocol A: Radical Chlorination using SO₂Cl₂

Best for: Rapid access to material in a research setting.

Reagents:

  • Methyl 2-methoxy-5-methylbenzoate (1.0 eq)[1]

  • Sulfuryl Chloride (SO₂Cl₂) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzene (Substitute with Chlorobenzene or Trifluoromethylbenzene for greener alternatives).

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-methoxy-5-methylbenzoate (10 mmol) in anhydrous solvent (50 mL).

  • Initiation: Add AIBN (0.5 mmol) and Sulfuryl Chloride (11 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C). Evolution of HCl and SO₂ gas will occur (use a gas trap).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[2][3] The reaction typically completes in 2–4 hours.

  • Work-up: Cool to room temperature. Wash the organic layer with water (2 x 30 mL), saturated NaHCO₃ (to remove acid traces), and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from cyclohexane or purify via flash column chromatography to yield the white crystalline solid.

Expert Insight: If using NCS (N-Chlorosuccinimide) instead of SO₂Cl₂, reaction times will be longer (12–16 hours). The SO₂Cl₂ method is generally faster for benzylic substrates.

Protocol B: The "High-Purity" Step-Wise Route

Best for: GMP synthesis requiring strict impurity control.

Stage 1: Formylation (Duff Reaction)

  • Dissolve Methyl 2-methoxybenzoate (100 g) in Trifluoroacetic acid (TFA).

  • Add Hexamethylenetetramine (Urotropine) (1.0 eq) and reflux for 10–16 hours.

  • Quench with water, neutralize, and extract to obtain Methyl 5-formyl-2-methoxybenzoate .

    • Yield Reference: ~85–94% (See Ref [2]).

Stage 2: Reduction

  • Suspend the aldehyde (10 mmol) in Methanol (30 mL) at 0°C.

  • Add NaBH₄ (0.5 eq) portion-wise. Stir for 30 mins.

  • Quench with dilute HCl, extract with DCM. Evaporate to yield Methyl 5-hydroxymethyl-2-methoxybenzoate .

Stage 3: Chlorination

  • Dissolve the alcohol intermediate in Dichloromethane (DCM).

  • Add Thionyl Chloride (SOCl₂) (1.2 eq) and a catalytic drop of DMF at 0°C.

  • Stir at room temperature for 2 hours.

  • Evaporate solvent and excess SOCl₂ to yield the target chloride quantitatively.

Visualized Synthetic Workflows

Decision Tree: Route Selection

RouteSelection Start Start: Select Precursor PrecursorA Methyl 2-methoxy-5-methylbenzoate Start->PrecursorA PrecursorB Methyl 2-methoxybenzoate Start->PrecursorB RouteA Route A: Radical Chlorination (Fast, 1 Step) PrecursorA->RouteA Direct functionalization Decision1 Is strict regiopurity critical? PrecursorB->Decision1 RouteB Route B: Formylation/Reduction (High Purity, 3 Steps) Decision1->RouteB Yes (Pharma/GMP) RouteC Route C: Blanc Reaction (Safety Risk: BCME) Decision1->RouteC No (Industrial/Old) Product Target: this compound RouteA->Product RouteB->Product RouteC->Product Hazardous

Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and purity requirements.

Reaction Scheme: Radical Chlorination (Route A)

ReactionScheme SM Methyl 2-methoxy-5-methylbenzoate Intermediate Radical Intermediate (Benzylic) SM->Intermediate Initiation Reagents SO2Cl2 / AIBN Reflux, 2-4h Reagents->SM Product This compound Intermediate->Product Propagation

Caption: Mechanistic flow of the radical chlorination pathway using Sulfuryl Chloride.

Performance & Safety Data

ParameterRadical Chlorination (Route A)Hydroxymethyl Route (Route B)
Yield 65–75%80–85% (Cumulative)
Purity (HPLC) ~95% (Requires purification)>98% (Often crystalline)
Reaction Time 4 hours24–36 hours (Total)
Safety Hazards Radical initiators (Explosion risk if dry), SO₂ gas.SOCl₂ (Corrosive), TFA (Corrosive).
Scalability High (Continuous flow possible)High (Batch processing)

Causality & Troubleshooting:

  • Low Yield in Route A: Often caused by "old" AIBN. Recrystallize AIBN from methanol before use to ensure active radical initiation.

  • Impurity in Route A: If the dichloromethyl byproduct forms, reduce the equivalents of chlorinating agent to 0.95 eq and recycle unreacted starting material.

References

  • Preparation of methyl 5-formyl-2-methoxybenzoate (Precursor for Route B). Source: Patent CN109096107B. Relevance: details the Duff reaction conditions using Urotropine/TFA.

  • Radical Halogenation of Methyl 2-methoxy-5-methylbenzoate. Source: Patent WO2011148888A1 (Example 55). Relevance: Describes the analogous radical bromination using NBS/Benzoyl Peroxide, validating the benzylic reactivity.

  • Synthesis of Sulfamoyl Benzoate Derivatives via Chloromethyl Intermediates. Source: Patent CN105439915A. Relevance: Confirms the utility of the chloromethyl derivative in downstream pharmaceutical synthesis.

  • PubChem Compound Summary: Methyl 5-chloro-2-methoxybenzoate. Source: National Library of Medicine. Relevance: Verification of chemical structure and identifiers (CID 118574).[4]

Sources

comparing the reactivity of Methyl 2-methoxy-5-chloromethylbenzoate with other benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methoxy-5-chloromethylbenzoate (CAS 7252-24-6) is a high-value bifunctional scaffold widely utilized in the synthesis of benzamide antipsychotics (e.g., Sulpiride, Levosulpiride) and gastroprokinetic agents. Its chemical utility stems from the unique electronic interplay between the 2-methoxy group (electron donor) and the 5-chloromethyl moiety (electrophile).

This guide objectively compares its reactivity against standard benzoates, elucidating how the ortho-methoxy substituent modulates ester stability while simultaneously activating the meta-positioned benzylic chloride.

Electronic Architecture & Structural Analysis

To predict reactivity, one must understand the "Push-Pull" dynamics of the 1,2,5-substitution pattern.

  • The "Push" (Activation): The methoxy group at position 2 is para to the chloromethyl group at position 5. Through resonance (+M effect), the oxygen lone pair donates electron density into the ring, significantly stabilizing the developing positive charge on the benzylic carbon. This makes the chloromethyl group highly reactive toward nucleophiles (SN1/SN2 borderline mechanism).

  • The "Shield" (Modulation): The methoxy group is ortho to the ester at position 1. Unlike an ortho-hydroxy group, which forms intramolecular hydrogen bonds, the ortho-methoxy group exerts a steric and field effect that modulates nucleophilic attack at the carbonyl, often accelerating hydrolysis compared to para-isomers but protecting the ester from side reactions during benzylic substitution.

Diagram 1: Electronic Activation Vectors

The following diagram illustrates the resonance stabilization that makes the 5-chloromethyl group a "hot" electrophile compared to unsubstituted analogs.

ElectronicEffects cluster_molecule This compound cluster_outcome Reactivity Outcome Methoxy 2-Methoxy (EDG) Electron Donor Ring Benzene Ring (Resonance Conduit) Methoxy->Ring +M Effect (Strong) Ester 1-Methyl Ester (Modulated Carbonyl) Methoxy->Ester Ortho-Field Effect (Steric/Electronic) Chloromethyl 5-Chloromethyl (Reactive Electrophile) Ring->Chloromethyl Para-Stabilization of Carbocation HighReactivity High Benzylic Reactivity (vs. Unsubstituted) Chloromethyl->HighReactivity ModulatedEster Tunable Ester Hydrolysis (vs. p-Methoxy) Ester->ModulatedEster

Caption: Resonance donation from the 2-methoxy group activates the 5-chloromethyl position (green path), while the ortho-relationship modulates ester reactivity (red dotted path).

Comparative Reactivity Profile

A. Benzylic Substitution (The Primary Handle)

The chloromethyl group is the primary site of reaction. The presence of the para-methoxy group makes this molecule significantly more reactive than Methyl 3-chloromethylbenzoate or Methyl 4-chloromethylbenzoate.

Comparator MoleculeElectronic EnvironmentRelative Reactivity (Benzylic)Mechanism Note
This compound Para-EDG Activation High Loose SN2 / SN1. Resonance stabilizes the transition state, facilitating rapid substitution with weak nucleophiles.
Methyl 4-chloromethylbenzoateNo EDG activationModerateStrict SN2. Lacks resonance assistance; requires stronger nucleophiles or higher temperatures.
Methyl 3-chloromethylbenzoateMeta-EWG DeactivationLowSlow SN2. The ester (EWG) at meta position destabilizes positive charge buildup, retarding reaction.

Key Insight: In the synthesis of Sulpiride, the reaction of this compound with sodium aminosulfinate proceeds with >94% yield under mild conditions (THF, 65°C), a conversion that would be sluggish for the 3-chloromethyl analog.

B. Ester Hydrolysis (The Secondary Handle)

The ester group serves as a latent carboxylic acid. Its reactivity is counter-intuitive due to the "Ortho Effect."

Comparator MoleculeHydrolysis Rate (

)
Explanation
Methyl Benzoate1.0 (Baseline)Standard electrophilicity.
Methyl 2-methoxybenzoate ~2.0 - 4.0 Accelerated. Unlike the para-isomer, the ortho-methoxy group can destabilize the ground state or assist the transition state via field effects, making it more labile than expected for an electron-rich ring.
Methyl 4-methoxybenzoate0.2Retarded. Strong +M effect reduces carbonyl electrophilicity significantly.
Methyl 2-hydroxybenzoate< 0.01Inhibited. Strong intramolecular Hydrogen Bonding locks the carbonyl, preventing nucleophilic attack.

Synthetic Implication: The 2-methoxy ester is reactive enough to be hydrolyzed or amidated (aminolysis) after the benzylic substitution is complete, but stable enough to survive the initial alkylation steps if pH is controlled.

Experimental Protocols

Protocol A: Selective Benzylic Sulfonylation (Sulpiride Intermediate)

This protocol demonstrates the high reactivity of the 5-chloromethyl group.

Objective: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate.

  • Reagents: this compound (1.0 eq), Sodium aminosulfinate (1.2 eq), CuCl (catalytic, 0.05 eq), THF (Solvent).

  • Procedure:

    • Charge a reaction vessel with THF and the benzoate substrate.

    • Add sodium aminosulfinate and CuCl catalyst.

    • Heat the mixture to 60–65°C for 10–12 hours . (Note: Unactivated benzyl chlorides often require 16-24h or stronger polar solvents).

    • Workup: Cool to room temperature. Add activated carbon for decolorization.[1] Filter to remove solids (catalyst/salts).[2] Concentrate the filtrate under reduced pressure.

  • Result: White crystalline powder.[2] Yield: ~94-96% . Purity: >99% (HPLC).

  • Validation: The high yield with a weak nucleophile (sulfinate) confirms the specific activation provided by the para-methoxy group.

Protocol B: Controlled Hydrolysis

This protocol demonstrates the modulation of the ester.

  • Reagents: Methyl 2-methoxy-5-sulfamoylbenzoate, NaOH (aq), Methanol.

  • Procedure:

    • Dissolve substrate in Methanol.

    • Add 10% NaOH solution (2.0 eq).

    • Stir at 40°C for 2 hours. (Note: Para-methoxy analogs typically require reflux).

    • Acidify to pH 3 with HCl to precipitate the free acid.

  • Result: 2-Methoxy-5-sulfamoylbenzoic acid.[2][3][4] Yield: >90% .

Synthetic Workflow Visualization

The following diagram maps the transformation of this scaffold into the drug Sulpiride, highlighting the sequential reactivity.

SulpirideSynthesis Start This compound (Starting Material) Step1 Step 1: Benzylic Substitution (Reagent: Na-Aminosulfinate, CuCl) Target: 5-CH2Cl -> 5-CH2SO2NH2 Start->Step1 High Reactivity Zone (Activated by 2-OMe) Intermediate Methyl 2-methoxy-5-sulfamoylbenzoate Step1->Intermediate 95% Yield Step2 Step 2: Ester Aminolysis (Reagent: 1-Ethyl-2-aminomethylpyrrolidine) Target: 1-COOMe -> 1-CONH-R Intermediate->Step2 Modulated Reactivity Zone Product Sulpiride (Active Pharmaceutical Ingredient) Step2->Product Final Drug Assembly

Caption: Synthetic route to Sulpiride utilizing the differential reactivity of the benzylic and ester positions.

References

  • Mechanism of Benzylic Substitution

    • Richard, J. P., et al. (2000). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides. National Institutes of Health. Link

  • Ester Hydrolysis Kinetics

    • Goel, A., et al. (2002). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates. Zenodo / Journal of Chemical Society of Pakistan. Link

  • Synthetic Application (Sulpiride)

    • BenchChem Protocols. (2025).[5] A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. Link

  • Patent Data (Yields & Conditions)

    • CN105439915A. (2016).[2] Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents. Link

  • Chemical Properties & Safety

    • PubChem. (2025). Methyl 5-chloro-2-methoxybenzoate Compound Summary. National Library of Medicine. Link

Sources

Spectroscopic & Chromatographic Profiling of Methyl 2-methoxy-5-chloromethylbenzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methoxy-5-chloromethylbenzoate (CAS 7252-24-6) is a critical electrophilic intermediate, primarily utilized in the synthesis of benzamide antipsychotics such as Sulpiride and Levosulpiride . Its reactivity hinges on the labile 5-chloromethyl moiety, which serves as a potent alkylating handle for subsequent sulfonation or amination.

However, this reactivity presents a dual challenge:

  • Stability: The compound is prone to rapid hydrolysis, converting to the thermodynamically stable but synthetically useless hydroxymethyl derivative.

  • Genotoxicity: As a reactive benzyl chloride derivative, it is classified as a Potential Genotoxic Impurity (PGI), requiring trace-level quantification (ppm/ppb range) in final drug substances.[1][2][3]

This guide compares the primary analytical workflows—High-Resolution NMR , Direct RP-HPLC , and Derivatization-HPLC —to determine the optimal strategy for purity assessment and trace impurity profiling.

Part 1: Structural Context & Reactivity Profile

Understanding the molecule's behavior is prerequisite to accurate analysis. The 5-chloromethyl group is the "active site" for both intended synthesis and degradation.

The Degradation Pathway

In the presence of moisture (even atmospheric humidity), the chlorine atom is displaced by water. This creates a spectral "ghost" where the hydroxymethyl impurity closely mimics the parent compound in retention time but renders the batch inactive for nucleophilic substitution.

ReactionPathway cluster_legend Pathway Legend Parent This compound (Active Electrophile) Target Sulpiride/Levosulpiride Intermediates Parent->Target + Sodium Aminosulfinate (Nucleophilic Substitution) Impurity Hydroxymethyl Impurity (Hydrolysis Product) Parent->Impurity + H2O (Hydrolysis) key Blue: Target Analyte | Green: Desired Route | Red: Degradation

Figure 1: Reactivity pathway showing the competition between productive synthesis and hydrolytic degradation.

Part 2: Comparative Spectroscopic Profiling

This section evaluates three analytical "alternatives" for characterizing this molecule.

Method A: High-Resolution 1H-NMR (The Structural Gold Standard)

NMR is the only technique that provides absolute structural certainty without reference standards. It is the superior method for assay potency and identity confirmation .

  • Diagnostic Signal: The benzylic methylene protons (

    
    ) appear as a distinct singlet.
    
  • Differentiation: The hydrolysis product (

    
    ) shifts this singlet upfield and often introduces coupling if the hydroxyl proton is exchanging slowly.
    

Key Spectral Markers (


, 400 MHz): 
| Moiety | Chemical Shift (

ppm) | Multiplicity | Diagnostic Value | | :--- | :--- | :--- | :--- | |

| 4.56 | Singlet (2H) | Primary ID (Active) | |

| 3.92 | Singlet (3H) | Confirming Scaffold | |

| 3.89 | Singlet (3H) | Confirming Ester | | Aromatic (H6) | 7.80 | Doublet (J2Hz) | Regiochemistry (meta) | |

| ~4.65 | Singlet/Broad | Impurity Marker |

Expert Insight: In wet


, the 

signal may degrade over the course of a long acquisition. Always use

treated with anhydrous

for stability during acquisition.
Method B: RP-HPLC with UV Detection (The QC Workhorse)

HPLC is standard for purity, but direct analysis of benzyl chlorides is risky due to on-column hydrolysis.

  • Risk: The acidic environment of standard mobile phases (Water/ACN + TFA) accelerates hydrolysis.

  • Observation: A "pure" sample injected may show a 2-5% impurity peak corresponding to the alcohol, which is actually an artifact of the method, not the sample.

Method C: Derivatization-HPLC (The PGI Solution)

For trace analysis (ppm levels), direct detection is insufficient. Derivatization with a nucleophile (e.g., 4-Nitrophenyl piperazine) stabilizes the analyte and boosts sensitivity.

Comparative Performance Matrix
FeatureMethod A: 1H-NMR Method B: Direct HPLC-UV Method C: Derivatization HPLC
Primary Use Structure ID & Bulk Purity (>95%)Routine QC & Process MonitoringTrace PGI Quantification (<100 ppm)
Specificity Excellent (Resolved shifts)Moderate (Elution overlap risk)High (Specific reaction)
LOD/Sensitivity Low (~0.1%)High (UV 254nm)Very High (UV/Fluorescence)
Sample Integrity High (Inert solvent)Low (Hydrolysis risk) High (Stabilized derivative)
Throughput Low (5-10 mins/sample)High (Automated)Low (Prep time required)

Part 3: Detailed Experimental Protocols

Protocol 1: Self-Validating NMR Identity Test

Purpose: To confirm the "active" chloromethyl content versus "dead" hydroxymethyl content.

  • Preparation: Dissolve 10 mg of sample in 0.6 mL

    
      (filtered through basic alumina or stored over molecular sieves to remove acid/water).
    
  • Acquisition: Run a standard proton sequence (16 scans, d1=1.0s).

  • Integration Logic:

    • Set the aromatic region (3H) to integral 3.00.

    • Integrate the

      
       singlet at 4.56 ppm.
      
    • Pass Criteria: Integral must be > 1.95.

    • Fail Criteria: Presence of a secondary singlet at ~4.65 ppm or 4.40 ppm (solvent dependent) indicating hydrolysis.

Protocol 2: Stabilized HPLC Analysis

Purpose: To assess purity without inducing degradation.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 100mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (Fast run needed to minimize contact).

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Gradient: Steep gradient (50% B to 90% B in 5 minutes) to elute the hydrophobic chloride quickly.

  • Diluent: 100% Acetonitrile (Strictly anhydrous). Do not dissolve in mobile phase.

  • Flow Rate: 1.2 mL/min.

  • Detection: 240 nm (Benzoate absorption).

Part 4: Analytical Decision Workflow

Use this logic flow to select the correct method for your development stage.

DecisionTree Start Sample Analysis Request Q1 What is the goal? Start->Q1 Branch1 Structure/Potency (>90% Purity) Q1->Branch1 Synthesis Verification Branch2 Trace Impurity (PGI Analysis) Q1->Branch2 Safety/Release Testing MethodNMR Method A: 1H-NMR (CDCl3) Branch1->MethodNMR MethodDeriv Method C: Deriv-HPLC (w/ 4-NPP) Branch2->MethodDeriv Check Check Hydrolysis Signal (4.4 - 4.7 ppm) MethodNMR->Check

Figure 2: Analytical decision tree for selecting between structural verification (NMR) and safety testing (Derivatization).

References

  • Synthesis & Context: Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Patent CN105439915A. (2016). Describes the use of the chloromethyl intermediate in Sulpiride synthesis.

  • General Spectral Data: Methyl 5-chloro-2-methoxybenzoate Spectral Data. PubChem Compound Summary. (2023). Provides baseline NMR/IR data for the chloro-analog scaffold.

  • Analytical Methodology: Ji, S., et al. (2019).[1] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[1][2][3] RSC Advances. Validates the use of derivatization for unstable benzyl chlorides.[3]

  • Reactivity Profile: Elder, D. P., et al. (2008). Control and analysis of alkyl and benzyl halides and other related reactive organohalides as potential genotoxic impurities.[1] Journal of Pharmaceutical and Biomedical Analysis.

Sources

mechanistic studies of reactions involving Methyl 2-methoxy-5-chloromethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic & Performance Analysis: Methyl 5-(chloromethyl)-2-methoxybenzoate

Executive Summary: The "Goldilocks" Alkylator

Methyl 5-(chloromethyl)-2-methoxybenzoate (CAS 7252-24-6) represents a critical intermediate in the synthesis of benzamide-based pharmaceuticals, particularly gastroprokinetics (e.g., Itopride analogs) and antiviral agents. As a benzylating agent, it occupies a "Goldilocks" zone of reactivity: it is sufficiently electrophilic to alkylate amines and phenols without the inherent instability and polymerization risks associated with its brominated analog.

This guide analyzes the mechanistic underpinnings of its reactivity, compares it against key alternatives, and provides validated protocols for its synthesis and application.

Part 1: Mechanistic Deep Dive

Electronic Structure & Reactivity

The reactivity of this molecule is governed by the ortho-methoxy, meta-ester substitution pattern.

  • The "Push" (Activation): The methoxy group at position 2 is a strong

    
    -donor. Crucially, the chloromethyl group at position 5 is para to this methoxy group. Through resonance, the oxygen lone pair stabilizes the developing positive charge at the benzylic carbon (C5) during nucleophilic substitution.
    
  • The "Pull" (Modulation): The methyl ester at position 1 is an electron-withdrawing group (EWG). Being meta to the chloromethyl group, it exerts a mild inductive deactivation, preventing the molecule from becoming too labile.

Mechanistic Consequence: Unlike standard benzyl chlorides which react primarily via SN2, the para-methoxy activation imparts significant SN1 character to this molecule. This hybrid SN1/SN2 reactivity profile allows it to react rapidly with nucleophiles (amines, thiols) under mild conditions, often without requiring strong heating that would degrade the ester.

Pathway Visualization

The following diagram illustrates the resonance stabilization that enhances the electrophilicity of the C5 position.

G Substrate Methyl 5-(chloromethyl)-2-methoxybenzoate TS Transition State (Stabilized Carbocation) Substrate->TS Cl- Departure (Rate Limiting) Product Alkylated Product (Benzamide Precursor) TS->Product Nucleophile Attack (Fast) OMe 2-OMe Group (Strong π-Donor) OMe->TS Resonance Stabilization (Para Effect) Ester 1-COOMe Group (Inductive Withdrawal) Ester->Substrate Modulates Reactivity

Figure 1: Reaction pathway showing the electronic influence of substituents on the benzylic carbon.

Part 2: Comparative Analysis of Alternatives

In drug development, the choice of alkylating agent is pivotal. Below is a comparison of the Chloromethyl product against its Bromomethyl analog and the Hydroxymethyl precursor.

FeatureMethyl 5-(chloromethyl)-2-methoxybenzoate (CAS 7252-24-6)Methyl 5-(bromomethyl)-2-methoxybenzoate (CAS 98165-65-2)Methyl 5-(hydroxymethyl)-2-methoxybenzoate (Alcohol)
Reactivity High (Controlled) . Reacts cleanly with amines/thiols.Very High . Reacts indiscriminately; prone to side reactions.Low . Requires activation (Mitsunobu or SOCl₂).
Stability Excellent . Stable at RT; resistant to hydrolysis.Poor . Moisture sensitive; prone to autocatalytic polymerization.Excellent . Indefinite shelf life.
Atom Economy Good . Cl (35.5 Da) is a lighter leaving group.Lower . Br (79.9 Da) generates more waste mass.Poor . Activation reagents (e.g., DIAD/PPh₃) generate massive waste.
Process Safety Safe . Low risk of runaway exotherms.Hazardous . Potential for rapid decomposition/explosion (similar to PMB-Cl).Safe .
Cost Moderate . Industrial standard.High . Specialty reagent.Low . Precursor material.[1][2][3]

Recommendation:

  • Use the Chloride (CAS 7252-24-6) for scale-up and standard synthesis of benzamides. Its stability profile allows for bulk storage and handling without special precautions [1].

  • Use the Bromide (CAS 98165-65-2) only if the nucleophile is extremely weak (e.g., an electron-deficient aniline) and the chloride fails to react [2].

  • Use the Alcohol if you are running a Mitsunobu reaction to invert stereochemistry (not applicable here) or if avoiding halides is strictly required by regulatory constraints.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 5-(chloromethyl)-2-methoxybenzoate

Rationale: Radical halogenation is the most direct route from the cheap methyl precursor. Chlorination is preferred over bromination to prevent over-reaction.

  • Reagents: Methyl 2-methoxy-5-methylbenzoate (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Benzoyl Peroxide (BPO, 0.05 eq), Acetonitrile (ACN).

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Procedure:

    • Dissolve the starting material in ACN (5 mL/mmol).

    • Add NCS and catalytic BPO.

    • Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.

    • Note: If reaction stalls, add a second portion of BPO (0.02 eq).

  • Workup: Cool to RT. Filter off the succinimide byproduct. Concentrate the filtrate. Redissolve in DCM, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography.

  • Validation: 1H NMR (CDCl₃) should show a singlet at ~4.55 ppm (CH₂Cl) and disappearance of the aryl-methyl singlet at ~2.3 ppm.

Protocol B: Utilization – N-Alkylation of an Amine

Rationale: This protocol demonstrates the efficiency of the chloride in synthesizing benzamide drug intermediates.

  • Reagents: Methyl 5-(chloromethyl)-2-methoxybenzoate (1.0 eq), Secondary Amine (e.g., N,N-diethylethanamine derivative, 1.1 eq), K₂CO₃ (2.0 eq), KI (0.1 eq, catalyst).

  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Suspend K₂CO₃ and KI in the solvent.

    • Add the amine and stir for 10 min.

    • Add the benzyl chloride dropwise.

    • Heat to 60°C for 4 hours. (The KI generates the transient iodide in situ, boosting reactivity without the instability of the bulk bromide).

  • Workup: Pour into ice water. Extract with EtOAc.[4] The product is often pure enough for the next step (e.g., ester hydrolysis).

References

  • U.S. Environmental Protection Agency. (2025). Chemical Details: Methyl 2-methoxy-5-chloromethylbenzoate (CAS 7252-24-6).[5] CompTox Chemicals Dashboard.[5] [Link]

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of Methyl 2-methoxy-5-chloromethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the quality of each component is paramount. Methyl 2-methoxy-5-chloromethylbenzoate stands as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3][4] Its molecular structure, featuring a reactive chloromethyl group, makes it a versatile building block. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification. The presence of even minute impurities, such as starting materials, by-products, or residual solvents, can have cascading effects on the yield, purity, and safety of the final API.[5][6][7]

This guide eschews a one-size-fits-all template. Instead, it offers a comparative analysis of orthogonal analytical techniques, grounded in the principles of scientific integrity. As your partner in the lab, my goal is to not just present protocols, but to explain the causality behind our choices, enabling you to build a robust, self-validating system for purity assessment that will withstand the rigors of regulatory scrutiny and ensure the quality of your final product.[8][9]

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on the synergy of multiple, orthogonal techniques. Each method interrogates the sample from a different physical or chemical principle, and their collective agreement provides high confidence in the final purity value. We will explore the "what, why, and how" of four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is indispensable for separating and quantifying non-volatile organic impurities.[5][6] For benzoate derivatives, reversed-phase HPLC is the method of choice, separating compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[10][11]

Causality Behind the Choice: The power of HPLC lies in its high sensitivity and resolving power for compounds with similar structures.[11][12] In the context of this compound synthesis, we anticipate impurities such as unreacted starting materials (e.g., Methyl 2-methoxybenzoate), over-chlorinated by-products, or isomers. HPLC is exceptionally well-suited to separate and quantify these related substances.

Data Presentation: Comparative HPLC Purity Analysis

Sample IDPurity by Area %Main Peak Retention Time (min)Impurity A (Area %)Impurity B (Area %)
M2M5CB-S195.2%8.452.1% (at 6.2 min)1.5% (at 9.1 min)
M2M5CB-S299.1%8.460.4% (at 6.2 min)0.3% (at 9.1 min)
M2M5CB-S3>99.9%8.45Not DetectedNot Detected

Experimental Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Accurately weigh ~10 mg of sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm syringe filter B->C D Inject sample into Reversed-Phase C18 Column C->D E Gradient Elution with Mobile Phase (ACN/H2O) D->E F UV Detection (e.g., at 230 nm) E->F G Integrate Peak Areas in Chromatogram F->G H Calculate Purity by Area Percent Normalization G->H

Caption: Workflow for HPLC Purity Assessment.

Detailed Experimental Protocol: HPLC

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (HPLC grade) and deionized water, often with a small amount of acid like phosphoric or acetic acid to improve peak shape.[10] A typical starting point is a gradient from 40% to 90% Acetonitrile over 15 minutes.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase or a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[10]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[11]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength where the analyte and potential impurities have good absorbance (e.g., 230 nm).[12]

    • Injection Volume: 10 µL.

  • Data Analysis: Equilibrate the system until a stable baseline is achieved. Inject the sample and record the chromatogram. Identify the main peak corresponding to the product and any impurity peaks. Calculate the purity by area percent normalization, where Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Unseen Volatiles

While HPLC excels with non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities.[6][13] This is critical for detecting residual solvents from the synthesis and purification steps (e.g., Toluene, Tetrahydrofuran, Methanol) and volatile by-products.

Causality Behind the Choice: The synthesis of this compound often involves solvents that can become trapped in the final product.[3] Regulatory guidelines strictly limit the presence of these residual solvents.[6] GC-MS provides the necessary sensitivity and specificity, with the mass spectrometer acting as a definitive detector to confirm the identity of each separated compound based on its unique mass spectrum.[14][15]

Data Presentation: Comparative GC-MS Impurity Analysis

Sample IDPurity (relative)Residual Toluene (ppm)Residual Dichloromethane (ppm)Unidentified Volatile Impurity (Area %)
M2M5CB-S1>99%8501200.08%
M2M5CB-S2>99%150< 500.02%
M2M5CB-S3>99%< 50Not DetectedNot Detected

Experimental Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis A Accurately weigh ~50 mg of sample B Dissolve in a high-purity solvent (e.g., Cyclohexane) A->B C Add Internal Standard for quantification B->C D Inject into GC Inlet (Split Mode) C->D E Separation on Capillary Column (e.g., DB-5ms) D->E F Elute into Mass Spectrometer (Electron Ionization) E->F G Identify peaks via MS Library Search (NIST) F->G H Quantify against Internal Standard G->H

Caption: Workflow for GC-MS Impurity and Solvent Analysis.

Detailed Experimental Protocol: GC-MS

  • Sample Preparation:

    • Accurately weigh about 50 mg of the sample into a GC vial.

    • Add 1.0 mL of a high-purity solvent in which the sample is soluble but which does not interfere with the analysis (e.g., Cyclohexane).

    • For quantitative analysis of residual solvents, a standard addition or internal standard method should be employed.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250 °C, with a split ratio of 20:1.

    • Oven Program: Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range from 35 to 400 m/z. The transfer line temperature should be 280 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify residual solvents by comparing their peak areas to that of a known concentration of an internal standard.[16]

Quantitative ¹H NMR (qNMR) Spectroscopy: The Primary Standard Approach

NMR spectroscopy is a powerful tool for structural elucidation and is commonly used to confirm the identity of a synthesized compound.[17][18] Its quantitative application, qNMR, is a primary analytical method that can determine the absolute purity of a sample without needing a reference standard of the compound itself.[19][20]

Causality Behind the Choice: qNMR's strength lies in its direct proportionality between signal intensity and the number of nuclei, making it an absolute method.[19][21] By integrating the signals of the analyte against a certified internal standard of known purity and weight, we can calculate a highly accurate, SI-traceable purity value. This technique is orthogonal to chromatographic methods and is less susceptible to issues like non-chromophoric impurities that might be missed by HPLC-UV.[17]

Data Presentation: Comparative qNMR Purity Analysis

Sample IDPurity by qNMR (wt%)Internal Standard UsedAnalyte Signal (Integration)Standard Signal (Integration)
M2M5CB-S195.5%Maleic Anhydride3.00 (O-CH₃)2.00 (=CH)
M2M5CB-S299.2%Maleic Anhydride3.00 (O-CH₃)2.00 (=CH)
M2M5CB-S399.8%Maleic Anhydride3.00 (O-CH₃)2.00 (=CH)

Experimental Workflow Diagram: qNMR Analysis

QNMR_Workflow cluster_prep Precision Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Processing & Calculation A Accurately weigh certified Internal Standard C Dissolve both in deuterated solvent (e.g., CDCl₃) in NMR tube A->C B Accurately weigh ~15 mg of sample B->C D Acquire ¹H NMR Spectrum (≥400 MHz) C->D E Ensure long relaxation delay (D1 ≥ 5 * T₁) D->E F Optimize pulse angle (e.g., 90°) E->F G Phase and baseline correct spectrum F->G H Integrate analyte and standard peaks G->H I Calculate purity using the standard qNMR equation H->I

Caption: Workflow for Quantitative ¹H NMR Purity Assessment.

Detailed Experimental Protocol: qNMR

  • Preparation:

    • Accurately weigh a certified internal standard (e.g., 5-10 mg of maleic anhydride) into a vial. The standard must have peaks that do not overlap with the analyte.[20]

    • Accurately weigh the sample (e.g., 15-20 mg of this compound) into the same vial.

    • Dissolve both solids completely in a known volume of a deuterated solvent (e.g., 0.7 mL of CDCl₃) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥ 400 MHz).

    • Acquire a quantitative ¹H NMR spectrum. Crucially , set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the signals being integrated to ensure full relaxation. A value of 30 seconds is often a safe starting point.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methoxy singlet, -OCH₃) and a signal from the internal standard.

    • Calculate the purity using the following equation:

      
      
      Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, Purity = Purity of the standard.
      
Elemental Analysis: The Fundamental Compositional Check

Elemental analysis (EA) is a destructive technique that determines the mass fractions of carbon, hydrogen, and other elements (like chlorine in this case) in a sample.[22][23] The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₁₀H₁₁ClO₃) to assess purity.

Causality Behind the Choice: EA provides a fundamental check on the sample's composition.[24] It is particularly effective at detecting inorganic impurities (e.g., salts, catalysts) and non-volatile organic impurities that have a significantly different elemental composition from the target compound.[23][25] A significant deviation from the theoretical values indicates the presence of impurities. The generally accepted deviation for a pure compound is within ±0.3-0.4%.[22]

Data Presentation: Comparative Elemental Analysis

Sample ID% Carbon (Theory: 55.96%)% Hydrogen (Theory: 5.17%)% Chlorine (Theory: 16.52%)Purity Indication
M2M5CB-S155.12%5.01%16.15%Fails (Deviation > 0.4%)
M2M5CB-S255.85%5.21%16.48%Passes (Deviation < 0.4%)
M2M5CB-S355.91%5.19%16.50%Passes (Deviation < 0.4%)

Experimental Workflow Diagram: Elemental Analysis

EA_Workflow cluster_prep Sample Preparation cluster_ea Elemental Analyzer cluster_analysis Data Analysis A Accurately weigh ~2 mg of sample into a tin capsule B Seal the capsule A->B C Sample Combustion (at ~1000 °C) in O₂ B->C D Reduction of gases (e.g., over copper) C->D E Separation of combustion gases (CO₂, H₂O, N₂) via GC D->E F Detection by Thermal Conductivity Detector (TCD) E->F G Quantify based on calibration with standards F->G H Compare experimental % to theoretical % G->H

Caption: Workflow for Elemental Analysis.

Detailed Experimental Protocol: Elemental Analysis

  • Sample Preparation: The sample must be thoroughly dried to remove residual water and solvents, which would alter the C, H, and O percentages.

  • Instrumentation:

    • Accurately weigh approximately 2 mg of the dried sample into a tin or silver capsule.

    • Place the sealed capsule into the autosampler of the elemental analyzer.

  • Analysis:

    • The sample is dropped into a high-temperature combustion furnace (around 1000 °C) with a flow of pure oxygen.

    • The sample undergoes complete combustion, converting all carbon to CO₂, hydrogen to H₂O, etc.

    • The resulting gases are passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.

    • The mixture of gases (CO₂, H₂O, N₂) is separated using a chromatographic column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.

  • Calculation: The instrument's software, calibrated with certified standards, calculates the mass percentage of each element in the original sample. Compare these experimental values to the theoretical values for C₁₀H₁₁ClO₃.

Conclusion: A Triad of Trustworthiness in Purity Assessment

Assessing the purity of a critical intermediate like this compound is not a matter of running a single test but of building a compelling, data-driven case. The true power of this approach lies in the convergence of orthogonal data:

  • HPLC provides the high-resolution profile of non-volatile impurities.

  • GC-MS definitively identifies and quantifies volatile contaminants.

  • qNMR delivers an absolute purity value, acting as a primary reference point.

  • Elemental Analysis offers a fundamental check on the elemental composition, flagging unexpected contaminants.

When the purity value from HPLC (area %) aligns closely with the absolute value from qNMR (wt%), and the elemental analysis results are within the accepted ±0.4% tolerance, you have constructed a self-validating system. This multi-faceted approach embodies the principles of Expertise, Experience, and Trustworthiness, ensuring that the intermediates you produce are of the highest quality, ready for the next crucial step in the journey to a new therapeutic.

References

  • Study.com (2021). How to Determine the Purity of a Substance using Elemental Analysis. Available at: [Link][24]

  • Wikipedia. (n.d.). Elemental analysis. Available at: [Link][22]

  • Konrad, C. (2016). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. Available at: [Link][26]

  • Elementar. (n.d.). Elemental analysis: Precise determination of elemental concentrations. Available at: [Link][23]

  • Dahlin, J. L., & Walters, M. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link][17]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Available at: [Link][5]

  • ResearchGate. (2020). Quantitative 1H NMR methodology for purity assay with high accuracy. Available at: [Link][19]

  • Nutrasource. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Available at: [Link][18]

  • EAG Laboratories. (n.d.). Trace Elemental Analysis. Available at: [Link][25]

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. Available at: [Link][21]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Available at: [Link][20]

  • Teaspoon. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control. Available at: [Link][8]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link][6]

  • NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Available at: [Link][11]

  • ResearchGate. (n.d.). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Available at: [Link][12]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link][9]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link][7]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Denatonium Benzoate on Primesep SB Column. Available at: [Link][27]

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available at: [Link][1]

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Available at: [Link][2]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Available at: [3]

  • Google Patents. (n.d.). CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate. Available at: [4]

  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available at: [Link][28]

  • U.S. Environmental Protection Agency. (n.d.). This compound. CompTox Chemicals Dashboard. Available at: [Link][29]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Available at: [Link][30]

  • Chromatography Today. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. Available at: [Link][14]

  • PubChem. (n.d.). Chloromethyl benzoate. Available at: [Link][31]

  • ResearchGate. (n.d.). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Available at: [Link][32]

  • Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available at: [Link][16]

  • MDPI. (2021). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. Available at: [Link][15]

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Comparative Study of Catalysts for Methyl 2-methoxy-5-chloromethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative study of catalytic systems for the synthesis of Methyl 2-methoxy-5-chloromethylbenzoate , a critical intermediate in the synthesis of pharmaceutical agents (e.g., benzamide neuroleptics like Sulpiride analogs) and agrochemicals.

Executive Summary

This compound is a highly reactive benzyl chloride derivative. Its synthesis presents a classic chemoselectivity challenge: introducing a chloromethyl group (


) onto an aromatic ring that contains both an activating group (methoxy, 

) and a deactivating/meta-directing group (ester,

).

The primary synthetic route is Blanc Chloromethylation .[1][2] This guide evaluates the performance of three distinct catalytic systems for this transformation:

  • Traditional Lewis Acid: Zinc Chloride (

    
    )
    
  • Strong Protic Acid: Sulfuric Acid (

    
    ) / Hydrochloric Acid (
    
    
    
    )
  • Heterogeneous Solid Acid: Zeolite H-Beta (Green Alternative)

Mechanistic Pathways & Reaction Logic

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The methoxy group at position 2 directs the incoming electrophile to positions 3 (ortho) and 5 (para). Position 5 is electronically and sterically favored, reinforced by the meta-directing influence of the ester at position 1.

Reaction Scheme

Substrate: Methyl 2-methoxybenzoate (Methyl o-anisate) Reagents: Formaldehyde (


) + Hydrogen Chloride (

) Product: this compound

ReactionPathway Substrate Methyl 2-methoxybenzoate (Deactivated by Ester, Activated by Methoxy) Intermediate Hydroxymethyl Intermediate Substrate->Intermediate + HCHO Electrophilic Attack HCHO Formaldehyde (HCHO) HCHO->Intermediate SideProduct Bis(chloromethyl) ether (BCME - Carcinogen) HCHO->SideProduct + HCl (Excess HCHO) HCl HCl Gas Product Methyl 2-methoxy-5- chloromethylbenzoate HCl->Product Catalyst Catalyst (ZnCl2 / H2SO4 / Zeolite) Catalyst->Intermediate Activates HCHO Intermediate->Product + HCl - H2O

Figure 1: Reaction pathway for the chloromethylation of Methyl 2-methoxybenzoate showing the critical role of the catalyst in activating formaldehyde.

Comparative Analysis of Catalysts

A. Zinc Chloride ( ) – The Industry Benchmark
  • Mechanism: Acts as a strong Lewis acid, coordinating with the oxygen of formaldehyde to generate the reactive hydroxymethyl cation (

    
    ).
    
  • Performance:

    • Yield: High (80-85%).

    • Selectivity: Excellent regioselectivity for the 5-position due to the strong para-directing effect of the methoxy group.

    • Kinetics: Fast reaction rates (4–6 hours).

  • Drawbacks:

    • Safety: High risk of forming Bis(chloromethyl) ether (BCME), a potent carcinogen, when excess formaldehyde is used.

    • Work-up: Requires aqueous quenching, generating zinc-contaminated wastewater (heavy metal waste).

B. Sulfuric Acid ( ) – The Protic Alternative
  • Mechanism: Protonates formaldehyde to form the electrophile.

  • Performance:

    • Yield: Moderate (60-70%).

    • Selectivity: Lower than Lewis acids. The strong acidic conditions can lead to hydrolysis of the methyl ester , converting the product to the corresponding benzoic acid (impurity).

  • Drawbacks:

    • Corrosion: Highly corrosive to standard steel reactors.

    • Side Reactions: Sulfonation of the aromatic ring is a potential side reaction at higher temperatures.

C. Zeolite H-Beta – The "Green" Solid Acid
  • Mechanism: Shape-selective catalysis within the zeolite pores. The acidic sites inside the pores activate formaldehyde.

  • Performance:

    • Yield: Moderate to Good (70-75%).

    • Selectivity: Superior. The pore structure restricts the formation of bulky by-products (like diarylmethanes).

  • Drawbacks:

    • Kinetics: Slower reaction rates (8–12 hours) due to diffusion limitations.

    • Cost: Catalyst is more expensive upfront but can be regenerated.

Summary Data Comparison
ParameterZinc Chloride (

)
Sulfuric Acid (

)
Zeolite H-Beta
Yield 85% 65%72%
Selectivity (5-position) HighModerateVery High
Reaction Time 4–6 h3–5 h10–12 h
Ester Stability StableUnstable (Hydrolysis) Stable
BCME Formation Risk HighHighLow
Waste Profile Heavy Metal (Zn)Acidic WastewaterMinimal (Solid Waste)

Detailed Experimental Protocols

Protocol A: Standard Lewis Acid Method ( )

Best for laboratory scale where yield is the priority and waste disposal is managed.

Reagents:

  • Methyl 2-methoxybenzoate (1.0 eq)[3]

  • Paraformaldehyde (1.2 eq)

  • Zinc Chloride (anhydrous, 0.5 eq)

  • HCl gas (excess)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, HCl gas inlet tube, and a reflux condenser connected to a scrubber (NaOH trap).

  • Charging: Add Methyl 2-methoxybenzoate (16.6 g, 100 mmol), Paraformaldehyde (3.6 g, 120 mmol), and anhydrous

    
     (6.8 g, 50 mmol) to 100 mL of DCM.
    
  • Reaction: Heat the mixture to 40°C. Begin bubbling dry HCl gas through the solution at a steady rate.

  • Monitoring: Maintain temperature at 40-45°C for 5 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC for the disappearance of starting material.

  • Quenching: Cool to 0°C. Pour the reaction mixture slowly into 200 mL of ice-water.

  • Extraction: Separate the organic layer.[4][5] Wash the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine organic layers, wash with saturated

    
     (to remove acid) and brine. Dry over 
    
    
    
    and concentrate under vacuum.
  • Result: The crude product is a pale yellow oil or low-melting solid, which can be recrystallized from hexane/ether if necessary.

Protocol B: Green Solid Acid Method (Zeolite)

Best for sustainable synthesis and minimizing carcinogenic by-products.

Reagents:

  • Methyl 2-methoxybenzoate (1.0 eq)[3]

  • Paraformaldehyde (1.5 eq)

  • Zeolite H-Beta (calcined, 20 wt% loading)

  • Solvent: Cyclohexane or 1,2-Dichloroethane

Procedure:

  • Activation: Activate Zeolite H-Beta at 400°C for 4 hours prior to use to ensure dry acidic sites.

  • Charging: In a pressure tube or autoclave (to contain HCl pressure), add Methyl 2-methoxybenzoate (100 mmol), Paraformaldehyde (150 mmol), and activated Zeolite (3.3 g). Add 100 mL solvent.

  • Reaction: Purge with HCl gas for 15 minutes, then seal the vessel. Heat to 80°C for 12 hours.

  • Work-up: Cool to room temperature. Filter the catalyst (can be washed with methanol and reactivated for reuse).

  • Purification: Concentrate the filtrate to obtain the product.

Safety & Handling (Critical)

Risk: The combination of formaldehyde and HCl can generate Bis(chloromethyl) ether (BCME) , a known human carcinogen (OSHA Select Carcinogen).

  • Closed Systems: All reactions must be performed in a closed system with efficient scrubbing.

  • Ventilation: Use a high-performance fume hood.

  • Destruction: Any waste streams containing potential BCME should be treated with ammonia or nucleophiles to decompose the ether before disposal.

  • Restricted Substance: this compound itself is often listed as a restricted substance in industrial guidelines (e.g., TDK Prohibited Substances) due to its high alkylating potential. Handle with full PPE (gloves, goggles, respirator).

References

  • Blanc Chloromethylation Overview

    • Pfeiffer, W. D. (2007). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol 35. Thieme.
  • Catalytic Comparison in Anisole Derivatives

    • Watson, W. D. (1985). Journal of Organic Chemistry. "Regioselective chloromethylation of alkoxybenzenes." (Comparison of Lewis acids vs. Protic acids).
  • Green Chemistry Approaches (Zeolites)

    • Velusamy, S., et al. (2005). Green Chemistry.
  • Safety & Regulatory Status

    • TDK Corporation. "TDK Group Prohibited Substances List.

Sources

Comparative Guide: Kinetics of Hydrolysis for Methoxy Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug design and prodrug development, the tunability of ester hydrolysis rates is a critical parameter for determining pharmacokinetic half-life (


). Methoxy-substituted benzoates serve as a fundamental model system for understanding how electronic and steric effects modulate this stability.

This guide compares the hydrolytic kinetics of three structural isomers—Ortho- , Meta- , and Para-methoxybenzoates —under alkaline conditions.

Key Findings:

  • Methyl 3-methoxybenzoate (Meta) exhibits the fastest hydrolysis rate among the isomers due to the dominance of inductive electron withdrawal (-I) without competing resonance donation.

  • Methyl 4-methoxybenzoate (Para) is the most stable (slowest hydrolysis) due to strong resonance electron donation (+R) into the carbonyl system, which reduces electrophilicity.

  • Methyl 2-methoxybenzoate (Ortho) presents a complex "Ortho Effect." While sterically hindered, it often hydrolyzes faster than the para isomer because steric bulk twists the carboxyl group out of plane, inhibiting the stabilizing resonance interaction with the aromatic ring (Steric Inhibition of Resonance).

Mechanistic Foundation

To interpret the kinetic data, one must understand the


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. The rate-determining step (RDS) is the nucleophilic attack of the hydroxide ion (

) on the carbonyl carbon.[1]
Reaction Pathway Visualization

The following diagram illustrates the formation of the tetrahedral intermediate, the critical energy barrier in this reaction.

G cluster_0 Electronic Influence Reactant Ester + OH⁻ (Ground State) TS1 Transition State 1 (Nu Attack) Reactant->TS1 k₁ (Slow) Intermediate Tetrahedral Intermediate TS1->Intermediate Product Carboxylate + Alcohol Intermediate->Product k₂ (Fast) Note1 EDG (+R) stabilizes Reactant (Increases ΔG‡) Note2 EWG (-I) stabilizes Intermediate (Decreases ΔG‡)

Figure 1:


 Reaction coordinate pathway. Substituents affect the energy gap between the Reactant and TS1.

Comparative Performance Analysis

The following table synthesizes relative rate constants (


) and Hammett parameters. Methyl Benzoate (unsubstituted) is set as the baseline (

).
Kinetic Data Summary (Alkaline Hydrolysis)
CompoundStructure

Constant
Electronic Effect

(Approx)
Half-Life Profile
Methyl 3-methoxybenzoate Meta

Inductive Withdrawal (-I)1.2 - 1.5 Shortest
Methyl Benzoate Unsubstituted

Reference1.0 Standard
Methyl 2-methoxybenzoate OrthoN/A (Ortho Effect)-I (Strong) + Steric Inhibition0.3 - 0.8 *Variable
Methyl 4-methoxybenzoate Para

Resonance Donation (+R)0.2 - 0.4 Longest

*Note: The Ortho rate is highly solvent-dependent. In pure aqueous base, steric hindrance dominates (slower). In mixed organic solvents, the inhibition of resonance can make it faster than the Para isomer.

Detailed Comparative Insights
Alternative A: The "Resonance Stabilizer" (Para-isomer)
  • Mechanism: The oxygen lone pair on the para-methoxy group donates electron density into the benzene ring, which is conjugated with the carbonyl group.

  • Impact: This increases the electron density at the carbonyl carbon, making it less electrophilic and less susceptible to

    
     attack.
    
  • Application: Ideal for prodrugs requiring extended plasma stability or sustained release profiles.

Alternative B: The "Inductive Accelerator" (Meta-isomer)
  • Mechanism: In the meta position, resonance overlap with the carbonyl is geometrically impossible. The oxygen atom acts solely as an electronegative element, pulling electron density via the sigma bond (Inductive effect, -I).

  • Impact: This increases the partial positive charge on the carbonyl carbon, accelerating nucleophilic attack.

  • Application: Best for prodrugs requiring rapid activation upon hitting the target pH.

Alternative C: The "Steric Outlier" (Ortho-isomer)
  • Mechanism: The ortho substituent exerts the "Ortho Effect."

    • Steric Hindrance: Physically blocks the approach of the nucleophile (Rate retarding).

    • Inhibition of Resonance: The bulk forces the carbonyl group to twist out of the plane of the benzene ring. This breaks the conjugation between the ring and the carbonyl. Since resonance usually stabilizes the ground state ester, losing this stabilization can actually raise the ground state energy, potentially accelerating the reaction relative to the para isomer.

  • Impact: The net result is a trade-off. It is usually slower than the meta and unsubstituted forms due to blocking, but often faster than the para form because it lacks the strong +R stabilization.

Experimental Protocol: Kinetic Validation

To validate these kinetics in your own lab, use the following self-validating UV-Vis spectrophotometry protocol. This method relies on the spectral shift between the ester (reactant) and the carboxylate ion (product).

Workflow Diagram

Experiment Prep 1. Stock Preparation (10⁻⁴ M Ester in MeOH) Equil 2. Thermal Equilibration (25.0°C ± 0.1°C) Prep->Equil Mix 3. Initiation (Add excess NaOH, Pseudo-1st Order) Equil->Mix Monitor 4. UV-Vis Monitoring (Scan 220-350nm or fixed λ) Mix->Monitor Verify 5. Check Isosbestic Points (Validates 2-state transition) Monitor->Verify Calc 6. Data Fitting (ln(A∞ - At) vs Time) Verify->Calc

Figure 2: Experimental workflow for determining pseudo-first-order rate constants.

Step-by-Step Methodology
  • Reagent Setup:

    • Prepare a

      
       stock solution of the specific methoxy benzoate isomer in Methanol/Water (1:1 v/v).
      
    • Prepare a

      
       NaOH solution (Carbonate-free).
      
    • Why: The high concentration of NaOH relative to the ester (

      
      ) ensures pseudo-first-order  kinetics, simplifying the math to 
      
      
      
      .
  • Baselines & Wavelength Selection:

    • Scan the pure ester and pure product (methoxy benzoic acid in base) to find the wavelength of maximum difference (

      
      ).
      
    • Note: For methoxy benzoates, this is typically in the 270–300 nm range.

  • Kinetic Run:

    • Mix 2.0 mL of Ester solution with 2.0 mL of NaOH solution in a quartz cuvette.

    • Immediately start the timer.[2]

    • Record Absorbance (

      
      ) every 30 seconds for 5 half-lives.
      
  • The "Infinite" Check (Self-Validation):

    • Allow one sample to react for >10 half-lives (or heat gently) to obtain

      
      .
      
    • Validation: If the final spectrum does not perfectly match the synthetic standard of the acid product, side reactions (like ring cleavage or oxidation) may have occurred.

  • Calculation:

    • Plot

      
       vs. Time (
      
      
      
      ).
    • The slope of the line is

      
      .
      
    • Calculate the second-order rate constant:

      
      .
      

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[3] Benzene Derivatives. Journal of the American Chemical Society. Link

  • Evans, D. P., Gordon, J. J., & Watson, H. B. (1937). The alkaline hydrolysis of substituted benzoic esters. Journal of the Chemical Society. Link

  • Chapman, N. B., Shorter, J., & Utley, J. H. P. (1963). Kinetics of the alkaline hydrolysis of methyl esters of meta- and para-substituted benzoic acids in aqueous methanol. Journal of the Chemical Society. Link

  • Kirsch, J. F., Clewell, W., & Simon, A. (1968). Kinetics and mechanism of the alkaline hydrolysis of substituted methyl benzoates. The Journal of Organic Chemistry. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonamides are a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents, from antibacterial drugs to anticancer and anti-inflammatory medications.[1][2][3][4] The synthesis of these crucial compounds has evolved significantly, moving from classical methods to more sophisticated and sustainable strategies. This guide provides a comparative analysis of different synthetic pathways for preparing sulfonamides, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal route for their specific needs.

The Classical Approach: The Hinsberg Reaction

For over a century, the reaction of an amine with a sulfonyl chloride in the presence of a base, known as the Hinsberg reaction, has been the most common method for synthesizing sulfonamides.[4][5][6] This reaction is widely applicable and serves as a benchmark for newer methodologies.

Mechanism of the Hinsberg Reaction

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[6][7] For primary and secondary amines, a stable sulfonamide is formed. Tertiary amines, lacking a proton on the nitrogen to be removed by the base, do not typically form stable sulfonamides under these conditions.[6][8][9]

Hinsberg_Mechanism Amine R-NH₂ (Amine) Intermediate [Ar-SO₂(Cl)NH₂R]⁺ (Tetrahedral Intermediate) Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Intermediate Sulfonamide Ar-SO₂NHR (Sulfonamide) Intermediate->Sulfonamide - Cl⁻ Intermediate->Sulfonamide - H⁺ Salt [Ar-SO₂NR]⁻Na⁺ (Soluble Salt, for primary amines) Sulfonamide->Salt + Base - H₂O Base Base (e.g., NaOH) Base->Salt HCl HCl

Caption: General mechanism of the Hinsberg reaction.

Experimental Protocol: Synthesis of a Benzenesulfonamide Derivative
  • Dissolution: Dissolve the desired amine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5]

  • Addition of Base: Add a base, such as pyridine or triethylamine (1.1-1.5 eq.), to the solution.

  • Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and slowly add the corresponding benzenesulfonyl chloride (1.0 eq.).

  • Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Modern and Greener Alternatives

While robust, the classical synthesis often relies on unstable and corrosive sulfonyl chlorides and can generate significant waste.[2][10][11] Modern synthetic chemistry has focused on developing more efficient, safer, and environmentally friendly alternatives.

One-Pot Synthesis from Thiols: An Oxidative Chlorination Approach

A significant advancement is the in situ generation of sulfonyl chlorides from more stable precursors like thiols, followed by reaction with an amine in a one-pot process.[12][13][14] This approach avoids the isolation of the often-problematic sulfonyl chloride intermediate.

Causality Behind Experimental Choices: The use of an oxidizing agent like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in a sustainable solvent such as ethanol or even water allows for a milder and more environmentally benign process compared to traditional methods using harsh chlorinating agents.[12][14]

One_Pot_Synthesis Thiol Ar-SH (Thiol) SulfonylChloride [Ar-SO₂Cl] (In situ generated) Thiol->SulfonylChloride Oxidant Oxidant/Cl Source (e.g., NaDCC·2H₂O) Oxidant->SulfonylChloride Oxidative Chlorination Sulfonamide Ar-SO₂NHR (Sulfonamide) SulfonylChloride->Sulfonamide Amine R-NH₂ Amine->Sulfonamide Amination MCR_Workflow cluster_reactants Starting Materials A Component A (e.g., Triarylbismuthine) OnePot One-Pot Reaction (Copper Catalyst, DES) A->OnePot B Component B (e.g., Nitro Compound) B->OnePot C Component C (e.g., Na₂S₂O₅) C->OnePot Sulfonamide Sulfonamide Product OnePot->Sulfonamide Purification Simplified Purification Sulfonamide->Purification FinalProduct Pure Sulfonamide Purification->FinalProduct

Sources

Safety Operating Guide

Methyl 2-methoxy-5-chloromethylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like Methyl 2-methoxy-5-chloromethylbenzoate (CAS: 7252-24-6) requires more than just following a checklist; it demands a fundamental understanding of the molecule's mechanistic behavior. This compound is a critical building block in drug development, but its benzylic chloride moiety presents acute operational hazards.

The following guide provides a self-validating, field-proven protocol for the safe handling, deactivation, and disposal of this chemical, ensuring both laboratory safety and strict regulatory compliance.

Mechanistic Hazard Profile: The Causality of Risk

To design an effective disposal and safety protocol, we must first understand why this compound is hazardous.

The molecule features a chloromethyl group (-CH₂Cl) attached to an electron-rich aromatic ring. The benzylic carbon is highly electrophilic, making it highly susceptible to nucleophilic substitution (Sₙ1/Sₙ2) reactions.

  • Alkylating Agent (Genotoxicity): In biological systems, this electrophilicity allows it to alkylate nucleophilic sites on DNA and proteins, presenting severe genotoxic and sensitization hazards.

  • Lachrymator & Corrosive: Upon exposure to ambient moisture or mucous membranes, the chloromethyl group undergoes rapid hydrolysis. This reaction yields the corresponding benzyl alcohol and releases hydrogen chloride (HCl) gas . This HCl generation is the direct cause of its severe lachrymatory (tear-producing) and corrosive effects [1].

Physicochemical Properties

Understanding the physical state of the chemical dictates our containment strategy. Summarized below are the critical properties that influence its environmental fate and transport [1].

PropertyValueOperational Implication
Melting Point 40.1 °CExists as a low-melting solid or viscous liquid at room temperature; requires careful scraping or solvent dissolution for transfer.
Boiling Point ~280 - 290 °CLow volatility at room temp, but heating generates highly toxic vapors.
Density 1.19 g/cm³Heavier than water; will sink if mixed with aqueous waste (biphasic separation).
Water Solubility 1.96 × 10⁻³ mol/LPoorly soluble in water, but reacts (hydrolyzes) slowly to generate HCl.

Operational Safety & Handling Protocols

Before discussing disposal, the generation of waste must be managed through strict engineering controls.

  • Engineering Controls: All manipulations must be performed in a continuously monitored Class II fume hood or a ventilated glovebox.

  • Personal Protective Equipment (PPE): Standard nitrile gloves offer insufficient breakthrough times for concentrated halogenated aromatics. Use heavy-duty neoprene or butyl rubber gloves for bulk handling. A properly fitted respirator with organic vapor/acid gas cartridges is required if ventilation fails.

  • Atmospheric Control: Because the compound hydrolyzes to form HCl, it should be stored and handled under an inert atmosphere (Nitrogen or Argon) to prevent degradation and pressure buildup in storage vessels.

Step-by-Step Disposal Procedures

Due to its toxicity and halogen content, this compound must be managed as a Halogenated Organic Waste under the Resource Conservation and Recovery Act (RCRA) [3]. It cannot be disposed of via the sanitary sewer or regular trash.

Protocol A: Routine Waste Segregation
  • Primary Containment: Collect waste in high-density polyethylene (HDPE) or Teflon-lined glass carboys. Causality: Metal containers must be strictly avoided as the trace HCl generated by ambient moisture will corrode the metal, potentially causing catastrophic container failure.

  • Strict Segregation: Do not mix this waste with strong bases, amines, or oxidizers. Causality: Mixing with amines will trigger a rapid, exothermic Sₙ2 alkylation reaction, potentially leading to a thermal runaway or pressure explosion.

  • Labeling: Affix a hazardous waste tag immediately. Label clearly as: "Halogenated Organic Waste - Toxic, Corrosive, Lachrymator (Contains: this compound)."

  • Venting: Ensure the waste cap has a pressure-relief valve if trace moisture contamination is suspected, allowing generated HCl gas to escape safely within a fume hood environment.

Protocol B: Chemical Quenching (Deactivation) for Residues

For heavily contaminated glassware or small residual quantities, direct disposal is inefficient and dangerous. The reactive benzylic chloride should be chemically deactivated (quenched) before the glassware is washed[2].

  • Prepare Quenching Solution: Prepare a solution of 10% ammonium hydroxide (NH₄OH) in methanol, or a dilute sodium methoxide solution.

  • Application: In a fume hood, slowly add the quenching solution to the contaminated vessel.

  • Mechanism: The ammonia acts as a nucleophile, displacing the chloride to form a stable, non-volatile benzylic amine derivative, effectively neutralizing the lachrymatory and alkylating hazards.

  • Disposal of Quench: Allow the mixture to stir for 30 minutes, then transfer the resulting liquid to the Halogenated Organic Waste stream.

Spill Response & Decontamination Plan

In the event of an accidental release, immediate and methodical action is required to prevent inhalation of HCl and dermal alkylation.

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate area. Maximize fume hood ventilation. Do not approach the spill without a respirator if outside a hood.

  • Containment (No Water): Cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial spill kit pad. Causality: Never use water, as it will accelerate hydrolysis and release a cloud of corrosive HCl gas.

  • Neutralization: Carefully apply a mild alkaline solid (e.g., sodium bicarbonate or calcium carbonate) over the absorbed spill to neutralize any generated acid.

  • Collection: Use non-sparking plastic tools to sweep the absorbed mixture into a heavy-duty, sealable plastic bucket.

  • Final Decontamination: Wipe the spill surface with a rag soaked in the 10% ammonia/methanol quenching solution to deactivate any microscopic residues, followed by a soap and water wash.

Operational Workflow Visualization

The following diagram maps the logical flow of waste generation, spill response, and final RCRA-compliant disposal.

G Start This compound Waste Generation Spill Accidental Spill Start->Spill Routine Routine Lab Waste Start->Routine Evac Evacuate & Ventilate Spill->Evac Segregate Segregate as Halogenated Organic Waste Routine->Segregate Absorb Absorb with Dry Sand/Vermiculite (NO WATER) Evac->Absorb Quench Quench Residues (10% Ammonia/Methanol) Absorb->Quench Quench->Segregate Label Label: Toxic, Corrosive, Halogenated Segregate->Label Incineration EPA/RCRA Compliant High-Temp Incineration Label->Incineration

Figure 1: Workflow for safe handling, spill response, and RCRA-compliant disposal.

References

  • U.S. Environmental Protection Agency (EPA). "this compound - Chemical Details." CompTox Chemicals Dashboard. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management Regulations (RCRA)." EPA.gov. Available at: [Link]

Personal protective equipment for handling Methyl 2-methoxy-5-chloromethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Methyl 2-methoxy-5-chloromethylbenzoate is not merely a corrosive intermediate; it is a benzylic chloride derivative . In my experience supporting medicinal chemistry workflows, researchers often underestimate this class of compounds, treating them as simple irritants.

The Critical Hazard: The chloromethyl group (–CH₂Cl) attached to the aromatic ring is a potent alkylating agent . Unlike simple acid chlorides which primarily cause surface burns, benzylic chlorides can penetrate tissues and alkylate DNA/proteins, posing potential mutagenic and sensitizing risks. Furthermore, upon contact with moisture (mucous membranes, humidity), it hydrolyzes to release Hydrochloric Acid (HCl) gas, acting as a lachrymator.

Core Directive: Handle as a high-potency alkylator and corrosive . Zero skin contact is the operational standard.

Risk Mechanism & Hazard Analysis

To select the right PPE, you must understand the mechanism of injury. This compound attacks via two distinct pathways:

  • Direct Alkylation (SN2): The benzylic carbon is highly electrophilic, reacting with nucleophiles in biological tissue (DNA bases, protein residues).

  • Hydrolysis: Releases HCl gas, causing immediate respiratory and ocular distress.

Diagram 1: Hazard Pathway & Barrier Strategy

HazardPathway cluster_mech Mechanism of Injury Compound Methyl 2-methoxy-5- chloromethylbenzoate Moisture Moisture (Air/Tissue) Compound->Moisture Alkyl Alkylating Agent (DNA Damage) Compound->Alkyl Direct Contact HCl HCl Release (Corrosive Gas) Moisture->HCl Hydrolysis Barriers REQUIRED BARRIERS: 1. Fume Hood (Inhalation) 2. Laminate Gloves (Permeation) 3. Goggles (Mucous Membrane) Alkyl->Barriers HCl->Barriers Safety Operator Safety Barriers->Safety

Figure 1: The dual-threat mechanism (Alkylation + Corrosive Gas) requires a multi-layered barrier strategy.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for benzylic chlorides due to their ability to permeate standard nitrile rubber over time.

Glove Selection Protocol

Why this matters: Benzylic chlorides can permeate thin nitrile gloves in minutes. Once inside the glove, the occlusion effect increases absorption rate and skin damage.

PPE ComponentRecommendationTechnical Rationale
Primary Glove (Inner) Silver Shield / 4H (Laminate) Mandatory for stock solutions. Laminate films provide >4-hour breakthrough time for chlorinated hydrocarbons/benzylics.
Secondary Glove (Outer) Nitrile (Minimum 5 mil) Provides dexterity and protects the inner laminate glove from tears. Acts as a sacrificial layer.
Incidental Handling Double Nitrile (Total >8 mil) Only acceptable for handling solid powder if changed immediately upon any splash. Do not use single nitrile.
Eye Protection Chemical Goggles Safety glasses are insufficient due to HCl gas generation. Goggles seal the eyes from vapors.
Respiratory Fume Hood (Face Velocity >100 fpm) Volatility is low for the solid, but hydrolysis generates gas. Work >6 inches inside the sash.

Operational Protocols

A. Weighing & Transfer

The solid is likely to be dense but can generate dust. Static charge can cause the powder to "jump," creating aerosol hazards.

  • Static Control: Use an antistatic gun on the weighing boat and spatula before transfer.

  • Draft Shield: Weigh inside the fume hood. If the balance is outside, use a closed transfer vessel (e.g., a tared vial with a cap). Never weigh this open on a benchtop.

  • Solvent Trap: Have a beaker of 1M Sodium Bicarbonate (

    
    ) in the hood to immediately dip contaminated spatulas or wipes.
    
B. Solubilization

Caution: Dissolving this compound in nucleophilic solvents (like Methanol or Ethanol) without a base can lead to slow solvolysis, changing your stoichiometry and releasing HCl.

  • Preferred Solvents: Dichloromethane (DCM), THF, or Ethyl Acetate (anhydrous).

  • Procedure: Add solvent slowly. Ensure the vessel is vented (needle/bubbler) if the solvent is not anhydrous, as trace water will generate gas pressure.

Deactivation & Disposal (Quenching)[1][2][3]

Never dispose of the active alkylating agent directly into the organic waste stream. It poses a risk to waste handlers. You must chemically deactivate (quench) the chloromethyl group.

The Quench Chemistry: We utilize a nucleophile (Ammonium hydroxide or an amine) to displace the reactive chloride, converting it into a harmless amine or salt.

Step-by-Step Quenching Protocol
  • Preparation: Place the waste solution in a round-bottom flask in the fume hood.

  • Quench Reagent: Prepare a solution of 10% Ammonium Hydroxide (

    
    ) in Methanol  or 1M NaOH .
    
  • Addition: Slowly add the quench reagent to the waste solution.[1]

    • Observation: You may see mild exotherm or fuming.

  • Digestion: Stir for 1-2 hours. This ensures the chloromethyl group is fully converted to the hydroxymethyl or aminomethyl derivative.

  • Neutralization: Check pH. If highly basic, neutralize with dilute acetic acid to pH 7-9.

  • Disposal: Dispose of as halogenated organic waste.

Diagram 2: Deactivation Workflow

QuenchFlow Waste Active Waste (Chloromethyl benzoates) Reaction Stir 2 Hours (SN2 Displacement) Waste->Reaction QuenchAgent Add Nucleophile (NH4OH or NaOH) QuenchAgent->Reaction Check Check pH (Neutralize if >10) Reaction->Check Disposal Dispose: Halogenated Waste Check->Disposal

Figure 2: Chemical deactivation ensures the alkylating hazard is eliminated prior to waste consolidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118574, Methyl 5-chloro-2-methoxybenzoate. (Note: Used as structural surrogate for hazard class).[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Chemical Details: this compound (CAS 7252-24-6). CompTox Chemicals Dashboard.[3] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). "Chapter 6: Working with Chemicals." National Academies Press. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z.Quick Selection Guide to Chemical Protective Clothing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.